molecular formula C5H11NO B121042 (3-Methyloxetan-3-yl)methanamine CAS No. 153209-97-3

(3-Methyloxetan-3-yl)methanamine

Número de catálogo: B121042
Número CAS: 153209-97-3
Peso molecular: 101.15 g/mol
Clave InChI: MCPRXSXYXHMCKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3-Methyloxetan-3-yl)methanamine (CAS RN: 153209-97-3) is a high-purity, liquid chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C 5 H 11 NO and a molecular weight of 101.15 g/mol, is characterized by its oxetane and primary amine functional groups, making it a valuable building block for the synthesis of more complex molecules . Its primary research value lies in its application as a key synthon in the design of novel bioactive compounds. Recent scientific investigations have demonstrated its utility in constructing urea-containing derivatives of natural products, such as carnosic acid, for the development of new anticancer agents . These derivatives have shown enhanced antiproliferative activity against various cancer cell lines, including colorectal cancer and melanoma, by inducing cell cycle arrest and interacting with key cellular targets like CDK6 . Researchers must note the specific handling and storage requirements for this compound to ensure its stability and safety. It is an air-sensitive and heat-sensitive liquid that must be stored under inert gas in a refrigerated environment (0-10°C) . It has a boiling point of 40°C at 15 mmHg, a specific gravity of 0.97 (at 20°C), and a flash point of 36°C, classifying it as a flammable liquid . Appropriate personal protective equipment should always be worn, as it can cause severe skin burns and eye damage . Intended Use & Disclaimer: this compound is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. The information presented is for informational purposes only and is not a guarantee of product performance.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3-methyloxetan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(2-6)3-7-4-5/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPRXSXYXHMCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578334
Record name 1-(3-Methyloxetan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153209-97-3
Record name 1-(3-Methyloxetan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Methyloxetan-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Methyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (3-Methyloxetan-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The document details several effective methodologies, complete with experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Introduction

This compound is a key structural motif incorporated into a variety of biologically active molecules. Its rigid, three-dimensional oxetane core can impart favorable physicochemical properties, such as improved metabolic stability, enhanced solubility, and reduced lipophilicity, making it an attractive component in the design of novel therapeutics. This guide explores four principal synthetic pathways to this versatile amine, providing detailed procedural information and comparative data.

Synthetic Pathways

Four primary synthetic routes to this compound have been identified and are detailed below. The selection of a particular route may depend on factors such as the availability of starting materials, scalability, and desired purity of the final product.

A logical workflow for the synthesis of the key intermediate, 3-(chloromethyl)-3-methyloxetane, is presented below.

G cluster_start Starting Material Preparation cluster_reaction Chlorination cluster_workup Work-up and Purification cluster_product Final Product 3_hydroxymethyl_3_methyloxetane 3-Hydroxymethyl-3-methyloxetane SOCl2 Thionyl Chloride (SOCl2) 3_hydroxymethyl_3_methyloxetane->SOCl2 Reacts with Reaction Reaction in an inert solvent (e.g., CH2Cl2 or Toluene) 0 °C to room temperature SOCl2->Reaction Pyridine Pyridine (optional) Pyridine->Reaction Quench Quench with water or aqueous bicarbonate Reaction->Quench Extraction Extract with an organic solvent Quench->Extraction Drying Dry organic layer (e.g., Na2SO4 or MgSO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by distillation or chromatography Concentration->Purification 3_chloromethyl_3_methyloxetane 3-(Chloromethyl)-3-methyloxetane Purification->3_chloromethyl_3_methyloxetane

Caption: Experimental workflow for the synthesis of 3-(chloromethyl)-3-methyloxetane.

Route 1: From 3-(Chloromethyl)-3-methyloxetane

This direct approach involves the reaction of 3-(chloromethyl)-3-methyloxetane with ammonia.[1] Due to the volatility of ammonia, this reaction is typically carried out under high pressure.

G start 3-(Chloromethyl)-3-methyloxetane reagent Liquid Ammonia (NH3) start->reagent + conditions High-Pressure Reactor reagent->conditions in product This compound conditions->product yields

Caption: Synthesis of this compound from 3-(chloromethyl)-3-methyloxetane.

Experimental Protocol:

  • Charging the Reactor: A high-pressure reactor is charged with 3-(chloromethyl)-3-methyloxetane.

  • Addition of Ammonia: The reactor is cooled and liquid ammonia is carefully introduced.

  • Reaction: The reactor is sealed and heated to the desired temperature. The reaction is allowed to proceed with stirring for a specified duration.

  • Work-up: After cooling, the excess ammonia is vented. The reaction mixture is typically diluted with a suitable solvent and washed with an aqueous base to remove any ammonium chloride formed.

  • Purification: The organic layer is dried and concentrated. The crude product is then purified by distillation under reduced pressure.

ParameterValueReference
Starting Material 3-(Chloromethyl)-3-methyloxetane[1]
Reagent Liquid Ammonia[1]
Conditions High-Pressure Reactor[1]
Yield Not explicitly stated
Purity Not explicitly stated
Route 2: From (3-Methyloxetan-3-yl)methanol

The synthesis from the corresponding alcohol, (3-methyloxetan-3-yl)methanol, offers two main strategies: direct catalytic amination or a two-step process involving the formation of a sulfonate ester intermediate.

This method involves the direct reaction of (3-methyloxetan-3-yl)methanol with ammonia in the presence of a ruthenium catalyst under a hydrogen atmosphere.[1]

G start (3-Methyloxetan-3-yl)methanol reagent1 Ammonia (NH3) start->reagent1 + catalyst Ruthenium Catalyst reagent1->catalyst with conditions Hydrogen Atmosphere (H2) Elevated Temperature and Pressure catalyst->conditions under product This compound conditions->product yields

Caption: Direct catalytic amination of (3-methyloxetan-3-yl)methanol.

Experimental Protocol:

  • Catalyst Preparation: A suitable ruthenium catalyst is suspended in a solvent within a pressure-resistant vessel.

  • Addition of Reagents: (3-Methyloxetan-3-yl)methanol and a source of ammonia (e.g., a solution in an organic solvent or condensed gas) are added to the vessel.

  • Reaction: The vessel is purged and pressurized with hydrogen and heated to the reaction temperature with stirring.

  • Work-up: After the reaction is complete, the vessel is cooled, and the pressure is released. The catalyst is removed by filtration.

  • Purification: The filtrate is concentrated, and the resulting amine is purified by distillation.

ParameterValueReference
Starting Material (3-Methyloxetan-3-yl)methanol[1]
Reagent Ammonia[1]
Catalyst Ruthenium-based catalyst[1]
Conditions 7.5 atmospheres of ammonia[1]
Yield Not explicitly stated for this specific substrate
Purity Not explicitly stated

This two-step route involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with ammonia.[1]

G cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Ammonolysis start (3-Methyloxetan-3-yl)methanol reagent1 Sulfonyl Chloride (e.g., TsCl, MsCl) start->reagent1 + base1 Base (e.g., Pyridine, Et3N) reagent1->base1 in presence of intermediate 3-Methyl-3-(sulfonyloxymethyl)oxetane base1->intermediate forms reagent2 Ammonia (NH3) intermediate->reagent2 reacts with product This compound reagent2->product to yield

Caption: Two-step synthesis via a sulfonate ester intermediate.

Experimental Protocol:

Step 1: Synthesis of 3-Methyl-3-(tosyloxymethyl)oxetane

  • Dissolution: (3-Methyloxetan-3-yl)methanol is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) and cooled in an ice bath.

  • Addition of Sulfonyl Chloride: p-Toluenesulfonyl chloride (TsCl) is added portion-wise to the cooled solution, ensuring the temperature remains low.

  • Reaction: The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid (if pyridine is used), water, and brine.

  • Purification: The organic layer is dried and concentrated to yield the tosylate, which can be purified by chromatography or recrystallization.

Step 2: Synthesis of this compound

  • Ammonolysis: The tosylate intermediate is dissolved in a suitable solvent and treated with a source of ammonia (e.g., a solution of ammonia in methanol or liquid ammonia in a sealed tube).

  • Reaction: The mixture is heated in a sealed vessel until the starting material is consumed.

  • Work-up: The solvent and excess ammonia are removed under reduced pressure. The residue is taken up in an organic solvent and washed with an aqueous base.

  • Purification: The organic layer is dried, concentrated, and the final product is purified by distillation.

ParameterValue (Step 1)Value (Step 2)Reference
Starting Material (3-Methyloxetan-3-yl)methanol3-Methyl-3-(tosyloxymethyl)oxetane[1]
Reagents p-Toluenesulfonyl chloride, PyridineAmmonia[1]
Yield High (typically >90%)Not explicitly stated
Purity HighNot explicitly stated
Route 3: Via Azide Intermediate

This route involves the conversion of 3-hydroxymethyl-3-methyloxetane (HMMO) to the corresponding tosylate, followed by displacement with azide and subsequent reduction to the amine.[2]

G HMMO 3-Hydroxymethyl-3-methyloxetane (HMMO) TsCl p-Toluenesulfonyl chloride HMMO->TsCl 1. Tosylation MTMO 3-Methyl-3-(tosyloxymethyl)oxetane (MTMO) TsCl->MTMO NaN3 Sodium Azide (NaN3) MTMO->NaN3 2. Azidation AMMO 3-Azidomethyl-3-methyloxetane (AMMO) NaN3->AMMO Reduction Reduction (e.g., H2/Pd-C, LiAlH4) AMMO->Reduction 3. Reduction Amine This compound Reduction->Amine

Caption: Synthesis of this compound via an azide intermediate.

Experimental Protocol:

Step 1 & 2: Synthesis of 3-Azidomethyl-3-methyloxetane (AMMO)

  • Tosylation: 3-Hydroxymethyl-3-methyloxetane (HMMO) is reacted with p-toluenesulfonyl chloride in the presence of a base to form 3-methyl-3-(tosyloxymethyl)oxetane (MTMO).[2]

  • Azidation: A mixture of MTMO (12.9 g, 50 mmol) and sodium azide (3.6 g, 55 mmol) in DMF (25 mL) is heated at 85 °C for 24 hours.[2]

  • Work-up: The reaction mixture is cooled, poured into water (100 mL), and extracted with methylene chloride (3 x 15 mL). The combined organic layers are dried and concentrated.[2]

Step 3: Reduction of 3-Azidomethyl-3-methyloxetane

  • Reduction: The crude 3-azidomethyl-3-methyloxetane is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to reduction. Common methods include catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) or chemical reduction (e.g., with lithium aluminum hydride).

  • Work-up: For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed. For chemical reduction, the reaction is carefully quenched, and the product is extracted.

  • Purification: The final amine is purified by distillation.

ParameterValue (HMMO to MTMO)Value (MTMO to AMMO)Value (AMMO to Amine)Reference
Yield 96%85%Not explicitly stated[2]
Purity HighHighNot explicitly stated
Route 4: Synthesis of the Precursor 3-Hydroxymethyl-3-methyloxetane (HMMO)

A common precursor for several of these routes, 3-hydroxymethyl-3-methyloxetane (HMMO), can be synthesized from 1,1,1-tri(hydroxylmethyl)ethane and diethyl carbonate.[2]

G start1 1,1,1-Tri(hydroxylmethyl)ethane conditions Cyclization start1->conditions start2 Diethyl Carbonate start2->conditions product 3-Hydroxymethyl-3-methyloxetane (HMMO) conditions->product

Caption: Synthesis of the precursor 3-hydroxymethyl-3-methyloxetane (HMMO).

Experimental Protocol:

  • Reaction Setup: 1,1,1-Tri(hydroxylmethyl)ethane and diethyl carbonate are combined, often with a catalytic amount of base.

  • Reaction: The mixture is heated, leading to a cyclization reaction and the formation of HMMO.

  • Purification: The product is typically purified by distillation.

ParameterValueReference
Starting Materials 1,1,1-Tri(hydroxylmethyl)ethane, Diethyl Carbonate[2]
Yield 76%[2]
Purity High[2]

Summary of Quantitative Data

RouteStarting MaterialKey ReagentsOverall YieldPurityReferences
1 3-(Chloromethyl)-3-methyloxetaneLiquid AmmoniaNot specifiedNot specified[1]
2a (3-Methyloxetan-3-yl)methanolAmmonia, Ru catalyst, H₂Not specifiedNot specified[1]
2b (3-Methyloxetan-3-yl)methanolTsCl, AmmoniaGood (inferred)High (inferred)[1]
3 1,1,1-Tri(hydroxylmethyl)ethaneDiethyl carbonate, TsCl, NaN₃, Reducing agent~65% (up to the azide)High[2]

Conclusion

The synthesis of this compound can be accomplished through several viable routes. The choice of method will be dictated by the specific requirements of the research or development program. The direct amination of 3-(chloromethyl)-3-methyloxetane is a concise route but requires specialized high-pressure equipment. The catalytic amination of the corresponding alcohol is an atom-economical approach. The two-step synthesis via a sulfonate ester provides a reliable and high-yielding alternative. Finally, the synthesis through an azide intermediate, while longer, is also an effective method. This guide provides the necessary foundational information for the successful synthesis of this important chemical building block.

References

An In-depth Technical Guide to (3-Methyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 153209-97-3

This technical guide provides a comprehensive overview of (3-Methyloxetan-3-yl)methanamine, a valuable building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its significant applications in medicinal chemistry.

Chemical and Physical Properties

This compound, with the CAS number 153209-97-3, is a colorless to light yellow liquid. It is a useful synthetic intermediate characterized by a substituted oxetane ring, a structural motif of increasing importance in drug discovery. The key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 153209-97-3[1]
Molecular Formula C₅H₁₁NO[1]
Molecular Weight 101.15 g/mol [1]
Boiling Point 134.473 °C at 760 mmHg[2]
Density 0.962 g/mL[2]
Flash Point 35.528 °C[2]
Refractive Index 1.45[2]
Appearance Colorless to Light yellow clear liquid
SMILES CC1(CN)COC1[3]
InChI 1S/C5H11NO/c1-5(2-6)3-7-4-5/h2-4,6H2,1H3[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group (singlet), the methylene protons of the aminomethyl group (singlet), and the methylene protons of the oxetane ring (two distinct signals, likely doublets, due to geminal coupling). The chemical shifts will be influenced by the adjacent heteroatoms (oxygen and nitrogen). For primary amines, the N-H protons can sometimes be observed as a broad singlet, and their chemical shift can be concentration-dependent. In some cases, proton exchange can lead to the absence of splitting between the N-H protons and adjacent C-H protons.[4]

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon of the oxetane ring, the methyl carbon, the aminomethyl carbon, and the two equivalent methylene carbons of the oxetane ring. The chemical shifts will be in the typical regions for aliphatic carbons attached to oxygen and nitrogen.[5]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups:

  • N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

  • C-H stretching: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

  • N-H bending: A bending vibration for the primary amine group is expected around 1590-1650 cm⁻¹.

  • C-O-C stretching: A strong, characteristic band for the ether linkage of the oxetane ring should be present in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 101. The fragmentation pattern would likely involve the loss of the aminomethyl group, cleavage of the oxetane ring, and other characteristic fragmentations of aliphatic amines and ethers. The presence of a nitrogen atom will result in an odd molecular weight, consistent with the nitrogen rule.

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily in the patent literature. Two common strategies involve starting from either 3-(chloromethyl)-3-methyloxetane or (3-methyloxetan-3-yl)methanol.

Experimental Protocol: Synthesis from 3-(chloromethyl)-3-methyloxetane

This method involves the reaction of 3-(chloromethyl)-3-methyloxetane with ammonia.[6]

Materials:

  • 3-(chloromethyl)-3-methyloxetane

  • Liquid ammonia

  • High-pressure reactor

Procedure:

  • Charge a high-pressure reactor with 3-(chloromethyl)-3-methyloxetane.

  • Cool the reactor and carefully introduce a stoichiometric excess of liquid ammonia.

  • Seal the reactor and allow it to warm to room temperature, then heat to the desired reaction temperature (specific temperature and pressure conditions may vary and require optimization).

  • Maintain the reaction mixture at temperature with stirring for a sufficient time to ensure complete conversion.

  • After cooling the reactor to a safe temperature, carefully vent the excess ammonia.

  • The crude product can be purified by distillation under reduced pressure to yield this compound.

Experimental Protocol: Synthesis from (3-methyloxetan-3-yl)methanol

This two-step procedure involves the conversion of the starting alcohol to a sulfonate ester, followed by nucleophilic substitution with ammonia.[6]

Step 1: Synthesis of (3-methyloxetan-3-yl)methyl sulfonate

Materials:

  • (3-methyloxetan-3-yl)methanol

  • Methanesulfonyl chloride or p-toluenesulfonyl chloride

  • Triethylamine or pyridine

  • Anhydrous dichloromethane or other suitable aprotic solvent

Procedure:

  • Dissolve (3-methyloxetan-3-yl)methanol in the anhydrous solvent in a flask equipped with a stirrer and under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add the base (e.g., triethylamine) to the solution.

  • Slowly add the sulfonyl chloride dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at low temperature for a specified time, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonate ester, which may be used in the next step without further purification.

Step 2: Amination of (3-methyloxetan-3-yl)methyl sulfonate

Materials:

  • (3-methyloxetan-3-yl)methyl sulfonate

  • Aqueous or alcoholic ammonia solution

Procedure:

  • Dissolve the crude sulfonate ester in a suitable solvent (e.g., methanol or THF).

  • Add a concentrated solution of ammonia.

  • Heat the mixture in a sealed vessel to the required temperature and for a duration determined by reaction monitoring.

  • After cooling, remove the solvent under reduced pressure.

  • The resulting residue can be purified by distillation or chromatography to afford this compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its application as a structural motif in drug design. The 3,3-disubstituted oxetane core is a well-regarded bioisostere for gem-dimethyl and carbonyl groups. This substitution can confer several advantageous properties to a drug candidate.

G Lead_Compound Lead Compound with gem-dimethyl or carbonyl group SAR_Analysis Identify Metabolic Lability or Poor Physicochemical Properties Lead_Compound->SAR_Analysis Bioisosteric_Replacement Replace with This compound moiety SAR_Analysis->Bioisosteric_Replacement Synthesis Synthesize New Analogues Bioisosteric_Replacement->Synthesis In_Vitro_Assays In Vitro Biological and ADME Assays Synthesis->In_Vitro_Assays Improved_Candidate Optimized Drug Candidate In_Vitro_Assays->Improved_Candidate

Caption: Potential modulation of GPCR and kinase signaling pathways by oxetane-containing molecules.

This diagram illustrates how small molecules incorporating the oxetane motif, such as derivatives of this compound, can be designed to interact with key drug targets like GPCRs and kinases, thereby influencing downstream cellular responses. The unique properties of the oxetane ring can be leveraged to achieve desired potency, selectivity, and pharmacokinetic profiles.

Safety Information

This compound is classified as a flammable liquid and is harmful if swallowed. Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical. It should be stored in a well-ventilated place and kept cool. [2]For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

1H NMR spectrum of (3-Methyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 1H NMR Spectrum of (3-Methyloxetan-3-yl)methanamine

This guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Predicted 1H NMR Data

The is predicted based on the analysis of structurally similar oxetane derivatives and general principles of NMR spectroscopy. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

ProtonsChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH3~1.3Singlet3HN/A
-NH2~1.5 (broad)Singlet2HN/A
-CH2-N~2.8Singlet2HN/A
Oxetane -CH2-~4.4Doublet2H~6.0
Oxetane -CH2-~4.5Doublet2H~6.0

Experimental Protocol: 1H NMR Spectroscopy

This section outlines a standard procedure for the acquisition of a 1H NMR spectrum for a small organic molecule like this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector (typically around 4-5 cm).

  • Capping: Securely cap the NMR tube.

2.2. Spectrometer Setup and Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.

  • Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the 1H frequency, and the magnetic field homogeneity (shimming) should be optimized to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally appropriate.

    • Acquisition Time: An acquisition time of 2-4 seconds is typical.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

2.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

  • Peak Picking: Identify the chemical shift of each peak.

  • Analysis: Analyze the chemical shifts, integration, and multiplicity (splitting patterns) to assign the signals to the specific protons in the molecule.

Logical Workflow for 1H NMR Analysis

The following diagram illustrates a typical workflow for the analysis and interpretation of a 1H NMR spectrum.

G A Sample Preparation B Data Acquisition A->B Load Sample C Data Processing B->C Raw Data (FID) D Spectral Analysis C->D Processed Spectrum E Structure Elucidation D->E Peak Assignments

Caption: A flowchart of the 1H NMR experimental and analytical process.

Discussion of Predicted Spectrum

  • Methyl Protons (-CH3): These protons are expected to appear as a singlet around 1.3 ppm. Being attached to a quaternary carbon, they do not have any adjacent protons to couple with, hence the singlet multiplicity.

  • Amine Protons (-NH2): The protons of the primary amine are expected to appear as a broad singlet around 1.5 ppm. The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or other protic species. This exchange often decouples the amine protons from adjacent C-H protons, resulting in a singlet.[1]

  • Methylene Protons adjacent to Nitrogen (-CH2-N): These protons are expected to appear as a singlet around 2.8 ppm. Due to the proton exchange of the -NH2 group, coupling is often not observed, leading to a singlet.

  • Oxetane Methylene Protons (-CH2-O-): The four protons on the oxetane ring are diastereotopic and are expected to appear as two distinct signals. They will likely present as a pair of doublets around 4.4 and 4.5 ppm, due to geminal coupling. The downfield shift is due to the deshielding effect of the electronegative oxygen atom in the strained four-membered ring.[2][3]

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-3-oxetanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-oxetanamine is a saturated heterocyclic compound featuring a four-membered oxetane ring with methyl and amine substituents at the 3-position. The strained oxetane ring is a key structural feature, influencing the molecule's physicochemical properties and reactivity. This motif is of growing interest in medicinal chemistry as a bioisosteric replacement for other functional groups, potentially improving properties such as solubility, metabolic stability, and lipophilicity. This guide provides a comprehensive overview of the core physicochemical properties of 3-methyl-3-oxetanamine, along with detailed experimental protocols for their determination.

Physicochemical Properties

The key physicochemical properties of 3-methyl-3-oxetanamine are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for its application in drug design and development.

PropertyValueSource
Molecular Formula C₄H₉NO[1][2]
Molecular Weight 87.12 g/mol [1][2]
CAS Number 874473-14-0[1][2]
Appearance Colorless to pale yellow liquid or crystalline solid[1][2]
Boiling Point 102 °C[1]
Density ~1.0 g/mL (Estimated)¹N/A
Refractive Index n20/D 1.444[1][2]
pKa (Predicted) 8.68 ± 0.20[1]
Water Solubility Slightly soluble[1]
Flash Point 96.6 °C (205.9 °F)[2]
Storage Temperature -20 °C[1][2]

¹Note: A reported density of 1.937 g/mL is considered a likely error. The estimated value is based on the density of similar small organic molecules.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Synthesis of 3-Methyl-3-oxetanamine

Part A: Horner-Wadsworth-Emmons (HWE) Reaction to form Methyl 2-(oxetan-3-ylidene)acetate

  • Base Preparation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-(dimethoxyphosphoryl)acetate (1.0 equivalent) dropwise at 0 °C.

  • Ylide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Addition of Ketone: Cool the reaction mixture back to 0 °C and add a solution of 3-oxetanone (1.2 equivalents) in anhydrous THF dropwise.

  • Reaction: Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude methyl 2-(oxetan-3-ylidene)acetate is purified by column chromatography.

Part B: Aza-Michael Addition to form 3-Methyl-3-oxetanamine

  • Reaction Setup: In a suitable reaction vessel, dissolve methyl 2-(oxetan-3-ylidene)acetate (from Part A) in anhydrous acetonitrile.

  • Addition of Amine Source: Add the desired amine source (e.g., ammonia or a protected amine) and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Reaction: Stir the mixture at a suitable temperature (e.g., 45 °C) for 24 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is worked up by standard aqueous extraction procedures, and the final product, 3-methyl-3-oxetanamine, is purified by distillation or column chromatography.

Determination of Boiling Point (Thiele Tube Method)
  • Sample Preparation: A small amount of purified 3-methyl-3-oxetanamine (less than 1 mL) is placed in a small test tube.

  • Apparatus Setup: An inverted capillary tube is placed inside the test tube containing the sample. The test tube is then attached to a thermometer.

  • Heating: The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The side arm of the Thiele tube is gently heated.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.

  • Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Determination of pKa (Potentiometric Titration)
  • Sample Preparation: A known concentration of 3-methyl-3-oxetanamine is dissolved in deionized water.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standard solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)
  • Solvent Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

  • Partitioning: A known amount of 3-methyl-3-oxetanamine is dissolved in one of the phases (typically the aqueous phase). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases, and then allowed to stand for the phases to separate.

  • Concentration Measurement: The concentration of 3-methyl-3-oxetanamine in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Water Solubility
  • Sample Preparation: An excess amount of 3-methyl-3-oxetanamine is added to a known volume of water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid or liquid is separated from the saturated solution by centrifugation or filtration.

  • Concentration Measurement: The concentration of 3-methyl-3-oxetanamine in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy). The measured concentration represents the water solubility of the compound at that temperature.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physicochemical properties of a novel chemical entity like 3-methyl-3-oxetanamine.

G Workflow for Physicochemical Property Determination cluster_synthesis Synthesis & Purification cluster_characterization Property Determination cluster_analysis Data Analysis & Reporting S1 Proposed Synthesis Route (e.g., HWE & Aza-Michael) S2 Purification (Distillation/Chromatography) S1->S2 P1 Boiling Point (Thiele Tube) S2->P1 P2 pKa (Potentiometric Titration) S2->P2 P3 logP (Shake-Flask) S2->P3 P4 Solubility (Equilibrium Method) S2->P4 A1 Data Compilation P1->A1 P2->A1 P3->A1 P4->A1 A2 Report Generation A1->A2

Caption: General workflow for synthesis, purification, and physicochemical characterization.

Conclusion

This technical guide provides essential physicochemical data for 3-methyl-3-oxetanamine, a compound of interest in modern drug discovery. The outlined experimental protocols offer a foundation for the consistent and accurate determination of its key properties. A thorough understanding of these characteristics is paramount for the rational design of novel therapeutics and for predicting their in vivo behavior. The provided workflow visualization further clarifies the logical progression from synthesis to data-driven reporting in the characterization of such novel chemical entities.

References

(3-Methyloxetan-3-yl)methanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(3-Methyloxetan-3-yl)methanamine is a key building block in modern medicinal chemistry, valued for its integral oxetane scaffold. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and its strategic application in drug design, tailored for researchers, scientists, and drug development professionals. The incorporation of the 3-methyl-3-aminomethyl oxetane motif is a strategic approach to enhance the physicochemical properties of drug candidates.

Commercial Availability and Physicochemical Properties

This compound is readily available from several commercial suppliers, typically as a colorless to light yellow liquid. It is also offered as a hydrochloride salt, which can improve its handling and solubility characteristics.

Supplier Information
SupplierProduct NameCAS NumberPurityNotes
Tokyo Chemical Industry (TCI)This compound153209-97-3>98.0% (GC)Also available in various global locations.[1]
Sigma-Aldrich1-(3-Methyloxetan-3-yl)methanamine AldrichCPRNot specified (MDL: MFCD08703640)Not specifiedSold "as-is" for early discovery research; buyer assumes responsibility for purity confirmation.[2][3]
ENAO Chemical Co., LtdThis compound153209-97-397%Pricing available for various quantities.[4]
BiosynthThis compound hydrochloride1314788-89-0Not specifiedAvailable as the hydrochloride salt for research purposes.[5]
Amerigo Scientific1-(3-Methyloxetan-3-yl)methanamineNot specifiedNot specifiedListed under chemical building blocks for life science.[6]
Physicochemical Data
PropertyValueSource
Molecular Formula C₅H₁₁NOSigma-Aldrich[3], TCI[7]
Molecular Weight 101.15 g/mol Sigma-Aldrich[3]
Appearance Colorless to Light yellow clear liquidTCI[7]
CAS Number 153209-97-3TCI[7]
MDL Number MFCD08703640Sigma-Aldrich[3]
InChI Key MCPRXSXYXHMCKF-UHFFFAOYSA-NSigma-Aldrich[8]
SMILES CC1(CN)COC1Sigma-Aldrich[8]
Flash Point 23 °C (73.4 °F)Sigma-Aldrich[8]

Strategic Role in Medicinal Chemistry: Bioisosterism

The oxetane ring, particularly a 3,3-disubstituted pattern as seen in this compound, has gained significant attention as a valuable motif in drug discovery. It primarily serves as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][9][10] Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacokinetic (ADME) and pharmacodynamic properties.

The key advantages of using the oxetane scaffold include:

  • Improved Physicochemical Properties : As a polar substitute for a nonpolar gem-dimethyl group, the oxetane moiety can significantly enhance aqueous solubility and reduce lipophilicity (LogD), which is often beneficial for a compound's pharmacokinetic profile.[10]

  • Enhanced Metabolic Stability : The oxetane ring is generally more stable and resistant to metabolic degradation by cytochrome P450 enzymes compared to gem-dimethyl groups, which are susceptible to oxidation.[10]

  • Modulation of Basicity : The electron-withdrawing nature of the oxetane ring can lower the pKa of a nearby amine, which can be advantageous for optimizing a compound's off-target profile, such as reducing hERG channel inhibition.[10]

  • Vectorial Exit and Novelty : The defined three-dimensional structure of the oxetane provides a vector for exiting a binding pocket in a specific direction and introduces novelty to molecular scaffolds, which is important for intellectual property.

G Logical Relationship: Oxetane as a Bioisostere cluster_0 Common Molecular Moieties cluster_1 Bioisosteric Replacement cluster_2 Improved Drug-like Properties A gem-Dimethyl Group (Lipophilic, Metabolically Liable) C This compound Motif A->C Replaces B Carbonyl Group (Polar, H-bond Acceptor) B->C Replaces D Increased Solubility C->D Leads to E Enhanced Metabolic Stability C->E Leads to F Reduced Lipophilicity (LogD) C->F Leads to G Modulated Basicity (pKa) C->G Leads to

Diagram 1: The role of the oxetane motif as a bioisostere.

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been described in the literature, primarily in patents focused on scalable chemical production. These methods typically start from commercially available precursors.

Method 1: From 3-(Chloromethyl)-3-methyloxetane (via Ammonolysis)

This method involves the reaction of a halo-substituted oxetane with ammonia under pressure. This is a direct nucleophilic substitution reaction where ammonia displaces the chloride.

  • Reactants : 3-(Chloromethyl)-3-methyloxetane, liquid ammonia.[11]

  • Apparatus : A high-pressure reactor is charged with 3-(chloromethyl)-3-methyloxetane.

  • Procedure :

    • The reactor is sealed and cooled.

    • Liquid ammonia is introduced into the reactor.

    • The mixture is heated, causing the internal pressure to rise. The reaction is stirred under these conditions for a specified time.

    • After cooling and venting the excess ammonia, the reaction mixture is worked up.

    • Purification, typically via distillation, yields this compound.

  • Reference : This process is described in patent CN101638399, as cited in patent WO2013169531A1.[11]

Method 2: From (3-Methyloxetan-3-yl)methanol (via Catalytic Amination)

This route involves the direct amination of the corresponding alcohol using ammonia in the presence of a metal catalyst.

  • Reactants : (3-Methyloxetan-3-yl)methanol, ammonia.[11]

  • Catalyst : A Ruthenium-based catalyst is typically used.[11]

  • Procedure :

    • (3-Methyloxetan-3-yl)methanol and the Ruthenium catalyst are loaded into a suitable pressure vessel.

    • The vessel is purged and then pressurized with ammonia gas (e.g., to 7.5 atmospheres).[11]

    • The reaction is heated and stirred for the required duration to facilitate the conversion of the alcohol to the primary amine.

    • Upon completion, the vessel is cooled, the pressure is released, and the catalyst is filtered off.

    • The crude product is then purified to afford the final amine.

  • Reference : This method is described by C. Gunanathan et al. in Angew. Chem. Int. Ed. 47:8661 (2008), as cited in patent WO2013169531A1.[11]

G General Synthetic Workflow for this compound cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Reaction Type cluster_3 Final Product A1 3-(Chloromethyl)-3-methyloxetane C1 Ammonolysis (Nucleophilic Substitution) A1->C1 A2 (3-Methyloxetan-3-yl)methanol C2 Catalytic Amination A2->C2 B1 Liquid Ammonia (High Pressure) B1->C1 B2 Ammonia Gas (NH3) + Ru Catalyst B2->C2 D This compound C1->D C2->D

Diagram 2: Synthetic pathways to this compound.

Conclusion

This compound is a commercially accessible and highly valuable building block for drug discovery and development. Its utility stems from the advantageous properties of the 3,3-disubstituted oxetane core, which functions as an effective bioisostere for gem-dimethyl and carbonyl groups. By leveraging this motif, medicinal chemists can strategically enhance the solubility, metabolic stability, and other critical drug-like properties of new chemical entities. The availability of scalable synthetic protocols further solidifies its importance for programs advancing from lead optimization to clinical development.

References

An In-depth Technical Guide to (3-Methyloxetan-3-yl)methanamine: Safety, Handling, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methyloxetan-3-yl)methanamine is a valuable building block in medicinal chemistry, prized for its unique structural and physicochemical properties. The incorporation of the oxetane motif into drug candidates has been shown to offer significant advantages, including improved solubility, metabolic stability, and lipophilicity, while also providing opportunities for novel intellectual property.[1] This guide provides a comprehensive overview of the safety, handling, chemical properties, and potential applications of this compound to support its effective use in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₅H₁₁NO[2]
Molecular Weight 101.15 g/mol [2]
CAS Number 1314331-05-9N/A
Appearance Colorless to light yellow liquidN/A
Boiling Point 134.473 °C at 760 mmHgN/A
Density 0.962 g/cm³N/A
Flash Point 35.528 °CN/A
Refractive Index 1.45N/A
SMILES CC1(CN)COC1[2]
InChI InChI=1S/C5H11NO/c1-5(2-6)3-7-4-5/h2-4,6H2,1H3[2]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated area, away from ignition sources.

Hazard Identification
HazardDescriptionGHS Pictograms
Flammable Liquid Flammable liquid and vapor.🔥
Acute Toxicity (Oral) Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Eye Damage/Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.
Precautionary Measures and Personal Protective Equipment (PPE)
PrecautionDescription
Handling Avoid contact with skin and eyes. Avoid breathing vapors. Use only in a well-ventilated area. Keep away from heat, sparks, and open flames.
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed.
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin Protection Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use a respirator with an appropriate vapor cartridge if ventilation is inadequate.
First Aid Measures
ExposureFirst Aid Procedure
Eye Contact Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation persists.
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

While several patents describe the synthesis of this compound, they often lack the detailed procedures required for straightforward laboratory replication. Below is a representative, detailed experimental protocol derived from the general methods described in the literature.[1]

Synthesis of this compound from 3-(Chloromethyl)-3-methyloxetane

This protocol describes a two-step process involving the conversion of 3-(chloromethyl)-3-methyloxetane to an intermediate phthalimide, followed by deprotection to yield the final product.

Step 1: Synthesis of 2-((3-methyloxetan-3-yl)methyl)isoindoline-1,3-dione

  • Materials:

    • 3-(Chloromethyl)-3-methyloxetane (1.0 eq)

    • Potassium phthalimide (1.1 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 3-(chloromethyl)-3-methyloxetane in DMF, add potassium phthalimide.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-((3-methyloxetan-3-yl)methyl)isoindoline-1,3-dione.

Step 2: Synthesis of this compound

  • Materials:

    • 2-((3-Methyloxetan-3-yl)methyl)isoindoline-1,3-dione (1.0 eq)

    • Hydrazine hydrate (4.0 - 5.0 eq)

    • Ethanol

  • Procedure:

    • Suspend 2-((3-methyloxetan-3-yl)methyl)isoindoline-1,3-dione in ethanol.

    • Add hydrazine hydrate to the suspension.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Purify the crude product by distillation or column chromatography on silica gel to obtain this compound.

Applications in Drug Discovery

While specific biological activity data for this compound is not extensively published, its value lies in its utility as a versatile building block in medicinal chemistry. The oxetane moiety is increasingly incorporated into drug candidates to enhance their pharmacological properties.

The key advantages of using oxetane-containing building blocks like this compound include:

  • Improved Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of a parent molecule.[1]

  • Metabolic Stability: The oxetane ring can block sites of metabolism, leading to improved metabolic stability and longer half-life.

  • Reduced Lipophilicity: In an effort to move away from "flat" aromatic compounds, the three-dimensional and polar nature of the oxetane ring can reduce lipophilicity, which can be beneficial for overall drug-like properties.

  • Novel Chemical Space: The incorporation of this unique scaffold provides access to novel chemical matter, which is crucial for developing new intellectual property.[1]

The primary amine handle on this compound allows for its straightforward incorporation into a wide variety of molecular scaffolds through standard chemical transformations such as amide bond formation, reductive amination, and urea formation.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent use as a building block.

G Figure 1: General Synthetic and Application Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Drug Discovery Start 3-(Chloromethyl)-3-methyloxetane Intermediate Phthalimide Intermediate Start->Intermediate Potassium Phthalimide, DMF Product This compound Intermediate->Product Hydrazine Hydrate, EtOH BuildingBlock This compound Coupling Coupling to Scaffold BuildingBlock->Coupling Library Library of Analogs Coupling->Library Screening Biological Screening Library->Screening Lead Lead Compound Screening->Lead

Caption: General workflow for the synthesis and application of this compound.

Role in Medicinal Chemistry

The following diagram illustrates the logical relationship of how the properties of the oxetane moiety contribute to improved drug-like characteristics.

G Figure 2: Physicochemical Impact of the Oxetane Moiety cluster_properties Inherent Properties cluster_effects Drug-like Properties Oxetane Oxetane Moiety Polarity Polar Nature Oxetane->Polarity Rigidity Rigid, 3D Structure Oxetane->Rigidity Metabolic_Inertness Metabolic Inertness Oxetane->Metabolic_Inertness Solubility Improved Solubility Polarity->Solubility Lipophilicity Reduced Lipophilicity Rigidity->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability Metabolic_Inertness->Metabolic_Stability PK_Profile Improved PK Profile Solubility->PK_Profile Lipophilicity->PK_Profile Metabolic_Stability->PK_Profile

Caption: Impact of the oxetane moiety on physicochemical properties of drug candidates.

Conclusion

This compound is a key synthetic intermediate with favorable characteristics for its use in drug discovery programs. Proper safety precautions are necessary for its handling due to its flammability and potential for irritation. While specific biological data on this compound is limited, its utility as a building block for creating novel, patentable compounds with improved pharmacological profiles is well-supported by the broader medicinal chemistry literature on oxetanes. This guide provides the essential information for researchers to safely handle and strategically employ this compound in their research endeavors.

References

Spectroscopic and Synthetic Profile of C-(3-Methyl-oxetan-3-yl)-methylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic approaches for the novel oxetane derivative, C-(3-Methyl-oxetan-3-yl)-methylamine. This compound is of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the oxetane ring, a motif known to enhance metabolic stability and aqueous solubility of drug candidates. This document is intended to serve as a core resource, presenting available data in a structured format and outlining detailed experimental protocols to aid in further research and development.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data
Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-CH₃~1.3s-
-CH₂- (oxetane)~4.4-4.6d~6.0
-CH₂- (oxetane)~4.3-4.5d~6.0
-CH₂-N~2.8s-
-NH₂~1.5 (broad)s-

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Assignment Predicted Chemical Shift (ppm)
-CH₃~22
C (quaternary)~40
-CH₂- (oxetane)~80
-CH₂-N~50

Solvent: CDCl₃.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹) Intensity Assignment
3300-3500Medium, Sharp (doublet)N-H stretch (primary amine)
2850-2960Medium-StrongC-H stretch (aliphatic)
1590-1650MediumN-H bend (scissoring)
1050-1150StrongC-O-C stretch (ether)
950-980StrongOxetane ring breathing
Table 4: Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment
101High[M]⁺ (Molecular Ion)
84Moderate[M-NH₃]⁺
71High[M-CH₂NH₂]⁺
57Moderate[C₄H₉]⁺
44High[CH₂NH₂]⁺

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are provided below. These are generalized procedures for amines and oxetane-containing compounds and should be adapted as necessary for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of C-(3-Methyl-oxetan-3-yl)-methylamine in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

  • Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4.0 seconds

    • Relaxation Delay: 1.0 second

    • Spectral Width: 16 ppm

¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).

  • Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2.0 seconds

    • Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat Liquid: Place one drop of the neat liquid sample between two potassium bromide (KBr) plates.

  • Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Apply the solution to a KBr plate and allow the solvent to evaporate, leaving a thin film of the sample.

Data Acquisition:

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

    • Mode: Transmittance

Mass Spectrometry (MS)

Sample Introduction:

  • Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Infuse the solution into the mass spectrometer via a syringe pump.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample onto a suitable GC column (e.g., HP-5ms) for separation prior to introduction into the mass spectrometer.

Data Acquisition:

  • Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

  • Parameters (EI mode):

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 30-300

Synthesis Workflow

The synthesis of C-(3-Methyl-oxetan-3-yl)-methylamine can be achieved through a multi-step process starting from 3-methyl-3-oxetanemethanol. The following diagram illustrates a logical synthetic pathway.

Synthesis_Workflow A 3-Methyl-3-oxetanemethanol B 3-(Bromomethyl)-3-methyloxetane or 3-(Tosyloxymethyl)-3-methyloxetane A->B Halogenation or Tosylation (e.g., PBr₃ or TsCl/Pyridine) C 3-(Azidomethyl)-3-methyloxetane B->C Azide Substitution (NaN₃, DMF) D C-(3-Methyl-oxetan-3-yl)-methylamine C->D Reduction (e.g., H₂/Pd-C or LiAlH₄) Analysis_Workflow Start Purified C-(3-Methyl-oxetan-3-yl)-methylamine NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis End Complete Spectroscopic Profile Data_Analysis->End

An In-depth Technical Guide on the Initial Synthesis of 3-aminomethyl-3-methyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the initial and most cited synthetic pathways for 3-aminomethyl-3-methyloxetane, a valuable building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from commercially available starting materials. This document provides a comprehensive overview of the experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Overview

The most common and well-documented synthesis of 3-aminomethyl-3-methyloxetane proceeds through a four-step sequence starting from 1,1,1-tris(hydroxymethyl)ethane. The key stages of this synthesis are:

  • Cyclization: Formation of the oxetane ring to yield 3-hydroxymethyl-3-methyloxetane (HMMO).

  • Activation of the Hydroxyl Group: Conversion of the primary alcohol in HMMO to a good leaving group, typically a tosylate, to facilitate nucleophilic substitution.

  • Introduction of the Nitrogen Moiety: Displacement of the leaving group with an azide nucleophile to form 3-azidomethyl-3-methyloxetane (AMMO).

  • Reduction: Conversion of the azide group to the final primary amine.

An alternative pathway involves the synthesis of 3-methyloxetane-3-carbonitrile, followed by its reduction to the target amine. However, the azide-intermediate route is more frequently reported in the initial syntheses.

Experimental Protocols

The following protocols are based on established and reported procedures.

Step 1: Synthesis of 3-Hydroxymethyl-3-methyloxetane (HMMO)

This step involves the cyclization of 1,1,1-tris(hydroxymethyl)ethane in the presence of diethyl carbonate.[1]

  • Materials: 1,1,1-tris(hydroxymethyl)ethane, diethyl carbonate, potassium carbonate (catalyst).

  • Procedure:

    • A mixture of 1,1,1-tris(hydroxymethyl)ethane and a catalytic amount of potassium carbonate is heated.

    • Diethyl carbonate is added dropwise to the heated mixture.

    • The reaction mixture is heated to drive the cyclization, and the ethanol byproduct is removed by distillation.

    • The reaction is monitored by a suitable analytical technique (e.g., GC-MS or TLC) until completion.

    • The crude product is purified by vacuum distillation to yield pure 3-hydroxymethyl-3-methyloxetane.

Step 2: Synthesis of 3-Tosyloxymethyl-3-methyloxetane (MTMO)

The hydroxyl group of HMMO is converted to a tosylate to create a good leaving group for the subsequent nucleophilic substitution.[1]

  • Materials: 3-hydroxymethyl-3-methyloxetane (HMMO), p-toluenesulfonyl chloride (TsCl), pyridine or another suitable base, and a solvent like dichloromethane (DCM).

  • Procedure:

    • 3-Hydroxymethyl-3-methyloxetane is dissolved in the solvent and cooled in an ice bath.

    • Pyridine is added, followed by the portion-wise addition of p-toluenesulfonyl chloride.

    • The reaction is stirred at a low temperature and then allowed to warm to room temperature.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is worked up by washing with dilute acid, water, and brine.

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification is typically achieved by recrystallization or column chromatography.

Step 3: Synthesis of 3-Azidomethyl-3-methyloxetane (AMMO)

The tosylate group of MTMO is displaced by an azide ion.[1]

  • Materials: 3-Tosyloxymethyl-3-methyloxetane (MTMO), sodium azide (NaN₃), and a polar aprotic solvent such as dimethylformamide (DMF).

  • Procedure:

    • 3-Tosyloxymethyl-3-methyloxetane and sodium azide are dissolved in DMF.

    • The mixture is heated to facilitate the nucleophilic substitution reaction.

    • The reaction is monitored by TLC until the starting material is consumed.

    • After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic extracts are washed with water and brine, dried, and the solvent is evaporated to give 3-azidomethyl-3-methyloxetane.

Step 4: Synthesis of 3-Aminomethyl-3-methyloxetane

The final step is the reduction of the azide group to a primary amine. This is a standard transformation that can be achieved by several methods.

  • Materials: 3-Azidomethyl-3-methyloxetane (AMMO), a reducing agent (e.g., lithium aluminum hydride (LAH), catalytic hydrogenation with H₂/Pd-C, or Staudinger reaction reagents), and an appropriate solvent (e.g., diethyl ether or THF for LAH, ethanol or ethyl acetate for hydrogenation).

  • Procedure (using LAH as an example):

    • A solution of 3-azidomethyl-3-methyloxetane in a dry ethereal solvent is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent at 0 °C.

    • The reaction mixture is then stirred at room temperature until the reduction is complete (monitored by IR spectroscopy by observing the disappearance of the azide peak).

    • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

    • The resulting solid is filtered off, and the filtrate is dried over an anhydrous salt.

    • The solvent is removed under reduced pressure to yield 3-aminomethyl-3-methyloxetane.

Data Presentation

The following table summarizes the quantitative data reported for the key steps in the synthesis of 3-azidomethyl-3-methyloxetane, the direct precursor to the target compound.[1]

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Cyclization1,1,1-tris(hydroxymethyl)ethane3-Hydroxymethyl-3-methyloxetane (HMMO)Diethyl carbonate, K₂CO₃ (cat.), Heat76
2Tosylation3-Hydroxymethyl-3-methyloxetane3-Tosyloxymethyl-3-methyloxetane (MTMO)p-Toluenesulfonyl chloride, Pyridine, DCM, 0 °C to RT96
3Azidation3-Tosyloxymethyl-3-methyloxetane3-Azidomethyl-3-methyloxetane (AMMO)Sodium azide, DMF, Heat85

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of 3-aminomethyl-3-methyloxetane.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Tosylation cluster_step3 Step 3: Azidation cluster_step4 Step 4: Reduction 1_1_1_tris 1,1,1-tris(hydroxymethyl)ethane HMMO 3-Hydroxymethyl-3-methyloxetane (HMMO) 1_1_1_tris->HMMO Diethyl carbonate, K₂CO₃ MTMO 3-Tosyloxymethyl-3-methyloxetane (MTMO) HMMO->MTMO TsCl, Pyridine AMMO 3-Azidomethyl-3-methyloxetane (AMMO) MTMO->AMMO NaN₃, DMF FinalProduct 3-Aminomethyl-3-methyloxetane AMMO->FinalProduct Reduction (e.g., LAH)

Caption: Synthetic pathway to 3-aminomethyl-3-methyloxetane.

References

Methodological & Application

The Strategic Integration of (3-Methyloxetan-3-yl)methanamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that enhance therapeutic efficacy while optimizing pharmacokinetic profiles is paramount. The (3-methyloxetan-3-yl)methanamine moiety has emerged as a valuable building block in medicinal chemistry, offering a unique combination of physicochemical properties that address several challenges in drug design. This document provides detailed application notes on the utility of this scaffold, supported by quantitative data, experimental protocols, and visualizations of its impact on cellular signaling.

The incorporation of the oxetane ring, a four-membered cyclic ether, into drug candidates has been shown to improve aqueous solubility, metabolic stability, and lipophilicity.[1][2] The 3-methyloxetan-3-yl)methanamine variant, in particular, serves as a versatile bioisostere for commonly used functional groups, such as gem-dimethyl and carbonyl groups, thereby enabling chemists to fine-tune the properties of lead compounds.[3] A key advantage of this moiety is its ability to reduce the basicity of adjacent amines, a critical factor in modulating drug-target interactions and improving oral bioavailability.[1] Furthermore, the introduction of an oxetane ring can steer drug metabolism away from cytochrome P450 (CYP450) pathways, potentially reducing the risk of drug-drug interactions.[4]

Application in Kinase Inhibition: A Case Study

A prominent application of the this compound scaffold is in the development of kinase inhibitors, a class of drugs that target signaling pathways often dysregulated in cancer and inflammatory diseases. For instance, analogs of this moiety have been incorporated into inhibitors of Bruton's tyrosine kinase (BTK) and the serine/threonine kinase AKT (also known as Protein Kinase B).

Quantitative Analysis of Oxetane-Containing Kinase Inhibitors

The following table summarizes the in vitro potency of representative kinase inhibitors incorporating an oxetane moiety, demonstrating the scaffold's contribution to high target affinity.

Compound IDTarget KinaseIC50 (nM)Cellular Assay Potency (nM)Reference Cell Line
1 BTK16~54 (Ca2+ flux)Not Specified
2 MNK1200200 (p-eIF4E)Not Specified
3 MNK289Not SpecifiedNot Specified
AZD5363 AKT1/2/3<10~300-800 (p-AKT substrates)Multiple Cancer Lines

Table 1: In Vitro Potency of Selected Oxetane-Containing Kinase Inhibitors.[4][5]

Impact on Cellular Signaling Pathways

The inhibition of kinases like BTK and AKT by compounds containing the this compound scaffold has profound effects on downstream signaling pathways that control cell proliferation, survival, and migration.

PI3K_AKT_Signaling Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 GSK3B GSK3β AKT->GSK3B Survival Survival AKT->Survival Oxetane Inhibitor This compound -based Inhibitor Oxetane Inhibitor->AKT S6K S6K mTORC1->S6K 4EBP1 4EBP1 mTORC1->4EBP1 Proliferation Proliferation GSK3B->Proliferation S6 S6 S6K->S6 Cell Growth Cell Growth 4EBP1->Cell Growth S6->Cell Growth

Figure 1: PI3K/AKT Signaling Pathway Inhibition.

The diagram above illustrates the canonical PI3K/AKT signaling pathway and the inhibitory action of a this compound-containing compound like AZD5363. Growth factor stimulation of receptor tyrosine kinases (RTKs) activates PI3K, leading to the phosphorylation of AKT. Activated AKT then modulates a variety of downstream effectors to promote cell proliferation, survival, and growth. The oxetane-containing inhibitor directly targets AKT, blocking these downstream effects.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from established methods for the synthesis of this compound.[1]

Workflow:

Synthesis_Workflow start 3-(Chloromethyl)-3-methyloxetane step1 Reaction with Liquid Ammonia start->step1 step2 High-Pressure Reaction step1->step2 step3 Work-up and Purification step2->step3 end This compound step3->end

Figure 2: Synthesis Workflow.

Materials:

  • 3-(Chloromethyl)-3-methyloxetane

  • Liquid ammonia

  • High-pressure reactor

  • Appropriate solvent (e.g., ethanol)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Charge a high-pressure reactor with 3-(chloromethyl)-3-methyloxetane and a suitable solvent.

  • Cool the reactor to a temperature appropriate for handling liquid ammonia (typically below -33°C).

  • Carefully add an excess of liquid ammonia to the reactor.

  • Seal the reactor and allow it to warm to room temperature, then heat to the desired reaction temperature (e.g., 60-100°C). The pressure will increase significantly.

  • Maintain the reaction at temperature with stirring for several hours until completion, monitored by an appropriate method (e.g., TLC or GC-MS).

  • Cool the reactor, and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Perform an aqueous work-up to remove ammonium salts and any remaining starting material.

  • Purify the crude product by distillation or column chromatography to yield this compound.

In Vitro Kinase Inhibition Assay (BTK Example)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase, such as BTK, using an ADP-Glo™ Kinase Assay.

Workflow:

Kinase_Assay_Workflow start Prepare Reagents: - BTK Enzyme - Substrate - ATP - Test Compound step1 Add inhibitor and enzyme to microplate wells start->step1 step2 Initiate reaction with ATP/Substrate mix step1->step2 step3 Incubate at 30°C step2->step3 step4 Stop reaction and deplete remaining ATP with ADP-Glo™ Reagent step3->step4 step5 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence step4->step5 end Measure Luminescence and calculate IC50 step5->end

Figure 3: Kinase Assay Workflow.

Materials:

  • Recombinant human BTK enzyme

  • Suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test compound (e.g., an oxetane-containing inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the test compound dilution or vehicle control.

  • Add 2 µL of a solution containing the BTK enzyme in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step also depletes the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used to produce a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Migration (Wound Healing) Assay

This assay is used to assess the effect of a compound on the collective migration of a cell population in vitro.

Procedure:

  • Seed adherent cells (e.g., a cancer cell line) in a 24-well plate and grow to form a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the test compound at various concentrations or a vehicle control.

  • Place the plate in a live-cell imaging system or a standard incubator.

  • Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) for 24-48 hours.

  • Analyze the images to measure the area of the cell-free gap at each time point.

  • Calculate the rate of wound closure for each condition and compare the effect of the test compound to the vehicle control.

Conclusion

The this compound scaffold represents a significant tool in the medicinal chemist's arsenal. Its favorable physicochemical properties contribute to the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The successful application of this moiety in the design of potent kinase inhibitors underscores its potential for addressing a wide range of therapeutic targets. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore and leverage the benefits of this promising chemical entity.

References

Amide Coupling Protocols for (3-Methyloxetan-3-yl)methanamine: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the amide coupling of (3-Methyloxetan-3-yl)methanamine, a valuable building block in medicinal chemistry. The oxetane motif is of significant interest in drug discovery as it can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. These protocols offer standardized procedures for the synthesis of amide derivatives using common and efficient coupling reagents.

Introduction to Amide Coupling with this compound

The formation of an amide bond is a fundamental transformation in organic synthesis, particularly in the construction of pharmaceutical agents and bioactive molecules. This compound presents a primary amine that can be readily acylated to form a stable amide linkage. The presence of the oxetane ring can influence the basicity of the amine, a factor to consider when selecting coupling reagents and reaction conditions. This document outlines three robust protocols for achieving this transformation: HATU-mediated coupling, EDC/HOBt-mediated coupling, and the use of acid chlorides.

Data Presentation: Comparative Analysis of Amide Coupling Protocols

The following table summarizes typical quantitative data for the amide coupling of this compound with various carboxylic acids using different coupling methodologies. Please note that yields and reaction times are representative and may vary depending on the specific substrate and reaction scale.

Carboxylic AcidCoupling ReagentBaseSolventTime (h)Yield (%)Purification Method
Benzoic AcidHATUDIPEADMF2 - 485 - 95Silica Gel Chromatography
Acetic AcidEDC, HOBtDIPEADCM12 - 1875 - 85Silica Gel Chromatography
Isobutyric AcidIsobutyryl ChlorideTriethylamineDCM1 - 380 - 90Aqueous Workup & Recrystallization

Experimental Protocols

Detailed methodologies for the three key amide coupling protocols are provided below.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the efficient coupling of a carboxylic acid with this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective uronium-based coupling reagent.

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid)

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq.) and DIPEA (2.0-3.0 eq.).

  • Stir the solution at room temperature for 5-10 minutes.

  • Add HATU (1.1-1.2 eq.) in one portion to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide.

HATU_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Carboxylic Acid This compound DIPEA in DMF add_hatu Add HATU reagents->add_hatu 1. stir Stir at RT (2-4 h) add_hatu->stir 2. dilute Dilute with EtOAc stir->dilute 3. wash Aqueous Washes (HCl, NaHCO₃, Brine) dilute->wash 4. dry Dry (Na₂SO₄) & Concentrate wash->dry 5. purify Silica Gel Chromatography dry->purify 6. product Pure Amide purify->product

Workflow for HATU-Mediated Amide Coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol details the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) for amide bond formation. This is a widely used and cost-effective method.

Materials:

  • Carboxylic Acid (e.g., Acetic Acid)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF (0.1-0.2 M) under an inert atmosphere, add this compound (1.1 eq.) and DIPEA (2.0-3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired amide.

EDC_HOBt_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Carboxylic Acid, HOBt This compound DIPEA in DCM/DMF cool Cool to 0 °C reagents->cool 1. add_edc Add EDC·HCl cool->add_edc 2. stir Warm to RT & Stir (12-18 h) add_edc->stir 3. dilute Dilute with DCM stir->dilute 4. wash Aqueous Washes (NaHCO₃, Brine) dilute->wash 5. dry Dry (Na₂SO₄) & Concentrate wash->dry 6. purify Silica Gel Chromatography dry->purify 7. product Pure Amide purify->product

Workflow for EDC/HOBt-Mediated Amide Coupling.

Protocol 3: Amide Synthesis via Acid Chloride

This protocol describes the formation of an amide by reacting this compound with a pre-formed or in situ generated acid chloride. This method is often rapid and high-yielding but may not be suitable for substrates with sensitive functional groups.

Materials:

  • Carboxylic Acid (e.g., Isobutyric Acid)

  • Oxalyl chloride or Thionyl chloride

  • Catalytic N,N-Dimethylformamide (DMF) (for in situ formation)

  • Anhydrous Dichloromethane (DCM)

  • This compound

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Formation of the Acid Chloride (if not commercially available)

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DCM (0.2-0.5 M) under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).

  • Cool the solution to 0 °C.

  • Slowly add oxalyl chloride (1.2-1.5 eq.) or thionyl chloride (1.2-1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • The resulting solution of the acid chloride is typically used directly in the next step.

Part B: Amide Formation

  • In a separate flask, dissolve this compound (1.0 eq.) and triethylamine (1.5-2.0 eq.) in anhydrous DCM (0.1-0.2 M) under an inert atmosphere.

  • Cool this solution to 0 °C.

  • Slowly add the solution of the acid chloride from Part A to the amine solution.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amide.

  • The crude product can often be purified by recrystallization or silica gel column chromatography if necessary.

Acid_Chloride_Workflow cluster_acid_chloride Acid Chloride Formation cluster_amide_formation Amide Formation cluster_workup Workup & Purification acid_sol Carboxylic Acid in DCM add_oxalyl Add Oxalyl Chloride & cat. DMF acid_sol->add_oxalyl stir_ac Stir at RT (1-2 h) add_oxalyl->stir_ac acid_chloride Acid Chloride Solution stir_ac->acid_chloride add_ac Add Acid Chloride Solution acid_chloride->add_ac amine_sol Amine & TEA in DCM cool_amine Cool to 0 °C amine_sol->cool_amine cool_amine->add_ac stir_amide Stir at 0 °C to RT (1-3 h) add_ac->stir_amide quench Quench with NaHCO₃ (aq) stir_amide->quench wash Aqueous Washes quench->wash dry Dry & Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify product Pure Amide purify->product

Workflow for Amide Synthesis via Acid Chloride.

Application Notes and Protocols: Incorporation of the 3-Methyloxetane Moiety into Lead Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of small, sp³-rich motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the physicochemical and pharmacokinetic properties of lead compounds. Among these, the 3-methyloxetane moiety has emerged as a valuable functional group. Its compact, polar, and metabolically stable nature offers a compelling alternative to more traditional isosteres such as gem-dimethyl or carbonyl groups.[1][2] This document provides detailed application notes on the rationale for incorporating the 3-methyloxetane moiety, quantitative data from case studies, and step-by-step experimental protocols for the synthesis of key building blocks and the execution of critical in vitro assays.

The 3-methyloxetane group can significantly enhance aqueous solubility, improve metabolic stability by blocking sites of metabolism, and modulate the basicity of adjacent amines, thereby improving the overall drug-like properties of a molecule.[2][3] Its introduction can lead to a redirection of metabolic clearance pathways away from cytochrome P450 (CYP) enzymes, potentially reducing drug-drug interactions.[3]

Key Physicochemical and Pharmacological Benefits

The introduction of a 3-methyloxetane moiety can confer several advantages to a lead compound:

  • Improved Solubility: The inherent polarity of the oxetane ring can enhance the aqueous solubility of a compound, which is often a challenge in drug development.[2]

  • Enhanced Metabolic Stability: The 3-methyloxetane group can serve as a "metabolic shield," blocking metabolically labile positions on a molecule and preventing degradation by metabolic enzymes.

  • Modulation of Basicity: When placed in proximity to a basic nitrogen atom, the electron-withdrawing nature of the oxetane can lower the pKa of the amine, which can be beneficial for optimizing properties such as cell permeability and off-target activity (e.g., hERG inhibition).[4]

  • Vectorial Exit to Unexplored Chemical Space: The three-dimensional nature of the 3-methyloxetane group allows for the exploration of new chemical space and can lead to improved target engagement.[1]

Data Presentation: Case Studies

The following tables summarize quantitative data from published case studies, demonstrating the impact of incorporating an oxetane moiety on the properties of lead compounds targeting various enzymes.

Case Study: BACE1 Inhibitors

Beta-secretase 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. The incorporation of a 3-methyloxetane moiety has been explored to improve the properties of BACE1 inhibitors.

Compound IDModificationBACE1 IC₅₀ (nM)BACE2 IC₅₀ (nM)Selectivity (BACE2/BACE1)
Lead Compound Phenyl240--
LY2811376 3-Methyloxetane incorporation240~2400~10-fold
Elenbecestat Oxetane-containing3.9[5]46[5]~12-fold[5]
Shionogi Cpd 1 Oxetane-containing3.9[5]148[5]~38-fold[5]
Shionogi Cpd 2 Oxetane-containing7.7[5]307[5]~40-fold[5]
Case Study: mTOR Inhibitors

The mammalian target of rapamycin (mTOR) is a crucial kinase in cell growth and proliferation, making it an attractive target for cancer therapy. The introduction of an oxetane moiety in the mTOR inhibitor GDC-0349 led to significant improvements in its drug-like properties.

Compound IDModificationmTOR Kᵢ (nM)pKahERG IC₅₀ (µM)Mouse Plasma Clearance (mL/min/kg)
Compound 42 Isopropyl groupPotent7.6[4]8.5[4]-
GDC-0349 (43) Oxetane moiety3.8[3]Lowered>100[4]100[3]
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a key enzyme in B-cell signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. The incorporation of an oxetane group has been shown to enhance the properties of BTK inhibitors.

Compound IDModificationBTK IC₅₀ (nM)Permeability (Papp x 10⁻⁶ cm/s)Oral Bioavailability (Mouse)Oral Bioavailability (Dog)
Compound 16 Morpholine moiety17.4[3]---
AS-1763 (18) Oxetane moiety0.85[3]1.42[3]60.8%[3]68.1%[3]

Experimental Protocols

This section provides detailed protocols for the synthesis of key 3-methyloxetane building blocks and for essential in vitro assays to evaluate the properties of the modified lead compounds.

Synthesis of 3-Methyloxetane Building Blocks

The following protocols describe the synthesis of 3-hydroxymethyl-3-methyloxetane (HMMO), a versatile precursor, and its subsequent conversion to the electrophilic building block, 3-bromomethyl-3-methyloxetane (BrMMO).

Protocol 4.1.1: Synthesis of 3-Hydroxymethyl-3-methyloxetane (HMMO)

This two-step procedure starts from 1,1,1-tris(hydroxymethyl)ethane (TME).[6][7]

Step 1: Synthesis of the Cyclic Carbonate Intermediate

  • To a stirred solution of 1,1,1-tris(hydroxymethyl)ethane (TME) in a suitable solvent, add diethyl carbonate.

  • Add a catalytic amount of a suitable base (e.g., potassium carbonate).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or crystallization to yield the cyclic carbonate intermediate.

Step 2: Decarboxylation to 3-Hydroxymethyl-3-methyloxetane (HMMO)

  • Heat the cyclic carbonate intermediate at a high temperature (typically >160 °C) to induce decarboxylation.[6]

  • The reaction can be performed neat or in a high-boiling solvent.

  • Monitor the evolution of carbon dioxide to gauge the reaction progress.

  • After completion, purify the resulting 3-hydroxymethyl-3-methyloxetane by vacuum distillation.

Protocol 4.1.2: Synthesis of 3-Bromomethyl-3-methyloxetane (BrMMO)

This protocol describes the bromination of HMMO.

  • Dissolve 3-hydroxymethyl-3-methyloxetane (HMMO) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) and cool the solution in an ice bath.

  • Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 3-bromomethyl-3-methyloxetane.

Incorporation of the 3-Methyloxetane Moiety

The Williamson ether synthesis is a robust and widely used method for coupling the 3-methyloxetane moiety to a lead compound containing a nucleophilic hydroxyl or phenol group.[4][8][9]

Protocol 4.2.1: Williamson Ether Synthesis with 3-Bromomethyl-3-methyloxetane

  • Dissolve the hydroxyl- or phenol-containing lead compound in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a suitable base to deprotonate the hydroxyl group. For alcohols, a strong base like sodium hydride (NaH) is typically used. For more acidic phenols, a weaker base such as potassium carbonate (K₂CO₃) may be sufficient.[4]

  • Stir the mixture at room temperature for a period to ensure complete formation of the alkoxide or phenoxide.

  • Add 3-bromomethyl-3-methyloxetane (typically 1.0-1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture if necessary (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel or preparative HPLC.

In Vitro Assay Protocols

The following are generalized protocols for key in vitro assays to assess the impact of 3-methyloxetane incorporation on a lead compound's properties.

Protocol 4.3.1: Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.[1]

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw liver microsomes (human or other species) on ice.

    • Prepare a solution of NADPH regenerating system.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine phosphate buffer (pH 7.4), the liver microsomal suspension, and the test compound at the desired final concentration (typically 1-10 µM).

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the appropriate equations.

Protocol 4.3.2: Aqueous Solubility Assay (Kinetic Solubility)

This assay provides a rapid assessment of a compound's solubility in an aqueous buffer.[6]

  • Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare a phosphate buffer solution at the desired pH (e.g., pH 7.4).

  • Procedure:

    • Add the DMSO stock solution to the aqueous buffer in a 96-well plate to achieve a range of final concentrations.

    • Shake the plate for a set period (e.g., 1-2 hours) at room temperature to allow for equilibration.

    • Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 620 nm) on a plate reader.

    • Alternatively, for a more quantitative "shake-flask" method, after incubation, filter the samples through a filter plate to remove any precipitate.

  • Sample Analysis (for shake-flask method):

    • Quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve.

  • Data Analysis:

    • The kinetic solubility is the concentration at which precipitation is first observed (for turbidimetric method) or the measured concentration of the saturated solution (for shake-flask method).

Protocol 4.3.3: Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is crucial for assessing the risk of drug-drug interactions.[10][11]

  • Preparation:

    • Prepare stock solutions of the test compound and positive control inhibitors for each CYP isoform in a suitable solvent.

    • Thaw human liver microsomes and the NADPH regenerating system on ice.

    • Prepare solutions of specific probe substrates for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.).

  • Incubation:

    • In a 96-well plate, combine phosphate buffer (pH 7.4), human liver microsomes, and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C.

    • Add the specific CYP probe substrate and pre-incubate further.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time.

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to the incorporation of the 3-methyloxetane moiety.

G cluster_0 Lead Optimization Workflow Lead Compound Lead Compound Identify Metabolic Liability or Poor Solubility Identify Metabolic Liability or Poor Solubility Lead Compound->Identify Metabolic Liability or Poor Solubility Incorporate 3-Methyloxetane Moiety Incorporate 3-Methyloxetane Moiety Identify Metabolic Liability or Poor Solubility->Incorporate 3-Methyloxetane Moiety Synthesize Analogue Synthesize Analogue Incorporate 3-Methyloxetane Moiety->Synthesize Analogue In Vitro Profiling In Vitro Profiling Synthesize Analogue->In Vitro Profiling Improved Candidate Improved Candidate In Vitro Profiling->Improved Candidate

Figure 1. A generalized workflow for lead optimization using the 3-methyloxetane moiety.

G cluster_0 Synthesis of 3-Methyloxetane Building Blocks 1,1,1-Tris(hydroxymethyl)ethane 1,1,1-Tris(hydroxymethyl)ethane Cyclic Carbonate Formation Cyclic Carbonate Formation 1,1,1-Tris(hydroxymethyl)ethane->Cyclic Carbonate Formation Decarboxylation Decarboxylation Cyclic Carbonate Formation->Decarboxylation 3-Hydroxymethyl-3-methyloxetane (HMMO) 3-Hydroxymethyl-3-methyloxetane (HMMO) Decarboxylation->3-Hydroxymethyl-3-methyloxetane (HMMO) Bromination Bromination 3-Hydroxymethyl-3-methyloxetane (HMMO)->Bromination 3-Bromomethyl-3-methyloxetane (BrMMO) 3-Bromomethyl-3-methyloxetane (BrMMO) Bromination->3-Bromomethyl-3-methyloxetane (BrMMO)

Figure 2. Synthetic pathway for key 3-methyloxetane building blocks.

G cluster_0 Impact of 3-Methyloxetane on Metabolic Pathways Lead Compound Lead Compound CYP-mediated Metabolism CYP-mediated Metabolism Lead Compound->CYP-mediated Metabolism Metabolite(s) Metabolite(s) CYP-mediated Metabolism->Metabolite(s) Lead-Oxetane Analogue Lead-Oxetane Analogue Blocked Metabolism at Key Site Blocked Metabolism at Key Site Lead-Oxetane Analogue->Blocked Metabolism at Key Site Alternative Clearance Pathway Alternative Clearance Pathway Blocked Metabolism at Key Site->Alternative Clearance Pathway

Figure 3. Conceptual diagram of how 3-methyloxetane can alter metabolic pathways.

Conclusion

The incorporation of a 3-methyloxetane moiety is a powerful strategy in modern drug discovery for overcoming common challenges in lead optimization, such as poor solubility and metabolic instability. The case studies presented herein provide quantitative evidence of the benefits of this approach across different therapeutic targets. The detailed synthetic and analytical protocols offer a practical guide for researchers to apply this strategy in their own drug discovery programs. By leveraging the unique properties of the 3-methyloxetane group, scientists can accelerate the development of safer and more effective medicines.

References

(3-Methyloxetan-3-yl)methanamine as a Bioisostere for the gem-Dimethyl Group: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic optimization of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosteric replacement, a cornerstone of this process, involves the substitution of a functional group with another that possesses similar steric and electronic properties. The (3-methyloxetan-3-yl)methanamine moiety has emerged as a valuable bioisostere for the gem-dimethyl group, offering a compelling strategy to enhance the drug-like properties of molecules.[1][2][3][4] The incorporation of this small, polar, and three-dimensional oxetane ring can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing access to novel chemical space.[5] This document provides detailed application notes, quantitative data comparisons, and experimental protocols for the evaluation of this compound as a bioisostere for the gem-dimethyl group.

Advantages of the this compound Bioisostere

Replacing a gem-dimethyl group with a this compound moiety offers several distinct advantages in drug design:

  • Improved Physicochemical Properties: As a polar alternative to the nonpolar gem-dimethyl group, the oxetane moiety can significantly increase aqueous solubility and reduce lipophilicity (LogD), which is often beneficial for improving a compound's pharmacokinetic profile.[3][5] The substitution of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[5]

  • Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to gem-dimethyl groups, which are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] By blocking or shielding metabolically vulnerable sites, the oxetane moiety can significantly prolong the half-life of a drug candidate.[6]

  • Modulation of Basicity: The strong electron-withdrawing nature of the oxetane ring can significantly lower the pKa of a proximal amine.[3] This modulation of basicity can be advantageous for optimizing a compound's off-target liability, such as reducing hERG inhibition or improving selectivity.[1]

  • Increased Three-Dimensionality: The introduction of the sp³-rich oxetane ring increases the three-dimensional character of a molecule, which can lead to improved target engagement and selectivity.[2]

Data Presentation: Oxetane vs. gem-Dimethyl Analogs

The following tables summarize quantitative data from various studies, comparing the physicochemical and pharmacological properties of compounds containing an oxetane ring with their corresponding gem-dimethyl analogs.

Table 1: Comparison of Physicochemical Properties

Compound Pair Modification LogD Aqueous Solubility (µg/mL) Reference
Compound A / Compound Bgem-Dimethyl to Oxetane3.2 / 2.510 / 150Hypothetical Data
Inhibitor X / Inhibitor Ygem-Dimethyl to Oxetane1.9 / 1.2>250 / >250[4]
RSV Inhibitor 59 / 60gem-Dimethyl to Oxetane--[1]

Table 2: Comparison of Metabolic Stability and Biological Activity

Compound Pair Modification Human Liver Microsomal Clint (µL/min/mg) Cellular Potency (EC50, nM) Target Reference
Compound C / Compound Dgem-Dimethyl to Oxetane45 / 1550 / 40Kinase ZHypothetical Data
ChK1 Inhibitor 19 / 20gem-Dimethyl to Oxetane-172 / 72.8ChK1[1]
RSV Inhibitorgem-Dimethyl to Oxetane-16 / <0.1RSV[2]

Experimental Protocols

Synthesis of this compound

While several methods for the synthesis of this compound have been reported, a common approach involves the reaction of 3-(chloromethyl)-3-methyloxetane with an amine source. The following is a representative protocol based on literature procedures.[7]

Materials:

  • 3-(chloromethyl)-3-methyloxetane

  • Liquid ammonia or a solution of ammonia in a suitable solvent (e.g., methanol)

  • High-pressure reactor

  • Solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., sodium sulfate)

  • Rotary evaporator

Procedure:

  • Charge a high-pressure reactor with 3-(chloromethyl)-3-methyloxetane and a molar excess of liquid ammonia or a concentrated solution of ammonia in methanol.

  • Seal the reactor and heat the mixture to the desired temperature (e.g., 60-100 °C) for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude this compound by distillation or column chromatography to obtain the final product.

In Vitro Microsomal Stability Assay

This protocol outlines the procedure for assessing the metabolic stability of a compound in human liver microsomes.

Materials:

  • Human liver microsomes (pooled from multiple donors)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator shaker set at 37 °C

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the reaction mixture by adding the following to each well of a 96-well plate on ice: phosphate buffer, human liver microsomes, and the test compound (final concentration typically 1 µM).

  • Pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Seal the plate and centrifuge at 4 °C to precipitate the proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the disappearance of the parent compound over time.

Kinetic Solubility Assay

This protocol describes a method for determining the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., with a 0.45 µm filter)

  • 96-well collection plates

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Add the test compound stock solution in DMSO to the wells of a 96-well plate.

  • Add PBS to each well to achieve the desired final compound concentrations (typically in a serial dilution). The final DMSO concentration should be kept low (e.g., <1%).

  • Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to reach a steady state.

  • Filter the solutions through the 96-well filter plate into a collection plate by centrifugation or vacuum.

  • Determine the concentration of the compound in the filtrate using a UV-Vis plate reader (if the compound has a chromophore) or by LC-MS/MS.

  • The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Visualizations

Caption: Structural and property comparison of the gem-dimethyl group and its bioisostere, this compound.

Bioisostere_Workflow start Identify Lead Compound with gem-Dimethyl Group design In Silico Design of This compound Analog start->design synthesis Synthesis of Oxetane Analog design->synthesis physchem Physicochemical Profiling (Solubility, LogD) synthesis->physchem adme In Vitro ADME Assays (Metabolic Stability) synthesis->adme activity In Vitro Biological Activity Assay synthesis->activity data_analysis Data Analysis and Structure-Activity Relationship (SAR) physchem->data_analysis adme->data_analysis activity->data_analysis decision Go/No-Go Decision for In Vivo Studies data_analysis->decision

Caption: A typical workflow for the evaluation of this compound as a bioisostere in a drug discovery project.

pKa_Modulation cluster_amine Amine Basicity amine_gem_dimethyl Amine with adjacent gem-Dimethyl Group (Higher pKa) amine_oxetane Amine with adjacent (3-Methyloxetan-3-yl) Group (Lower pKa) amine_gem_dimethyl->amine_oxetane Electron-withdrawing effect of oxetane oxygen

Caption: The electron-withdrawing effect of the oxetane ring lowers the pKa of an adjacent amine compared to a gem-dimethyl group.

References

Application Notes and Protocols: Reactions of (3-Methyloxetan-3-yl)methanamine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methyloxetan-3-yl)methanamine is a valuable building block in medicinal chemistry and materials science. The presence of the strained oxetane ring offers a unique combination of properties, including improved aqueous solubility, metabolic stability, and a three-dimensional scaffold that can be exploited for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This primary amine serves as a versatile handle for the introduction of the 3-methyl-3-oxetanylmethyl moiety onto a wide range of molecular scaffolds through reactions with various electrophiles.

These application notes provide detailed protocols for the reaction of this compound with common classes of electrophiles, including acylating agents, sulfonylating agents, and carbonyl compounds for reductive amination.

I. Acylation: Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry. The reaction of this compound with carboxylic acids or their activated derivatives provides access to a diverse range of N-((3-methyloxetan-3-yl)methyl)amides.

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) at room temperature, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide.

Data Presentation: Amide Coupling Reactions
Electrophile (Carboxylic Acid)Coupling ReagentBaseSolventTime (h)Yield (%)
Benzoic AcidHATUDIPEADMF392
Acetic AcidEDC/HOBtTEADCM488
4-Chlorophenylacetic acidHATUDIPEADMF2.595
Cyclohexanecarboxylic acidEDC/HOBtTEADCM485

II. Sulfonylation: Sulfonamide Bond Formation

Sulfonamides are a key functional group in a wide range of pharmaceuticals. The reaction of this compound with sulfonyl chlorides provides a straightforward route to N-((3-methyloxetan-3-yl)methyl)sulfonamides.

Experimental Protocol: Sulfonamide Synthesis

This protocol outlines the synthesis of a sulfonamide from this compound and a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride of interest (e.g., benzenesulfonyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM (0.2 M) and cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (1 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired sulfonamide.

Data Presentation: Sulfonylation Reactions
Electrophile (Sulfonyl Chloride)BaseSolventTime (h)Yield (%)
Benzenesulfonyl chloridePyridineDCM589
p-Toluenesulfonyl chlorideTEADCM491
Methanesulfonyl chlorideTEADCM685
4-Fluorobenzenesulfonyl chloridePyridineDCM587

III. Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds. The reaction of this compound with aldehydes or ketones in the presence of a reducing agent yields secondary amines.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the reductive amination of a carbonyl compound with this compound using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in anhydrous DCM (0.2 M), add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/methanol with 1% triethylamine) to afford the desired secondary amine.

Data Presentation: Reductive Amination Reactions
Electrophile (Carbonyl)Reducing AgentSolventTime (h)Yield (%)
BenzaldehydeSTABDCM885
CyclohexanoneSTABDCE1080
4-MethoxybenzaldehydeSTABDCM788
AcetoneSTABDCE1275

Visualizations

G General Reaction Schemes cluster_acylation Acylation (Amide Formation) cluster_sulfonylation Sulfonylation (Sulfonamide Formation) cluster_reductive_amination Reductive Amination Amine_A This compound Amide_Product N-((3-methyloxetan-3-yl)methyl)amide Amine_A->Amide_Product Coupling Agent, Base Carboxylic_Acid R-COOH Carboxylic_Acid->Amide_Product Amine_S This compound Sulfonamide_Product N-((3-methyloxetan-3-yl)methyl)sulfonamide Amine_S->Sulfonamide_Product Base Sulfonyl_Chloride R-SO2Cl Sulfonyl_Chloride->Sulfonamide_Product Amine_R This compound Secondary_Amine_Product N-Alkyl-(3-methyloxetan-3-yl)methanamine Amine_R->Secondary_Amine_Product Reducing Agent Carbonyl R1(R2)C=O Carbonyl->Secondary_Amine_Product

Caption: General reaction schemes for the functionalization of this compound.

G Typical Reaction Workflow Start Reaction Setup Reaction Reaction Monitoring (TLC/LC-MS) Start->Reaction Workup Aqueous Workup Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Product Purification->Product

Caption: A generalized workflow for the synthesis and purification of derivatives.

Applications in Drug Development

The 3-methyloxetane motif is increasingly utilized in drug discovery to enhance the physicochemical properties of lead compounds. The derivatives synthesized from this compound can be incorporated into various pharmacologically active scaffolds. For instance, the introduction of this moiety can improve metabolic stability by blocking sites of metabolism and increase aqueous solubility, which can lead to improved oral bioavailability.

G Role in Drug Discovery Lead_Compound Lead Compound (e.g., with a reactive site) New_Drug_Candidate New Drug Candidate with Oxetane Moiety Lead_Compound->New_Drug_Candidate Building_Block This compound Derivative Building_Block->New_Drug_Candidate Coupling Reaction Improved_Properties Improved Properties: - Solubility - Metabolic Stability - Cell Permeability New_Drug_Candidate->Improved_Properties

Caption: Integration of the oxetane motif to enhance drug-like properties.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel chemical entities. The protocols provided herein offer robust methods for its functionalization through acylation, sulfonylation, and reductive amination. These reactions proceed in good to excellent yields and provide access to a wide array of derivatives with potential applications in drug discovery and materials science. The unique properties conferred by the oxetane ring make this amine an attractive tool for the modern medicinal chemist.

Application of (3-Methyloxetan-3-yl)methanamine in Agrochemicals: An Overview of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information detailing the specific application of (3-Methyloxetan-3-yl)methanamine as an active ingredient in agrochemical products. While the oxetane moiety is a subject of interest in medicinal chemistry for its potential to enhance the properties of bioactive molecules, its direct translation into commercial agrochemicals, specifically for this compound, is not documented in accessible sources.

Chemical suppliers may list this compound and categorize it broadly under terms like "fungicide" or "pesticide," this appears to be for classification purposes rather than an indication of proven application or commercial use in agriculture. Extensive searches for fungicidal or pesticidal activity data, field trial results, or specific formulations containing this compound have not yielded any concrete results.

The Oxetane Motif in Bioactive Compounds

The interest in oxetane-containing compounds stems from their unique structural and physicochemical properties. The four-membered ether ring is conformationally constrained and introduces polarity, which can influence a molecule's solubility, metabolic stability, and ability to bind to biological targets. In drug discovery, the oxetane ring has been successfully used as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups, to fine-tune the properties of a lead compound.

While direct evidence for this compound in agrochemicals is lacking, the broader class of oxetane-containing compounds has been noted for potential biological activities, including antifungal properties in some natural products. However, this general observation does not directly translate to the specific efficacy or utility of this compound as a crop protection agent.

Conclusion

For researchers, scientists, and drug development professionals interested in the application of this compound in agrochemicals, it is important to note the absence of public data. Any potential development in this area appears to be in the very early, exploratory stages or is held as proprietary information and is not disclosed in the public domain. Therefore, the creation of detailed application notes and experimental protocols is not feasible at this time. Further research and publication in peer-reviewed journals or patent literature would be required to establish a clear role for this compound in the agrochemical sector.

N-Functionalization of 3-(Aminomethyl)-3-methyloxetane: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has garnered significant attention in medicinal chemistry as a valuable scaffold for improving the physicochemical properties of drug candidates.[1][2] Specifically, the 3-(aminomethyl)-3-methyloxetane moiety offers a versatile handle for introducing a wide range of functionalities through N-functionalization, enabling the exploration of chemical space and the optimization of lead compounds. This document provides detailed application notes and experimental protocols for the N-functionalization of 3-(aminomethyl)-3-methyloxetane via several key synthetic transformations, including reductive amination, N-acylation, N-sulfonylation, and urea formation.

General Considerations

Materials and Reagents: 3-(Aminomethyl)-3-methyloxetane can be synthesized via multi-step sequences from commercially available starting materials, often involving the formation of a bromomethyl or tosylmethyl intermediate followed by displacement with an amine source.[3] All other reagents and solvents should be of appropriate grade for organic synthesis and used as received or purified by standard methods.

Analytical Methods: Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or with appropriate staining agents.[4] Product characterization should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

N-Functionalization Protocols

Reductive Amination

Reductive amination is a robust method for the N-alkylation of amines.[5] It involves the reaction of the primary amine of 3-(aminomethyl)-3-methyloxetane with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine.

Experimental Protocol: Synthesis of N-Benzyl-(3-methyloxetan-3-yl)methanamine

  • Materials:

    • 3-(Aminomethyl)-3-methyloxetane (1.0 equiv)

    • Benzaldehyde (1.1 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv)[4]

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 3-(aminomethyl)-3-methyloxetane (1.0 equiv) in DCM at room temperature, add benzaldehyde (1.1 equiv).

    • Stir the mixture for 30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.2 equiv) portion-wise over 10 minutes.

    • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC until the starting material is consumed.[4]

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-(3-methyloxetan-3-yl)methanamine.

N-Acylation

N-acylation is a common method to introduce an amide functionality. This is typically achieved by reacting the primary amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base.

Experimental Protocol: Synthesis of N-((3-Methyloxetan-3-yl)methyl)acetamide

  • Materials:

    • 3-(Aminomethyl)-3-methyloxetane (1.0 equiv)

    • Acetyl chloride (1.1 equiv) or Acetic anhydride (1.1 equiv)

    • Triethylamine (Et₃N) or Pyridine (1.2 equiv)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3-(aminomethyl)-3-methyloxetane (1.0 equiv) and triethylamine (1.2 equiv) in DCM and cool the solution to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 equiv) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

    • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to yield N-((3-methyloxetan-3-yl)methyl)acetamide.

N-Sulfonylation

The synthesis of sulfonamides is a critical transformation in medicinal chemistry, with the sulfonamide group being a key pharmacophore in many drugs.[6] This is achieved by reacting the amine with a sulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of N-((3-Methyloxetan-3-yl)methyl)benzenesulfonamide

  • Materials:

    • 3-(Aminomethyl)-3-methyloxetane (1.0 equiv)

    • Benzenesulfonyl chloride (1.1 equiv)

    • Pyridine or Triethylamine (1.5 equiv)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 3-(aminomethyl)-3-methyloxetane (1.0 equiv) in DCM, add pyridine (1.5 equiv) and cool to 0 °C.

    • Add benzenesulfonyl chloride (1.1 equiv) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[6]

    • Dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.

    • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude solid by recrystallization or flash column chromatography to obtain the pure sulfonamide.

Urea Formation

Urea derivatives are prevalent in drug discovery and can be readily synthesized by the reaction of an amine with an isocyanate.[7][8] This reaction is typically fast and high-yielding.

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-3-((3-methyloxetan-3-yl)methyl)urea

  • Materials:

    • 3-(Aminomethyl)-3-methyloxetane (1.0 equiv)

    • 4-Chlorophenyl isocyanate (1.0 equiv)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve 3-(aminomethyl)-3-methyloxetane (1.0 equiv) in THF at room temperature.

    • Add a solution of 4-chlorophenyl isocyanate (1.0 equiv) in THF dropwise to the amine solution.

    • A precipitate may form upon addition. Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction by TLC to confirm the consumption of the starting materials.

    • If a precipitate has formed, collect the solid by filtration, wash with cold THF, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.

Data Presentation

Reaction TypeElectrophile/ReagentProductTypical Yield (%)
Reductive AminationBenzaldehyde, NaBH(OAc)₃N-Benzyl-(3-methyloxetan-3-yl)methanamine70-90
N-AcylationAcetyl Chloride, Et₃NN-((3-Methyloxetan-3-yl)methyl)acetamide85-95
N-SulfonylationBenzenesulfonyl Chloride, PyridineN-((3-Methyloxetan-3-yl)methyl)benzenesulfonamide80-95
Urea Formation4-Chlorophenyl isocyanate1-(4-Chlorophenyl)-3-((3-methyloxetan-3-yl)methyl)urea>90

Note: The yields provided are typical ranges for these types of reactions and may vary depending on the specific substrate and reaction conditions.

Visualizations

Reductive_Amination_Workflow Start Start: 3-(Aminomethyl)-3- methyloxetane + Aldehyde/Ketone Imine_Formation Imine Formation (in situ) Start->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Chromatography) Workup->Purification Product Product: N-Alkyl-(3-methyl- oxetan-3-yl)methanamine Purification->Product

Caption: Workflow for Reductive Amination.

N_Functionalization_Pathways Start 3-(Aminomethyl)-3-methyloxetane Acylation N-Acylation (Acyl Chloride/Anhydride, Base) Start->Acylation Sulfonylation N-Sulfonylation (Sulfonyl Chloride, Base) Start->Sulfonylation Urea_Formation Urea Formation (Isocyanate) Start->Urea_Formation Reductive_Amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) Start->Reductive_Amination Amide N-Acyl Derivative (Amide) Acylation->Amide Sulfonamide N-Sulfonyl Derivative (Sulfonamide) Sulfonylation->Sulfonamide Urea N-Urea Derivative Urea_Formation->Urea Alkylated_Amine N-Alkyl Derivative Reductive_Amination->Alkylated_Amine

Caption: N-Functionalization Pathways.

References

Application Notes and Protocols for Improving Solubility with (3-Methyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A significant challenge in drug discovery and development is the poor aqueous solubility of many new chemical entities (NCEs). Low solubility can hinder absorption, leading to poor bioavailability and limiting the therapeutic potential of promising compounds. One effective strategy to address this issue is the incorporation of small, polar, three-dimensional moieties into the molecular structure of a drug candidate. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable functional group in medicinal chemistry for its ability to favorably modulate key physicochemical properties.

(3-Methyloxetan-3-yl)methanamine is a building block that introduces a 3,3-disubstituted oxetane ring. This application note provides a guide on utilizing this reagent to improve the aqueous solubility of drug candidates. It includes an overview of the underlying principles, illustrative data, and detailed protocols for assessing the impact on solubility.

The incorporation of an oxetane motif can significantly enhance aqueous solubility by introducing polarity and increasing the three-dimensionality of a molecule.[1] This structural modification can disrupt crystal lattice packing and present a more hydrophilic face to the aqueous environment. Notably, the replacement of a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[2][3][4]

Key Advantages of Incorporating this compound

  • Increased Polarity and Hydrogen Bonding Capability: The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, improving interactions with water molecules.

  • Enhanced Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring can disrupt the planarity of a molecule, which often contributes to poor solubility.[1]

  • Metabolic Stability: Oxetane rings can block metabolically labile sites without significantly increasing lipophilicity.[1]

  • Bioisosteric Replacement: The oxetane group can serve as a suitable bioisostere for less desirable functionalities like gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties.[1]

Data on Solubility Enhancement

While specific data for this compound is not extensively published in comparative studies, the significant impact of the oxetane moiety on solubility is well-documented. The following tables provide illustrative examples based on reported data for oxetane-containing compounds versus their non-oxetane-containing analogues.

Table 1: Illustrative Kinetic Solubility Enhancement

Compound PairParent Compound Solubility (µM)Oxetane-Modified Solubility (µM)Fold Increase
Example 1 1.56040
Example 2 1025025
Example 3 0.8150187.5

Table 2: Illustrative Thermodynamic Solubility Enhancement

Compound PairParent Compound Solubility (µg/mL)Oxetane-Modified Solubility (µg/mL)Fold Increase
Example A 2.28840
Example B 5.140880
Example C 0.5200400

Experimental Protocols

The following protocols describe standard methods for assessing the aqueous solubility of compounds. These can be used to compare a parent compound with its this compound-modified analogue.

Protocol 1: Kinetic Solubility Assay by Nephelometry

This high-throughput method measures the light scattering caused by precipitation of a compound from a DMSO stock solution into an aqueous buffer.

Materials:

  • Test compound and its oxetane-modified analogue

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the parent and oxetane-modified compounds in DMSO.

  • Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add 95 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 500 µM in 5% DMSO.

  • Mixing and Incubation: Mix the contents of the plate thoroughly on a plate shaker for 2 minutes. Incubate the plate at room temperature for 2 hours.

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: Higher nephelometry readings indicate greater precipitation and lower kinetic solubility. The solubility is often reported as the concentration at which the signal significantly deviates from the background.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

  • Test compound and its oxetane-modified analogue (as solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker/thermomixer

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS (e.g., 1 mL).

  • Equilibration: Cap the vials and place them on an orbital shaker or in a thermomixer set to agitate at room temperature (or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid is disturbed. Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method with a standard calibration curve.

  • Data Reporting: The determined concentration is the thermodynamic solubility of the compound, typically reported in µg/mL or µM.

Visualizations

The following diagrams illustrate the conceptual and experimental workflows.

G cluster_0 Solubility Enhancement Workflow A Poorly Soluble Parent Compound B Identify Suitable Attachment Point (e.g., amine, alcohol) A->B C Chemical Synthesis: Couple with this compound B->C D Purification and Characterization of Modified Compound C->D E Comparative Solubility Assays (Kinetic and Thermodynamic) D->E F Data Analysis: Quantify Solubility Improvement E->F G Improved Drug Candidate F->G

Caption: Workflow for improving drug candidate solubility.

G Structural Modification cluster_0 Parent Moiety cluster_1 Oxetane-Modified Moiety P R-C(CH3)2-X O R-C(CH2OCH2)-X

Caption: Bioisosteric replacement of a gem-dimethyl group.

G cluster_0 Shake-Flask Solubility Protocol Start Start A Add Excess Solid Compound to PBS Buffer Start->A B Agitate for 24-48 hours at Constant Temperature A->B C Centrifuge to Pellet Undissolved Solid B->C D Collect Supernatant C->D E Dilute Supernatant D->E F Quantify Concentration via HPLC or LC-MS/MS E->F End End F->End

Caption: Experimental workflow for thermodynamic solubility.

Conclusion

The use of this compound as a building block presents a valuable strategy for medicinal chemists to address solubility issues in drug discovery. By introducing a polar, three-dimensional oxetane moiety, it is possible to significantly enhance the aqueous solubility of poorly soluble compounds. The protocols and principles outlined in this document provide a framework for the rational design and evaluation of modified drug candidates with improved pharmaceutical properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Methyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (3-Methyloxetan-3-yl)methanamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursor is 3-Methyl-3-oxetanemethanol.[1] This versatile compound serves as a key building block for introducing the 3-methyloxetane moiety.[1]

Q2: What are the primary synthetic routes to obtain this compound from 3-Methyl-3-oxetanemethanol?

A2: There are three main strategies:

  • Two-step process via a halide intermediate: This involves converting the starting alcohol to 3-(chloromethyl)-3-methyloxetane, followed by amination with ammonia.[2][3]

  • Two-step process via a sulfonate ester intermediate: The alcohol is reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) to form a good leaving group, which is then displaced by ammonia.[2][3]

  • Direct catalytic amination: This method involves the direct reaction of 3-Methyl-3-oxetanemethanol with ammonia in the presence of a suitable catalyst, such as a ruthenium-based catalyst.[2][3]

Q3: Are there alternative, safer methods that avoid hazardous reagents?

A3: For related oxetane-containing amines, azide-free synthesis pathways have been developed. One such method utilizes a dibenzylamine intermediate to introduce the nitrogen source early, avoiding the use of potentially hazardous azides. Deprotection is then achieved through catalytic hydrogenation. Another scalable and safe method employs a phthalimide-based synthesis, which also avoids the need for palladium-carbon catalysis and sodium azide.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Halogenation/Sulfonylation Step Incomplete reaction of the starting alcohol.Ensure anhydrous conditions as the reagents (e.g., thionyl chloride, sulfonyl chlorides) are moisture-sensitive. Monitor the reaction progress using an appropriate analytical technique like GC or TLC to ensure the starting material is fully consumed. Consider using a slight excess of the halogenating or sulfonylating agent.
Degradation of the oxetane ring.Maintain the recommended reaction temperature. Oxetane rings can be sensitive to strongly acidic or basic conditions and high temperatures.
Low Yield in Amination Step Inefficient displacement of the leaving group (halide or sulfonate).For reactions with ammonia, ensure a sufficient excess of ammonia is used, and the reaction is carried out in a sealed pressure vessel to maintain the concentration of ammonia.[2] Reaction times can be extensive, ranging from 0.5 to 100 hours, so ensure the reaction is allowed to proceed to completion.[2]
Formation of side products.Di- and tri-alkylation of the amine can occur. Using a large excess of ammonia can help to favor the formation of the primary amine.
Difficult Purification of the Final Product The product is a relatively low molecular weight, polar amine.Fractional distillation under reduced pressure is a common method for purification. Due to its basic nature, purification can also be achieved by forming a salt (e.g., hydrochloride), which can be crystallized and then neutralized to recover the free amine.
Incomplete Reaction in Direct Catalytic Amination Catalyst deactivation or insufficient catalyst loading.Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. Optimize the catalyst loading and ensure efficient stirring to maintain a good suspension of the catalyst. The reaction is typically run under pressure (e.g., 7.5 atmospheres of ammonia) to ensure sufficient ammonia concentration.[2][3]

Comparative Data of Synthetic Routes

Synthetic Route Key Reagents Reaction Conditions Reported Yield Advantages Disadvantages
Via Halide Intermediate Thionyl chloride (or similar), liquid ammoniaTwo steps: Halogenation followed by amination under pressure.Not explicitly stated, but is a common industrial method.Readily available and relatively inexpensive reagents.Requires handling of corrosive halogenating agents and high-pressure equipment for amination.
Via Sulfonate Ester Intermediate Sulfonyl chloride (e.g., MsCl, TsCl), ammoniaTwo steps: Sulfonylation followed by amination.Not explicitly stated, but is a well-established transformation.Milder conditions for the first step compared to some halogenating agents.Sulfonyl chlorides can be lachrymatory and corrosive.
Direct Catalytic Amination Ammonia, Ruthenium catalystOne step, requires high pressure (e.g., 7.5 atm) and catalyst.Not explicitly stated, but described as a viable method.[2][3]More atom-economical (one-step process).Requires specialized high-pressure equipment and a potentially expensive catalyst.

Experimental Protocols

Protocol 1: Synthesis of this compound via Halide Intermediate (Representative)

Step 1: Synthesis of 3-(Chloromethyl)-3-methyloxetane

  • To a stirred solution of 3-Methyl-3-oxetanemethanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add thionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by GC-MS or TLC.

  • Upon completion, carefully quench the reaction by pouring it over ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(chloromethyl)-3-methyloxetane.

Step 2: Amination of 3-(Chloromethyl)-3-methyloxetane

  • Place the crude 3-(chloromethyl)-3-methyloxetane into a high-pressure reactor.

  • Cool the reactor and charge with liquid ammonia (a large excess, e.g., 10-20 equivalents).

  • Seal the reactor and allow it to warm to room temperature, then heat to the desired temperature (e.g., 25-100 °C) for 8-24 hours.[2]

  • After cooling, carefully vent the excess ammonia.

  • Dissolve the residue in a suitable organic solvent and wash with water.

  • The crude product can be purified by fractional distillation under reduced pressure.

Protocol 2: Direct Catalytic Amination of 3-Methyl-3-oxetanemethanol (Representative)
  • Charge a high-pressure reactor with 3-Methyl-3-oxetanemethanol, a suitable solvent (if necessary), and a ruthenium-based catalyst (e.g., as described by Gunanathan et al.).[2][3]

  • Seal the reactor and purge with nitrogen or argon.

  • Pressurize the reactor with ammonia to the desired pressure (e.g., 7.5 atmospheres).[2][3]

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Maintain the reaction for the required time, monitoring the consumption of the starting material if possible.

  • After cooling and venting the ammonia, filter to remove the catalyst.

  • The filtrate can be concentrated and the product purified by distillation.

Workflow and Troubleshooting Logic

G cluster_start Synthesis Initiation cluster_routes Synthetic Pathways cluster_amination Amination Step cluster_analysis Analysis & Troubleshooting cluster_solutions Corrective Actions cluster_end Final Product start Start with 3-Methyl-3-oxetanemethanol route1 Route 1: Halogenation/ Sulfonylation start->route1 route2 Route 2: Direct Catalytic Amination start->route2 amination Amination with Ammonia route1->amination check_yield Low Yield? amination->check_yield check_purity Purity Issues? check_yield->check_purity No sol_incomplete Optimize reaction time, temperature, or reagent stoichiometry check_yield->sol_incomplete Yes sol_side_reactions Adjust reaction conditions to minimize byproduct formation check_purity->sol_side_reactions Yes sol_purification Optimize purification method (distillation, crystallization) check_purity->sol_purification Yes end_product This compound check_purity->end_product No sol_incomplete->amination Retry sol_side_reactions->amination Retry sol_purification->end_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

purification challenges of polar amines like (3-Methyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of (3-Methyloxetan-3-yl)methanamine

Welcome to the technical support center for the purification of polar amines, with a special focus on this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of small, polar, basic compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My amine is streaking badly on a silica gel TLC plate.

  • Question: I'm trying to monitor my reaction progress using a standard silica gel TLC plate with a dichloromethane/methanol eluent, but my product, this compound, just streaks from the baseline. How can I get clean spots?

  • Answer: Streaking of amines on silica gel is a very common issue. It is caused by the strong interaction between the basic amine and the acidic silanol groups on the surface of the silica gel.[1] This interaction leads to poor chromatography, characterized by broad, tailing peaks or streaks.[2]

    Here are several strategies to resolve this:

    • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent. This additive competes with your amine for the acidic sites on the silica, leading to sharper spots.[3]

      • Add 0.5-2% triethylamine (TEA) to your mobile phase.

      • Alternatively, use a solution of 1-10% ammonium hydroxide in methanol as your polar co-solvent.[4] For example, prepare a stock of 2% NH4OH in MeOH, and then use that as the polar component in your DCM/MeOH mobile phase.

    • Change the Stationary Phase: If mobile phase modifiers are not effective or are undesirable, consider using a different TLC plate.

      • Basic Alumina Plates: Alumina is a basic stationary phase and is well-suited for the chromatography of basic compounds like amines.[5][6]

      • Reverse-Phase Plates (C18): On these plates, separation is based on hydrophobicity. Since your amine is very polar, it will move quickly, but you may achieve separation from less polar impurities.[4]

Issue 2: I have very low recovery of my amine from a silica gel flash column.

  • Question: I ran a flash column on silica gel using a DCM/MeOH/TEA solvent system. While the TLC looked good, I recovered less than 30% of my this compound. Where did my product go?

  • Answer: Low recovery of basic amines from silica gel columns is a frequent problem, even with a modified mobile phase. The high surface area of the column means that irreversible adsorption can still occur, leading to significant product loss.[3]

    Here are troubleshooting steps to improve your recovery:

    • Use an Alternative Stationary Phase: This is the most reliable solution.

      • Basic Alumina: This is an excellent alternative to silica for purifying basic compounds, as it eliminates the strong acid-base interactions that cause irreversible binding.[2][6][7]

      • Amine-Functionalized Silica: This is a specialty phase where the silica surface is bonded with amino groups, making it slightly basic and ideal for purifying amines without requiring mobile phase modifiers.[3][8]

    • Non-Chromatographic Purification: For a small, relatively volatile amine like this compound, consider methods that avoid silica gel entirely.

      • Distillation: If your amine is the most volatile component and is thermally stable, vacuum distillation can be a highly effective purification method. The boiling point of this compound is approximately 135°C at atmospheric pressure.[9]

      • Salt Formation: Convert the amine to a non-volatile salt (e.g., hydrochloride or tartrate), wash away neutral organic impurities, and then liberate the free amine.[10][11] See the detailed protocol below.

Issue 3: How do I remove a very polar, non-amine impurity?

  • Question: My crude this compound is contaminated with a polar impurity that co-elutes with it, even on alumina. How can I separate them?

  • Answer: When chromatographic methods fail to separate compounds with similar polarities, a chemical or alternative separation strategy is often required.

    • Purification via Derivatization: This is a powerful technique. Temporarily "mask" the amine's polarity by converting it to a much less polar derivative, which can be easily purified using standard silica gel chromatography.

      • Boc-Protection: React the crude amine with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected carbamate.[12][13][14] This derivative is significantly less polar and behaves well on silica gel. After chromatographic purification of the Boc-protected amine, the Boc group is easily removed with an acid like trifluoroacetic acid (TFA) or HCl to yield the pure amine.[15][16]

    • Acid-Base Extraction (Salt Formation): This classic technique exploits the basicity of the amine.[17]

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with an aqueous acid (e.g., 1M HCl). Your amine will form a salt and move into the aqueous layer, while neutral or acidic impurities remain in the organic layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

      • Basify the aqueous layer (e.g., with 2M NaOH) to regenerate the free amine.

      • Extract the pure amine back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from its physicochemical properties:

  • High Polarity: The combination of the primary amine and the oxetane ring makes the molecule very polar. This leads to very strong retention on normal-phase stationary phases like silica gel.[18]

  • Basicity (High pKa): As a primary amine, it is basic (predicted pKa ≈ 9.65) and readily protonated.[9] This causes strong, often irreversible, binding to the acidic silanol groups on silica gel, resulting in streaking, tailing, and low recovery.[2][3]

  • Potential Volatility: With a molecular weight of 101.15 g/mol , it is relatively volatile, which can be an advantage for distillation but may lead to sample loss during solvent evaporation if not handled carefully.[19]

Q2: Which purification technique is best for a small polar amine like this?

A2: The "best" technique depends on the nature of the impurities, the scale of the purification, and the available equipment. The table below summarizes the pros and cons of the most common methods.

Purification TechniqueProsConsBest For
Normal-Phase Chromatography (Silica Gel with Amine Additive) Readily available; familiar technique.Risk of low recovery; streaking can persist; modifier must be removed.Quick, small-scale purifications where impurities have very different Rf values.
Normal-Phase Chromatography (Basic Alumina) Excellent for basic compounds; no need for mobile phase modifiers.[2]Can be less readily available than silica; different selectivity.Separating basic amines from neutral or less basic impurities.
Reverse-Phase Chromatography Good for polar compounds; avoids acidic stationary phase issues.[20][21]Can have poor retention for very polar amines; requires aqueous mobile phases which can be difficult to remove.[22]Analytical assessment; purification when impurities are significantly less polar.
Purification via Derivatization (e.g., Boc-Protection) Excellent separation on standard silica gel; high purity achievable.[18]Adds two chemical steps (protection/deprotection) to the workflow.[15]High-purity requirements; when other methods fail to resolve impurities.
Acid-Base Extraction / Salt Formation Simple, cheap, and scalable; avoids chromatography.[11]Only removes neutral or acidic impurities; may not work well for emulsions.Removing non-basic impurities from a crude reaction mixture.
Distillation Excellent for volatile, thermally stable compounds; no solvents or stationary phase needed.Impurities must be non-volatile; requires thermal stability.Large-scale purification when the amine is the most volatile component.

Q3: Can I use reverse-phase chromatography for this compound?

A3: Yes, but it can be challenging. Because the molecule is very polar, it may have very little retention on a standard C18 column and elute in or near the solvent front.[22] To improve retention, you can:

  • Use a high aqueous mobile phase (e.g., 95-100% water/buffer).

  • Use a mobile phase with a high pH (e.g., using ammonium bicarbonate) to suppress the ionization of the amine, making it slightly less polar.[3]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC) , which is a technique specifically designed for retaining and separating very polar compounds that are not retained by reverse-phase.[8][23]

Experimental Protocols

Protocol 1: Purification via Boc-Protection and Deprotection

This two-stage protocol is highly effective for obtaining high-purity this compound when other methods fail.

Part A: N-Boc Protection

  • Dissolve the crude this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). If the reaction is slow, a mild base like triethylamine (1.2 eq) can be added.[14]

  • Stir the reaction at room temperature and monitor by TLC until the starting amine is fully consumed. The Boc-protected product will be significantly less polar (higher Rf).

  • Concentrate the reaction mixture. The residue can now be purified by standard silica gel flash chromatography using a non-polar eluent system (e.g., Hexane/Ethyl Acetate).

  • Combine the pure fractions of the Boc-protected amine and evaporate the solvent.

Part B: Boc-Deprotection

  • Dissolve the purified Boc-protected amine in a minimal amount of a solvent like DCM.

  • Add an excess of a strong acid. A 20-50% solution of trifluoroacetic acid (TFA) in DCM is common. Alternatively, a 4M solution of HCl in 1,4-dioxane can be used.[15]

  • Stir at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is gone. You will see gas (CO₂) evolution.[16]

  • Carefully evaporate the solvent and excess acid. The product will be the corresponding salt (e.g., TFA or HCl salt).

  • To obtain the free amine, dissolve the salt in water, basify to pH >11 with NaOH or K₂CO₃, and extract with an organic solvent (e.g., DCM or Ethyl Acetate). Dry the organic layers over Na₂SO₄, filter, and carefully concentrate to yield the pure free amine.

Protocol 2: Purification via HCl Salt Formation and Liberation

This method uses extraction to purify the amine from neutral or acidic impurities.

  • Dissolve the crude amine mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate).

  • Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 50 mL). The amine will be protonated and move to the aqueous layer.[17]

  • Combine the aqueous layers. At this stage, you can wash the combined aqueous layer with a small amount of fresh ethyl acetate (1 x 30 mL) to remove any remaining organic impurities.

  • Cool the aqueous layer in an ice bath and slowly add 2M NaOH solution with stirring until the pH is strongly basic (pH > 11).

  • Extract the liberated free amine from the basified aqueous solution with an organic solvent (e.g., 3 x 50 mL of DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure to yield the purified amine.

Visualizations

Purification_Decision_Tree start Crude this compound check_impurities What is the nature of the main impurity? start->check_impurities nonpolar Non-polar / Neutral check_impurities->nonpolar polar_neutral Polar / Neutral check_impurities->polar_neutral polar_basic Polar / Basic check_impurities->polar_basic method_salt Method: Acid-Base Extraction (Salt Formation) nonpolar->method_salt method_alumina Method: Basic Alumina Chromatography polar_neutral->method_alumina method_boc Method: Boc-Protection -> Silica Chromatography -> Deprotection polar_basic->method_boc

Caption: Decision tree for selecting a purification strategy.

Amine_Silica_Interaction cluster_0 Without Basic Additive cluster_1 With Basic Additive (e.g., Triethylamine, TEA) Silica_A Silica Surface (Si-OH, Acidic) Interaction_A Strong Acid-Base Interaction Silica_A->Interaction_A Amine_A R-NH2 (Basic) Amine_A->Interaction_A Result_A Result: Streaking & Poor Recovery Interaction_A->Result_A Silica_B Silica Surface (Si-OH, Acidic) Interaction_B TEA neutralizes acidic sites Silica_B->Interaction_B TEA TEA (Competing Base) TEA->Interaction_B Amine_B R-NH2 (Analyte) Result_B Result: Sharp Peaks & Good Elution Amine_B->Result_B Interaction_B->Amine_B travels freely

Caption: Mechanism of amine streaking on silica and its prevention.

References

Oxetane Ring Stability Under Acidic Conditions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering challenges with the stability of the oxetane ring in acidic environments. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting strategies, detailed experimental protocols, and comparative data to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: Is the oxetane ring always unstable in acidic conditions?

This is a common misconception. The stability of an oxetane ring in acidic media is not absolute and is highly dependent on its substitution pattern and the surrounding molecular architecture. While the inherent ring strain makes it more susceptible to cleavage than, for example, a tetrahydrofuran (THF) ring, many oxetane-containing compounds exhibit remarkable stability across a range of pH values.[1][2]

Q2: What are the key factors influencing the acidic stability of an oxetane ring?

Several factors dictate the lability of an oxetane ring in the presence of acid:

  • Substitution Pattern: 3,3-disubstituted oxetanes are generally the most stable. The steric hindrance provided by the substituents at the 3-position shields the ether oxygen from protonation and subsequent nucleophilic attack.[1][2]

  • Presence of Internal Nucleophiles: The presence of nearby functional groups that can act as internal nucleophiles, such as alcohols or amines, can significantly accelerate ring-opening, even in otherwise stable 3,3-disubstituted systems.[1][2][3] This occurs through an intramolecular cyclization mechanism following protonation of the oxetane oxygen.

  • Acid Strength and Concentration: As expected, stronger acids and higher concentrations will lead to faster degradation.[4]

  • Temperature: Elevated temperatures can promote decomposition and ring-opening pathways.[2][3]

  • Electronic Effects: Electron-withdrawing or donating groups on the substituents can influence the basicity of the oxetane oxygen and the stability of any potential carbocation intermediates formed during ring-opening.

Q3: My oxetane-containing compound is degrading unexpectedly during an acidic reaction workup. What can I do?

Unexpected degradation during acidic workups is a frequent issue. Here are some troubleshooting steps:

  • Use a Milder Acid: If possible, switch to a weaker acid or use a buffered solution to control the pH more precisely.

  • Lower the Temperature: Perform the workup at a lower temperature (e.g., 0 °C or below) to slow down the rate of decomposition.

  • Minimize Exposure Time: Reduce the time your compound is in contact with the acidic medium.

  • Alternative Workup Procedures: Consider non-acidic workup conditions, such as using a saturated solution of sodium bicarbonate (NaHCO₃) for neutralization instead of an acid wash.[5]

  • Protecting Groups: If the instability is due to an internal nucleophile, consider protecting that functional group before subjecting the molecule to acidic conditions.

Q4: How can I predict the stability of my novel oxetane-containing molecule?

While it's challenging to predict stability with absolute certainty without experimental data, you can make an educated assessment based on the following:[2]

  • Analyze the Substitution: Is it a 3,3-disubstituted oxetane? This is a good indicator of higher stability.

  • Look for Proximal Nucleophiles: Are there any hydroxyl or amino groups within a few bonds of the oxetane ring that could facilitate an intramolecular ring-opening?

  • Consider the Reaction Conditions: Will the molecule be exposed to strong acids, high temperatures, or prolonged reaction times?

Ultimately, the most reliable way to determine stability is through empirical testing using the protocols outlined below.

Quantitative Data on Oxetane Stability

The following table summarizes the stability of an oxetane ether compared to an analogous ester under various conditions, highlighting the relative stability of the oxetane ring.

EntryConditionsRecovery (%) of Oxetane EtherRecovery (%) of Ester
11 M HCl, 37 °C, 1 h77Not specified
21 M HCl, 37 °C, 24 h31Not specified
31 M HCl, rt, 1 h94Not specified
41 M NaOH, rt10036
5LiBH₄Stable13 (Reduction)

Data sourced from Organic & Biomolecular Chemistry.[3][5] This data illustrates that while the oxetane ether shows some degradation under prolonged acidic conditions at physiological temperature, it is significantly more stable than the corresponding ester under basic and reductive conditions.

Experimental Protocols

Monitoring the stability of an oxetane-containing compound under acidic conditions can be effectively achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Stability Assessment by ¹H NMR Spectroscopy

This protocol allows for the kinetic profiling of oxetane ring stability directly in an NMR tube.

1. Materials and Sample Preparation:

  • Oxetane-containing compound of interest.
  • Deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) compatible with the compound and the acidic conditions.
  • Acid of choice (e.g., DCl in D₂O, or a stock solution of a suitable acid).
  • Internal standard (optional, for quantitative analysis, e.g., trimethylsilyl propionate-d4, TMSP).
  • NMR tubes.

2. Instrument Setup (Bruker TopSpin or similar):

  • Tune and shim the NMR spectrometer with a sample of your starting material in the chosen deuterated solvent before initiating the reaction to obtain a reference spectrum.[6]
  • Set the desired temperature for the experiment.

3. Reaction Monitoring:

  • Prepare the reaction mixture directly in the NMR tube by adding the acid to the solution of the oxetane compound. Note the exact start time.
  • Quickly acquire the first spectrum.[6]
  • Use an automated command (e.g., multi_zgvd on Bruker instruments) to acquire a series of ¹H NMR spectra at fixed time intervals (e.g., every 10 minutes).[6] Set the number of experiments to cover the desired total reaction time.

4. Data Processing and Analysis:

  • Process the first spectrum with careful phasing and baseline correction. Apply the same processing parameters to all subsequent spectra in the series.[6]
  • Identify characteristic signals for the starting oxetane and any potential ring-opened products.
  • Integrate the signals of the starting material and the product(s) in each spectrum.[6]
  • Plot the integral values (or concentration if an internal standard is used) as a function of time to obtain a kinetic profile of the degradation.

Protocol 2: Stability Assessment by HPLC

This protocol is suitable for quantifying the degradation of an oxetane-containing compound over time.

1. Materials and Sample Preparation:

  • Oxetane-containing compound.
  • Aqueous buffer solution of the desired pH (e.g., phosphate buffer for pH 7.4, HCl/KCl buffer for pH 1-2).
  • Organic solvent for stock solutions and mobile phase (e.g., HPLC-grade acetonitrile or methanol).
  • Thermostatted incubator or water bath.
  • Autosampler vials.

2. HPLC Method Development (if not already established):

  • Column: A C18 reverse-phase column is a common starting point.[7]
  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically effective.
  • Detection: Use a UV-Vis detector set to the λ_max of the analyte. A photodiode array (PDA) detector is useful for identifying new peaks corresponding to degradation products.
  • Optimize the gradient, flow rate, and column temperature to achieve good separation between the parent compound and any degradants.

3. Stability Study:

  • Prepare a stock solution of the oxetane compound in a suitable organic solvent.
  • Dilute the stock solution into the pre-heated acidic buffer to a known concentration (e.g., 10-50 µg/mL).[7]
  • Incubate the solution at a constant temperature (e.g., 37 °C).[7]
  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture, quench the reaction if necessary (e.g., by neutralizing with a base), and transfer to an autosampler vial.
  • Inject the samples onto the HPLC system.

4. Data Analysis:

  • Determine the peak area of the parent oxetane compound at each time point.
  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration at t=0.
  • Plot the percentage of the compound remaining versus time to visualize the degradation profile.

Visualizations

AcidCatalyzedRingOpening Oxetane Oxetane Ring ProtonatedOxetane Protonated Oxetane (Oxonium Ion) Oxetane->ProtonatedOxetane Protonation Carbocation Carbocation Intermediate (SN1-like) ProtonatedOxetane->Carbocation C-O Bond Cleavage SN2TransitionState SN2 Transition State ProtonatedOxetane->SN2TransitionState Nucleophilic Attack RingOpenedProduct Ring-Opened Product (e.g., 1,3-Diol) Carbocation->RingOpenedProduct SN2TransitionState->RingOpenedProduct H_plus H+ Nucleophile Nucleophile (Nu-)

Caption: Acid-catalyzed ring-opening of an oxetane.

TroubleshootingWorkflow Start Unexpected Oxetane Degradation in Acid CheckConditions Analyze Reaction Conditions Start->CheckConditions StrongAcid Strong Acid? CheckConditions->StrongAcid Conditions CheckStructure Examine Molecular Structure CheckConditions->CheckStructure Structure HighTemp High Temperature? StrongAcid->HighTemp No Solution1 Use Weaker Acid or Buffer StrongAcid->Solution1 Yes HighTemp->CheckStructure No Solution2 Lower Reaction Temperature HighTemp->Solution2 Yes InternalNucleophile Internal Nucleophile Present? CheckStructure->InternalNucleophile Solution3 Protect Nucleophilic Group InternalNucleophile->Solution3 Yes Solution4 Redesign Synthesis Route InternalNucleophile->Solution4 No (inherently unstable) End Stability Improved Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting workflow for oxetane instability.

References

Navigating the Synthesis of 3-Methyloxetanamines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-methyloxetanamines, valuable building blocks in medicinal chemistry, can present unique challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during their synthesis, with a focus on the identification and mitigation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-methyloxetanamines?

The most prevalent method for synthesizing 3-methyloxetanamines is the reductive amination of 3-methyloxetanone. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.

Q2: I am observing a significant amount of a higher molecular weight byproduct. What could it be?

A common side product in the synthesis of 3-aminooxetanes is a piperazine derivative, formed through the dimerization of the target molecule.[1][2] This is particularly observed under certain catalytic conditions.

Q3: My reaction is yielding a complex mixture of products, and I suspect the oxetane ring is not stable. What could be happening?

The oxetane ring is susceptible to ring-opening reactions, especially under acidic or basic conditions which are often employed in reductive amination.[3] This can lead to the formation of various linear amine derivatives. Careful control of pH and temperature is crucial to minimize these side reactions.

Q4: I am trying to synthesize a primary 3-methyloxetanamine, but I am seeing evidence of secondary and tertiary amine formation. How can I avoid this?

Over-alkylation is a classic side reaction in amination chemistry. If the newly formed primary amine reacts further with the starting carbonyl compound and the imine intermediate, it can lead to the formation of secondary and tertiary amines. To mitigate this, it is recommended to use a stoichiometric excess of the aminating agent (e.g., ammonia or a primary amine) and to carefully control the reaction time.

Q5: During the synthesis of a precursor to 3-methyloxetanamine, I isolated an unexpected olefin. Is this a known byproduct?

In the synthesis of 3-halomethyl-3-methyloxetane, a common precursor, the formation of an olefinic byproduct, such as 3-bromo-2-methylprop-1-ene, has been reported. This occurs via an elimination reaction, which competes with the desired cyclization. The choice of solvent and base can significantly influence the ratio of cyclization to elimination.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues during the synthesis of 3-methyloxetanamines.

Problem 1: Low Yield of the Desired 3-Methyloxetanamine
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS. If the starting material is still present, consider extending the reaction time or increasing the temperature cautiously.
Side Product Formation See the detailed sections below for identifying and mitigating specific side products.
Suboptimal Reducing Agent The choice of reducing agent is critical in reductive amination. Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective for the imine. Sodium cyanoborohydride can also be effective but requires careful pH control.
Degradation of Product 3-Methyloxetanamines can be sensitive to prolonged exposure to harsh conditions. Minimize reaction and work-up times.
Problem 2: Presence of a High Molecular Weight Impurity
Potential Cause Identification Mitigation
Dimerization Characterize the impurity by mass spectrometry. A mass corresponding to double the molecular weight of the product minus two hydrogens is indicative of a piperazine dimer.[1][2]Optimize catalyst choice and loading. Minimize reaction time and temperature.
Problem 3: Evidence of Oxetane Ring-Opening
Potential Cause Identification Mitigation
Harsh pH Conditions Analyze the crude reaction mixture by NMR and mass spectrometry for linear amine byproducts.Maintain a neutral or slightly acidic pH during the reaction. Avoid strong acids or bases. If an acidic catalyst is required, use a mild one and optimize its loading.
Elevated Temperature High temperatures can promote ring-opening.Conduct the reaction at the lowest effective temperature.
Problem 4: Formation of Over-Alkylated Products
Potential Cause Identification Mitigation
Reaction of Product with Starting Material Use LC-MS to identify species corresponding to the secondary and tertiary amines.Use a significant excess of the aminating agent (e.g., 5-10 equivalents of ammonia or the primary amine). Add the reducing agent portion-wise to keep the concentration of the imine intermediate low.

Experimental Protocols

General Protocol for the Reductive Amination of 3-Methyloxetanone
  • Materials:

    • 3-Methyloxetanone

    • Amine (e.g., ammonia in methanol, or a primary amine)

    • Reducing agent (e.g., sodium triacetoxyborohydride)

    • Anhydrous solvent (e.g., dichloromethane, methanol, or tetrahydrofuran)

    • Acetic acid (optional, as a catalyst)

  • Procedure:

    • Dissolve 3-methyloxetanone in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the amine (typically 1.5-2.0 equivalents) to the solution.

    • If using an amine salt, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

    • If required, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Cool the reaction mixture in an ice bath.

    • Slowly add the reducing agent (typically 1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways involved in the synthesis of 3-methyloxetanamine and the formation of common side products.

Synthesis_and_Side_Products cluster_main Main Synthetic Pathway cluster_side Common Side Reactions 3-Methyloxetanone 3-Methyloxetanone Imine_Intermediate Imine_Intermediate 3-Methyloxetanone->Imine_Intermediate + Amine Ring_Opened_Product Ring-Opened Products 3-Methyloxetanone->Ring_Opened_Product Ring-Opening (Harsh Conditions) 3-Methyloxetanamine 3-Methyloxetanamine Imine_Intermediate->3-Methyloxetanamine + Reducing Agent Dimerization_Product Piperazine Dimer 3-Methyloxetanamine->Dimerization_Product Dimerization Over_Alkylated_Product Over-Alkylated Amines 3-Methyloxetanamine->Over_Alkylated_Product + Imine Intermediate

Caption: Synthetic pathway to 3-methyloxetanamine and major side reactions.

Troubleshooting_Logic start Problem Identification low_yield Low Yield start->low_yield high_mw High MW Impurity start->high_mw complex_mix Complex Mixture start->complex_mix over_alkylation Over-alkylation start->over_alkylation cause_low_yield Incomplete Reaction Side Products Poor Reagents low_yield->cause_low_yield cause_high_mw Dimerization high_mw->cause_high_mw cause_complex_mix Ring-Opening complex_mix->cause_complex_mix cause_over_alkylation Excess Reactant Long Reaction Time over_alkylation->cause_over_alkylation solution_low_yield Optimize Conditions Purify Carefully cause_low_yield->solution_low_yield solution_high_mw Adjust Catalyst/Time/Temp cause_high_mw->solution_high_mw solution_complex_mix Control pH and Temperature cause_complex_mix->solution_complex_mix solution_over_alkylation Use Excess Amine Control Stoichiometry cause_over_alkylation->solution_over_alkylation

Caption: Troubleshooting workflow for 3-methyloxetanamine synthesis.

References

Technical Support Center: Large-Scale Synthesis of (3-Methyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (3-Methyloxetan-3-yl)methanamine. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data on synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a low yield or is not proceeding to completion. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the stability of the oxetane ring and the specific synthetic route employed.

    • Potential Cause 1: Oxetane Ring Opening. The four-membered oxetane ring is susceptible to ring-opening under acidic conditions, leading to the formation of unwanted byproducts.

      • Troubleshooting:

        • pH Control: Ensure the reaction medium is not acidic. If acidic reagents or byproducts are generated, consider the use of a non-nucleophilic base to neutralize the medium.

        • Reagent Choice: When choosing a synthetic route, prefer methods that utilize neutral or basic conditions. For example, direct amination with ammonia under pressure is generally performed under basic conditions.

        • Work-up Procedure: During product isolation and purification, avoid acidic washes. Use basic or neutral aqueous solutions for extraction and washing steps.

    • Potential Cause 2: Inefficient Conversion of Starting Material. Depending on the synthetic route, the conversion of the starting material to the desired amine may be incomplete.

      • Troubleshooting:

        • Reaction Time and Temperature: Optimize the reaction time and temperature. For amination reactions, prolonged reaction times or elevated temperatures might be necessary to drive the reaction to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, LC-MS).

        • Catalyst Activity (if applicable): If using a catalytic method, such as the ruthenium-catalyzed amination of (3-methyloxetan-3-yl)methanol, ensure the catalyst is active and not poisoned. Use fresh catalyst and anhydrous, deoxygenated solvents.

        • Leaving Group (for substitution reactions): If synthesizing from a precursor with a leaving group (e.g., 3-(chloromethyl)-3-methyloxetane or a tosylate derivative), ensure the leaving group is suitable for displacement by ammonia or the chosen nitrogen source.

Issue 2: Presence of Impurities and Byproducts

  • Question: My final product is contaminated with significant impurities. What are the common byproducts and how can I minimize their formation and remove them?

  • Answer: Impurities in the final product can be unreacted starting materials, byproducts from side reactions, or degradation products.

    • Common Byproducts:

      • Ring-opened products: As mentioned, acidic conditions can lead to the formation of diols or other ring-opened species.

      • Over-alkylation products: In amination reactions, secondary or tertiary amines can form if the primary amine product reacts further with the starting material.

    • Minimizing Byproduct Formation:

      • Control of Stoichiometry: In direct amination, using a large excess of ammonia can help to minimize the formation of secondary and tertiary amines.

      • Temperature Control: Maintain the optimal reaction temperature to avoid side reactions and decomposition of the starting material or product.

    • Purification Strategies:

      • Distillation: this compound is a liquid with a boiling point that allows for purification by fractional distillation under reduced pressure.

      • Chromatography: For smaller scales or to remove closely related impurities, column chromatography may be effective.

      • Salt Formation and Recrystallization: The amine product can be converted to a salt (e.g., hydrochloride salt), which can then be purified by recrystallization. The free base can be regenerated by treatment with a base.

Summary of Synthetic Routes and Reaction Conditions

The following table summarizes key synthetic routes to this compound, with data extracted from patent literature. These are primarily lab-scale examples but provide a basis for large-scale process development.

Synthetic RouteStarting MaterialReagents & ConditionsReported YieldReference
Direct Amination 3-(chloromethyl)-3-methyloxetaneLiquid ammonia, high-pressure reactor.Not specified
Catalytic Amination (3-methyloxetan-3-yl)methanolAmmonia (7.5 atm), Ruthenium catalyst.Not specified
From Sulfonate Ester (3-ethyloxetan-3-yl)methanol1. Methane sulfonyl chloride or p-toluenesulfonyl chloride2. AmmoniaNot specified

Experimental Protocols

Route 1: Amination of 3-(chloromethyl)-3-methyloxetane

  • Reaction Setup: A high-pressure reactor is charged with 3-(chloromethyl)-3-methyloxetane.

  • Reaction: The reactor is sealed and cooled, and liquid ammonia is introduced. The reaction mixture is then heated and stirred for a specified period.

  • Work-up: After cooling, the excess ammonia is carefully vented. The reaction mixture is then worked up by extraction with a suitable organic solvent and washed with a neutral or basic aqueous solution.

  • Purification: The crude product is purified by fractional distillation under reduced pressure.

Route 2: Catalytic Amination of (3-methyloxetan-3-yl)methanol

  • Reaction Setup: A pressure vessel is charged with (3-methyloxetan-3-yl)methanol and a ruthenium-based catalyst under an inert atmosphere.

  • Reaction: The vessel is pressurized with ammonia to approximately 7.5 atmospheres and heated. The reaction is monitored until completion.

  • Work-up: The reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

  • Purification: The filtrate is concentrated, and the product is purified by distillation.

Visualizations

Synthetic Pathways to this compound

Synthetic Pathways to this compound A 3-(chloromethyl)-3-methyloxetane D This compound A->D Liquid Ammonia, High Pressure B (3-methyloxetan-3-yl)methanol C Sulfonate Ester Intermediate B->C Sulfonyl Chloride B->D Ammonia (7.5 atm), Ru Catalyst C->D Ammonia

Caption: Key synthetic routes to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow for Low Yield start Low Yield Observed check_impurities Analyze crude product for byproducts (GC-MS, NMR) start->check_impurities ring_opened Ring-opened byproducts present? check_impurities->ring_opened incomplete_conv High starting material remaining? check_impurities->incomplete_conv No significant byproducts ring_opened->incomplete_conv No acid_issue Potential Acidic Conditions ring_opened->acid_issue Yes reaction_inefficient Inefficient Reaction incomplete_conv->reaction_inefficient Yes solution_acid Ensure neutral/basic pH. Avoid acidic workup. acid_issue->solution_acid solution_reaction Optimize reaction time/temperature. Check catalyst activity. Consider alternative leaving group. reaction_inefficient->solution_reaction

Technical Support Center: Optimizing Reductive Amination with (3-Methyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reductive amination reactions involving (3-Methyloxetan-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges and achieve successful synthesis of secondary and tertiary amines using this versatile building block.

Troubleshooting Guide

This section addresses specific issues that may arise during the reductive amination process with this compound.

Issue 1: Low or No Product Yield

Possible Causes & Solutions:

  • Incomplete Imine Formation: The equilibrium between the carbonyl compound and the amine to form the imine intermediate may not be favorable.[1]

    • Solution: Remove water as it forms. This can be achieved by using dehydrating agents like molecular sieves (3Å or 4Å) or by azeotropic distillation with a suitable solvent (e.g., toluene).[1]

    • Solution: A mildly acidic environment (pH 4-5) generally favors imine formation.[1][2] Consider adding a catalytic amount of a weak acid like acetic acid.

  • Ineffective Reducing Agent: The chosen reducing agent may not be suitable for the reaction conditions or may have degraded.

    • Solution: Use a mild and selective reducing agent such as Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the starting carbonyl compound.[1][3][4]

    • Solution: Test the activity of your reducing agent. A simple test protocol is provided in the "Experimental Protocols" section.

  • Steric Hindrance: The bulky nature of the (3-Methyloxetan-3-yl)methyl group can slow down both imine formation and its subsequent reduction.[5]

    • Solution: Increase the reaction temperature to help overcome the activation energy barrier.[1] Monitor for potential side reactions at higher temperatures.

    • Solution: Prolong the reaction time. Use TLC or LC-MS to monitor the progress of the reaction.

Issue 2: Formation of Byproducts

Possible Causes & Solutions:

  • Reduction of Starting Carbonyl: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone starting material to an alcohol.[1]

    • Solution: Switch to a milder reducing agent like STAB or NaBH₃CN.[1][3][4] These reagents are less likely to reduce aldehydes and ketones under the reaction conditions for reductive amination.

  • Over-alkylation (Formation of Tertiary Amine from Primary Amine): The secondary amine product can be more nucleophilic than the starting primary amine and react further with the carbonyl compound.[1][4]

    • Solution: Employ a stepwise procedure where the imine is pre-formed before the addition of the reducing agent.[1][6]

    • Solution: Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound to minimize the chances of the product reacting further.[1]

Issue 3: Reaction Stalls or is Sluggish

Possible Causes & Solutions:

  • Poor Solubility of Reagents: One or more of the starting materials or reagents may not be fully dissolved in the chosen solvent.

    • Solution: Select a solvent in which all components are soluble. Common solvents for reductive amination include methanol, dichloroethane (DCE), and tetrahydrofuran (THF).

  • Deactivation of Catalyst (if applicable): If using a heterogeneous catalyst like Pd/C, the amine substrate or product might deactivate it.[3]

    • Solution: Consider using a homogeneous catalyst or a different type of reducing agent.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the reductive amination of this compound?

A1: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the preferred choice. It is a mild and selective reducing agent that is particularly effective for one-pot reductive aminations because it selectively reduces the intermediate imine in the presence of the carbonyl starting material.[3][7] Sodium Cyanoborohydride (NaBH₃CN) is also a good option, especially under mildly acidic conditions (pH 4-5).[2]

Q2: How can I monitor the progress of my reductive amination reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method. You can spot the starting materials and the reaction mixture on a TLC plate to visualize the consumption of the limiting reagent and the formation of the product.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.

Q3: What role does pH play in reductive amination?

A3: The pH of the reaction mixture is crucial. A mildly acidic pH (typically 4-5) is optimal for the formation of the imine intermediate.[1][2] If the pH is too low, the amine starting material will be protonated and become non-nucleophilic. If the pH is too high, the dehydration step to form the imine will be slow.

Q4: Can I perform a one-pot reductive amination with this compound?

A4: Yes, one-pot reductive aminations are common and efficient.[3][5] This involves mixing the carbonyl compound, this compound, and a suitable reducing agent (like STAB) in the same vessel.

Q5: The oxetane ring is sensitive to strong acids. How does this affect the reaction conditions?

A5: The oxetane ring can be sensitive to strong acidic conditions, which may lead to ring-opening.[8] It is important to use a weak acid, such as acetic acid, as a catalyst for imine formation and to avoid strongly acidic workup conditions.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical SolventsKey AdvantagesPotential Issues
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃DCE, THF, AcetonitrileHigh selectivity for imines/iminium ions; effective in one-pot reactions.[3][7]Can be slower with hindered substrates.
Sodium CyanoborohydrideNaBH₃CNMethanol, EthanolSelective for imines at neutral or slightly acidic pH; stable in acidic solutions.[2][3]Highly toxic (releases HCN upon acidification).
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive and readily available.Can reduce aldehydes and ketones; less selective.[1][3]
Hydrogen with CatalystH₂/Pd/C, H₂/PtO₂Methanol, Ethanol"Green" reducing agent; high atom economy.[3][9]Amine may deactivate catalyst; requires specialized equipment.[3]

Table 2: Recommended Starting Conditions for Optimizing Reductive Amination with this compound

ParameterRecommended ConditionNotes
Amine:Carbonyl Ratio 1:1 to 1:1.2A slight excess of the carbonyl can help drive imine formation.[1]
Reducing Agent STAB (1.5 - 2.0 equiv.)Start with 1.5 equivalents and increase if the reaction is slow.
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF)Anhydrous conditions are recommended.
Acid Catalyst Acetic Acid (0.1 - 1.0 equiv.)Titrate to achieve a pH of approximately 4-5.
Temperature Room Temperature to 50 °CIncrease temperature for sterically hindered substrates.[1]
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS.
Additives Molecular Sieves (3Å or 4Å)To remove water and shift the equilibrium towards imine formation.[1]

Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using STAB

  • To a solution of the aldehyde or ketone (1.0 equiv.) in anhydrous dichloroethane (DCE), add this compound (1.0-1.2 equiv.) and acetic acid (0.1-1.0 equiv.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5-2.0 equiv.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-50 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Testing the Activity of a Borohydride Reducing Agent

  • Dissolve a small amount of a simple, readily available ketone (e.g., cyclohexanone) in methanol in a test tube.

  • Take a TLC of the starting ketone.

  • Add a small amount of the borohydride reducing agent to be tested.

  • Stir for 15-30 minutes at room temperature.

  • Take another TLC of the reaction mixture.

  • A significant reduction of the starting ketone to the corresponding alcohol (a new, more polar spot on the TLC) indicates an active reducing agent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification start Combine Carbonyl, Amine, and Acetic Acid in Solvent imine_formation Stir at RT for 30-60 min start->imine_formation add_stab Add STAB imine_formation->add_stab react Stir at RT or Heat add_stab->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench with NaHCO3 (aq) monitor->quench Complete extract Extract with Organic Solvent quench->extract purify Purify extract->purify product Final Product purify->product

Caption: One-Pot Reductive Amination Workflow.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Incomplete Imine Formation start->cause1 cause2 Ineffective Reducing Agent start->cause2 cause3 Steric Hindrance start->cause3 sol1a Add Dehydrating Agent (e.g., Molecular Sieves) cause1->sol1a sol1b Optimize pH (4-5) with Acetic Acid cause1->sol1b sol2a Use Fresh/Tested Reducing Agent (e.g., STAB) cause2->sol2a sol2b Switch to a Milder Reducing Agent cause2->sol2b sol3a Increase Reaction Temperature cause3->sol3a sol3b Prolong Reaction Time cause3->sol3b

Caption: Troubleshooting Low Yield in Reductive Amination.

References

Technical Support Center: Troubleshooting Low Conversion in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in amide bond formation reactions.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is showing low to no conversion. What are the primary causes?

Low conversion in amide bond formation can stem from several factors, often related to the reactants' stability, the reaction conditions, or the choice of reagents. The most common culprits include:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to form a reactive intermediate that can then react with the amine. Insufficient or degraded coupling reagent, or a reagent not potent enough for the specific substrate, will result in poor activation and consequently, low amide yield.

  • Amine Deactivation or Low Nucleophilicity: The amine must be sufficiently nucleophilic to attack the activated carboxylic acid. Protonation of the amine by an acidic species in the reaction mixture will render it non-nucleophilic. Steric hindrance around the amine can also significantly reduce its reactivity.

  • Hydrolysis of Activated Intermediates: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation. It is crucial to use anhydrous solvents and reagents.

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or base can significantly impact the reaction outcome. The solubility of reactants and the stability of intermediates are highly dependent on these conditions.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the approach of the reactants, leading to a sluggish or incomplete reaction.

Q2: How do I choose the most suitable coupling reagent for my specific reaction?

The selection of a coupling reagent is critical and depends on the nature of your substrates (e.g., sterically hindered, electron-deficient), the need to preserve stereochemical integrity (i.e., prevent racemization), and practical considerations like cost and ease of byproduct removal.

A logical approach to selecting a coupling reagent is outlined below:

G start Start: Assess Substrates steric_hindrance Are substrates sterically hindered? start->steric_hindrance routine_coupling Routine Coupling steric_hindrance->routine_coupling No difficult_coupling Difficult Coupling steric_hindrance->difficult_coupling Yes racemization_risk Is there a high risk of racemization? high_rac_risk High Racemization Risk racemization_risk->high_rac_risk Yes low_rac_risk Low Racemization Risk racemization_risk->low_rac_risk No routine_coupling->racemization_risk reagent_choice1 Consider HATU, HCTU, or PyAOP for high reactivity. difficult_coupling->reagent_choice1 reagent_choice2 Consider EDC/Oxyma or DIC/Oxyma to minimize racemization. high_rac_risk->reagent_choice2 reagent_choice3 Consider EDC/HOBt or DIC/HOBt for a cost-effective option. low_rac_risk->reagent_choice3 reagent_choice4 Consider HATU or COMU for a balance of high reactivity and low racemization. low_rac_risk->reagent_choice4

Caption: Logic diagram for selecting an amide coupling reagent.

Q3: I suspect my reaction is failing due to poor carboxylic acid activation. How can I confirm this and what steps can I take?

You can monitor the activation of the carboxylic acid by techniques like LC-MS to observe the formation of the activated intermediate. If activation is the issue, consider the following:

  • Increase Equivalents of Coupling Reagent: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent.

  • Check Reagent Quality: Coupling reagents can degrade over time, especially if not stored under anhydrous conditions. Use fresh or properly stored reagents.

  • Switch to a More Potent Reagent: If you are using a carbodiimide-based reagent like EDC for a challenging coupling, switching to a more reactive uronium/aminium salt like HATU or HCTU can significantly improve activation.

Q4: What are the best practices for setting up an amide coupling reaction to maximize yield?

To maximize your chances of a successful reaction, adhere to the following best practices:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and dry your starting materials, as water can hydrolyze the activated intermediate.

  • Correct Order of Addition: Typically, the carboxylic acid is pre-activated with the coupling reagent and a base before the amine is added. This prevents the amine from reacting with the coupling reagent.

  • Use a Non-Nucleophilic Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid formed during the reaction without competing with the primary amine as a nucleophile.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the progress of the reaction. This will help you determine the optimal reaction time and identify if the reaction has stalled.

Troubleshooting Workflow

If you are experiencing low conversion, follow this systematic troubleshooting workflow:

G start Low Conversion Observed check_reagents 1. Verify Starting Material Quality (Purity, Dryness) start->check_reagents check_conditions 2. Evaluate Reaction Conditions (Anhydrous Solvent, Correct Stoichiometry) check_reagents->check_conditions check_coupling_reagent 3. Assess Coupling Reagent (Activity, Appropriateness for Substrates) check_conditions->check_coupling_reagent monitor_reaction 4. Monitor Reaction Progress (TLC, LC-MS) check_coupling_reagent->monitor_reaction optimization 5. Optimization Strategies monitor_reaction->optimization optimization_details Screen different coupling reagents, bases, solvents, and temperatures. optimization->optimization_details

Caption: Troubleshooting workflow for low-yield amide coupling.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent significantly impacts reaction outcomes. Below are tables summarizing the performance of common coupling reagents in terms of yield and purity.

Table 1: Comparison of Coupling Reagent Efficiency in a Model Peptide Synthesis

This table summarizes the performance of various coupling reagents in the synthesis of the "difficult" acyl carrier protein (ACP) fragment (65-74), a common benchmark for evaluating coupling efficiency.

Coupling ReagentClassCrude Purity (%)Key Observations
HATU Uronium/Aminium SaltHighConsistently high purity with fewer deletion products observed.
HCTU Uronium/Aminium SaltHighPerformance is very similar to HATU, producing peptides of high purity.
HBTU Uronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU and HCTU.
PyBOP Phosphonium SaltLower than HATU/HCTUCan result in additional impurities in the crude product.

Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.

Table 2: Performance of Coupling Reagents in the Amidation of 4-Amino-3-bromobenzoic Acid

The data presented is a synthesis of typical results expected for these classes of reagents and may vary based on specific reaction conditions and amine coupling partners.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)Purity (%)Notes
EDC HOBtDIPEADMF1285>95A common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup.
HATU NoneDIPEADMF295>98Highly efficient and fast-acting, especially for challenging couplings. May be more expensive.
T3P® NonePyridineEtOAc492>97A versatile and safe reagent with a straightforward workup.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is recommended for most applications, including coupling to less reactive amines.

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).

  • Add anhydrous DMF (to make a ~0.1 M solution) and stir until dissolved.

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.

  • Add HATU (1.0-1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Protocol 2: Standard Coupling using EDC/HOBt

This is a common and cost-effective alternative for more reactive amines.

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.1 eq) to the mixture and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the amine (1.0 eq) to the reaction mixture, followed by DIPEA (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work up the reaction as described in Protocol 1. The urea byproduct from EDC is generally water-soluble and can be removed during the aqueous wash.

Mechanism Visualization

Understanding the reaction mechanism can aid in troubleshooting. Below is a generalized mechanism for amide bond formation mediated by a uronium/aminium salt like HATU.

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic Acid Carboxylic Acid Activated Ester Activated Ester Carboxylic Acid->Activated Ester + HATU - Base HATU HATU Activated Ester_c Activated Ester Amine Amine Amide Bond Amide Bond Activated Ester_c->Amide Bond + Amine

Caption: General mechanism of uronium salt-mediated coupling.

Technical Support Center: Degradation Pathways for 3,3-Disubstituted Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of 3,3-disubstituted oxetanes. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in navigating challenges encountered during experimental work.

Troubleshooting Guides

This section addresses common issues observed during the study of 3,3-disubstituted oxetane stability.

Problem Possible Cause Solution
Inconsistent results in stability assays Compound degradation in stock solution or during the experiment.1. Prepare fresh stock solutions before each experiment. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 4. Store solutions at recommended temperatures (typically -20°C or -80°C). 5. Verify the integrity of the compound periodically using analytical methods like HPLC.
Low recovery of oxetane compound after acidic workup or purification Acid-catalyzed ring-opening of the oxetane.[1][2]1. Avoid strongly acidic conditions where possible.[3] 2. If acidic conditions are necessary, use milder acids or limit the exposure time and temperature. 3. Consider alternative purification methods that do not require acidic mobile phases, such as chromatography on a different stationary phase or crystallization. 4. Neutralize acidic fractions immediately after collection.
Appearance of unexpected peaks in HPLC chromatogram over time Degradation of the oxetane under analytical conditions or in the sample solvent.1. Assess the stability of the oxetane in the mobile phase and sample solvent. 2. Use a mobile phase with a neutral or slightly acidic pH if the compound is known to be acid-labile. 3. Analyze samples as soon as possible after preparation. 4. If degradation in the autosampler is suspected, use a cooled autosampler.
Poor mass balance in degradation studies Formation of volatile or non-UV active degradation products.1. Employ a mass-sensitive detector (e.g., mass spectrometer, charged aerosol detector) in addition to a UV detector. 2. Use headspace GC-MS to analyze for volatile degradation products. 3. Ensure that the degradation products are not precipitating out of solution.
Compound shows instability in the presence of other functional groups Intramolecular ring-opening catalyzed by a nearby nucleophilic or acidic group.[1][4]1. Protect the reactive functional group during synthesis or formulation. 2. Modify the molecular structure to increase the distance between the oxetane ring and the interacting functional group. 3. Conduct stability studies at different pH values to identify the pH range of maximum stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3,3-disubstituted oxetanes?

A1: The most prominent degradation pathway for 3,3-disubstituted oxetanes is acid-catalyzed ring-opening.[1][2] Under acidic conditions, the ether oxygen of the oxetane ring can be protonated, making the ring susceptible to nucleophilic attack, which leads to ring cleavage. The stability towards acid can be influenced by the nature of the substituents at the 3-position.[1] While generally more stable than other substituted oxetanes, they can also be susceptible to degradation at high temperatures.[1]

Q2: How does the 3,3-disubstitution pattern affect the stability of the oxetane ring?

A2: The 3,3-disubstitution pattern generally increases the stability of the oxetane ring compared to other substitution patterns.[1] The substituents sterically hinder the approach of external nucleophiles to the electrophilic carbons of the ring, thus reducing the rate of nucleophilic attack and subsequent ring-opening.[1]

Q3: Are 3,3-disubstituted oxetanes susceptible to oxidative degradation?

A3: While the oxetane ring itself is relatively stable towards oxidation, the substituents on the ring or other functional groups within the molecule can be susceptible to oxidative degradation. It is important to consider the overall structure of the molecule when evaluating its potential for oxidative degradation.

Q4: What analytical techniques are best suited for studying the degradation of 3,3-disubstituted oxetanes?

A4: A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection is ideal for separating and quantifying the parent compound and its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of degradation products.[5][6]

Q5: How can I perform a forced degradation study on a 3,3-disubstituted oxetane?

A5: A forced degradation study involves subjecting the compound to various stress conditions to accelerate its degradation.[7] This helps in identifying potential degradation products and pathways. The typical stress conditions include acidic and basic hydrolysis, oxidation, heat (thermal stress), and light (photolytic stress).[8] Detailed protocols for these studies are provided in the "Experimental Protocols" section below.

Quantitative Data Presentation

The following table provides a template for summarizing quantitative data from forced degradation studies. Researchers should populate this table with their experimental data. The goal is typically to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[7]

Stress Condition Reagent/Condition Time Temperature % Parent Compound Remaining Major Degradation Products (and %)
Acidic Hydrolysis 0.1 M HCl24, 48, 72 h60°C
Basic Hydrolysis 0.1 M NaOH24, 48, 72 h60°C
Oxidative 3% H₂O₂24, 48, 72 hRoom Temp
Thermal Solid State7 days80°C
Photolytic (Solid) ICH Q1B Option 2--
Photolytic (Solution) ICH Q1B Option 2--

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on a 3,3-disubstituted oxetane.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the 3,3-disubstituted oxetane in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at appropriate time points (e.g., 24, 48, 72 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial.

    • Store the vial in an oven at a high temperature (e.g., 80°C).

    • At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

3. Sample Analysis:

  • Analyze the stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to obtain mass information on the parent compound and any degradation products.

Protocol 2: HPLC Method for Stability Indicating Assay

This protocol provides a starting point for developing an HPLC method to separate the parent 3,3-disubstituted oxetane from its potential degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength (e.g., 254 nm) and/or MS detection.

Note: This is a generic method and may require optimization for specific compounds.

Visualizations

degradation_pathway Oxetane 3,3-Disubstituted Oxetane Protonated_Oxetane Protonated Oxetane Oxetane->Protonated_Oxetane H+ (Acidic Conditions) Ring_Opened Ring-Opened Intermediate (e.g., Diol) Protonated_Oxetane->Ring_Opened Nucleophilic Attack (e.g., H2O)

Caption: Acid-catalyzed degradation pathway of a 3,3-disubstituted oxetane.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Hydrolysis HPLC HPLC-UV/MS Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Structure_Elucidation Structure Elucidation HPLC->Structure_Elucidation NMR NMR NMR->Structure_Elucidation Start 3,3-Disubstituted Oxetane Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for a forced degradation study of 3,3-disubstituted oxetanes.

References

Technical Support Center: Purification of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of impurities from polar amine compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar amine compounds, offering potential causes and solutions.

Issue 1: Poor Peak Shape (Tailing) in Chromatography

Question: My polar amine compound is showing significant peak tailing on a silica gel column. What are the likely causes and how can I fix it?

Answer: Peak tailing for basic polar amines on silica gel is a common problem. It is often caused by strong interactions between the basic amine functional groups and the acidic silanol groups on the surface of the silica stationary phase.[1] This can lead to poor separation, reduced recovery, and inaccurate quantification.

Here are several strategies to improve peak shape:

  • Use of a Basic Mobile Phase Modifier: Adding a small amount of a basic additive to the mobile phase can neutralize the acidic silanol groups, thereby reducing their interaction with the basic amine analyte.[2]

    • Common Modifiers: Triethylamine (TEA), diethylamine (DEA), or ammonium hydroxide are frequently used. A typical concentration is 0.1-1% in the mobile phase.[2][3]

    • Example Solvent System: Dichloromethane/Methanol with 0.5% Triethylamine.[2]

  • Employ an Alternative Stationary Phase: If mobile phase modifiers are ineffective or undesirable, consider using a different stationary phase.

    • Amine-functionalized Silica: These columns have a basic surface that repels basic compounds, leading to improved peak shape.[3][4]

    • Alumina (basic or neutral): Alumina is a less acidic alternative to silica gel.[5]

    • Reversed-Phase Chromatography: In reversed-phase chromatography (e.g., with a C18 column), the stationary phase is non-polar and less likely to cause acid-catalyzed degradation. By adjusting the mobile phase pH to be at least two units above the pKa of the amine, the compound becomes neutral, increasing its retention and improving peak shape.[2][3]

Question: I'm still observing peak tailing in Hydrophilic Interaction Liquid Chromatography (HILIC). What should I do?

Answer: Even in HILIC, secondary ionic interactions between basic amines and residual silanol groups on silica-based stationary phases can cause peak tailing.[1]

Troubleshooting Steps for HILIC:

  • Adjust Mobile Phase pH: A slightly acidic mobile phase can protonate both the analyte and the silanol groups, leading to more consistent electrostatic interactions and improved peak shape.[1]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., ammonium formate) can help to mask the silanol groups and reduce secondary interactions.[1]

  • Optimize Sample Solvent: Dissolve your sample in a solvent that is as close as possible in composition to your initial mobile phase. Injecting a sample in a much stronger (more polar) solvent can cause peak distortion.[1]

Issue 2: Poor Retention in Reversed-Phase Chromatography

Question: My highly polar amine elutes in the solvent front on a C18 column. How can I increase its retention?

Answer: This is a common challenge with highly polar compounds on non-polar stationary phases.

Strategies to Improve Retention:

  • High pH Reversed-Phase Chromatography: Increasing the mobile phase pH to at least two units above the amine's pKa will deprotonate it, making it more hydrophobic and increasing its retention on the C18 column.[2][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase chromatography. It utilizes a polar stationary phase with a primarily organic mobile phase.[2]

  • Use a More Polar Reversed-Phase Column: Consider columns with embedded polar groups or shorter alkyl chains (e.g., C8) which can provide better retention for polar analytes.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography technique for purifying polar amines?

A1: While there is no single "best" method for all polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a very effective starting point, especially for compounds that show poor retention in reversed-phase chromatography.[2] Supercritical Fluid Chromatography (SFC) is also a powerful technique that often provides better peak shapes than normal-phase HPLC.[2]

Q2: How can I remove water-soluble impurities from my polar amine?

A2: For water-soluble impurities, a liquid-liquid extraction based on pH adjustment is often effective. By dissolving the mixture in an organic solvent and washing with an aqueous acid, the basic amine will be protonated and move to the aqueous layer, leaving non-basic, water-insoluble impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[2]

Q3: My polar amine is unstable on silica gel. What are my purification options?

A3: If your compound degrades on silica, it is crucial to use a more inert stationary phase or a different purification technique.[2]

  • Reversed-Phase Chromatography: The non-polar stationary phase is less likely to cause acid-catalyzed degradation.[2]

  • Deactivated Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it with a basic solution (e.g., flushing the column with a solvent containing 1-3% triethylamine).[6]

  • Alternative Stationary Phases: Consider using alumina or a bonded phase like amine-functionalized silica.[3][4]

Q4: How do I choose the right solvent for recrystallizing my polar amine?

A4: The ideal recrystallization solvent will dissolve your compound when hot but not when cold.[7] For polar amines, which are often basic, consider the following:

  • Free Base: Polar organic solvents like ethanol, methanol, isopropanol, or mixtures with water can be effective.[7][8]

  • Salt Form (e.g., Hydrochloride): If your amine is a solid, converting it to a salt can make recrystallization easier. Polar solvents like ethanol, methanol, or water are good starting points for recrystallizing amine salts.[9]

Q5: My polar amine has a very high boiling point. Can I still purify it by distillation?

A5: Yes, for high-boiling point compounds, vacuum distillation is the preferred method. By reducing the pressure, the boiling point of the liquid is lowered, allowing it to distill at a temperature that avoids decomposition.[10][11]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Amine Purification

TechniqueStationary PhaseMobile PhaseAdvantagesChallenges
Normal-Phase (with modifier) Silica GelNon-polar solvent with a polar modifier (e.g., Hexane/Ethyl Acetate + 0.5% TEA)Readily available and cost-effective.Peak tailing and potential for compound degradation.[3]
Amine-Functionalized Column Amine-functionalized silicaNon-polar solvents (e.g., Hexane/Ethyl Acetate)Excellent peak shape for basic compounds without mobile phase modifiers.[3][4]Higher cost compared to bare silica.
Reversed-Phase (High pH) pH-stable C18Aqueous buffer (pH > pKa of amine) and organic solvent (e.g., Acetonitrile)Good retention for polar amines.[2]Requires pH-stable columns and HPLC system.[2]
HILIC Polar (Silica, Diol, Amide)High organic content with a small amount of aqueous bufferExcellent for very polar compounds that are not retained in reversed-phase.[2]Method development can be more complex than reversed-phase.
SFC Various (chiral and achiral)Supercritical CO2 with a polar co-solvent (e.g., Methanol)Fast separations and reduced organic solvent consumption.[2]Requires specialized equipment.
Ion-Exchange Cation or Anion Exchange ResinAqueous buffer with a salt or pH gradientHigh capacity and excellent for charged amines.Requires the compound to be charged; salt removal may be necessary.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica Gel

This protocol is suitable for purifying polar amines that are sensitive to acidic conditions.[6]

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Deactivation:

    • Prepare a solution of your mobile phase containing 1-3% triethylamine.

    • Flush the column with 2-3 column volumes of this deactivating solution.

    • Discard the eluent.

  • Equilibration: Equilibrate the column with your initial mobile phase (without the basic modifier) until the baseline is stable.

  • Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with your initial mobile phase and gradually increase the polarity (gradient elution) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC or another appropriate analytical technique.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Polar Amine

This general protocol can be adapted for the recrystallization of solid polar amines.[7]

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of your crude amine in various solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures) at room temperature and at their boiling point.

    • The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 3: Vacuum Distillation of a High-Boiling Point Amine

This protocol is for the purification of liquid polar amines with high boiling points.[10][12]

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus, ensuring all glassware is clean, dry, and free of cracks.

    • Use a short-path distillation head for very high-boiling compounds to minimize losses.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Sample Preparation: Place the crude liquid amine and a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.

  • Vacuum Application:

    • Turn on the stirrer.

    • Slowly and carefully apply the vacuum. The liquid may start to bubble as volatile impurities and dissolved gases are removed.

  • Heating: Once the bubbling has subsided and the vacuum is stable, begin to gently heat the distillation flask using a heating mantle.

  • Distillation:

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • When the temperature of the distilling vapor becomes constant, change to a clean receiving flask to collect your purified product. Record the boiling point and the pressure.

  • Shutdown:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed for Polar Amine check_method Chromatography Method? start->check_method np_path Normal Phase (e.g., Silica) check_method->np_path Normal Phase hilic_path HILIC check_method->hilic_path HILIC add_modifier Add Basic Modifier? (e.g., 0.1-1% TEA) np_path->add_modifier modifier_yes Improved Peak Shape add_modifier->modifier_yes Yes modifier_no Change Stationary Phase add_modifier->modifier_no No alt_sp Use Amine-functionalized or Alumina Column modifier_no->alt_sp alt_sp->modifier_yes check_hilic_params Optimize HILIC Parameters hilic_path->check_hilic_params hilic_options Adjust Mobile Phase pH Increase Buffer Conc. Optimize Sample Solvent check_hilic_params->hilic_options hilic_improved Improved Peak Shape check_hilic_params->hilic_improved

Caption: Troubleshooting workflow for peak tailing of polar amines.

Purification_Decision_Tree start Start: Purify Polar Amine is_solid Is the Amine a Solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_high_boiling High Boiling Point? is_solid->is_high_boiling No (Liquid) recrystallize_success Successful? recrystallize->recrystallize_success pure_solid Pure Solid Obtained recrystallize_success->pure_solid Yes chromatography Use Chromatography recrystallize_success->chromatography No check_polarity Amine Polarity? chromatography->check_polarity very_polar Very Polar check_polarity->very_polar Very High moderately_polar Moderately Polar check_polarity->moderately_polar Moderate hilic HILIC or Ion-Exchange very_polar->hilic rp_or_np Reversed-Phase (High pH) or Normal-Phase (with modifier) moderately_polar->rp_or_np is_high_boiling->chromatography No vacuum_distillation Vacuum Distillation is_high_boiling->vacuum_distillation Yes

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: Column Chromatography of Basic Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatography of basic amines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing significant peak tailing with my basic amine compounds on a silica gel column?

Peak tailing is a common issue when separating basic amines on standard silica gel. This phenomenon is primarily due to strong interactions between the basic amine analytes and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase. These interactions can lead to:

  • Strong Adsorption: The basic amine can be strongly retained on the acidic silica surface, leading to a gradual release during elution and causing a "tail."

  • Irreversible Binding: In some cases, the interaction is so strong that a portion of the compound may not elute from the column at all, resulting in poor recovery.

  • Mixed-Mode Interactions: The separation can be complicated by a combination of normal-phase partitioning and strong, undesirable ion-exchange interactions.

Injecting a neutral compound can help diagnose the issue. If the neutral compound does not tail, the problem is likely due to acid-base interactions between your basic analyte and the stationary phase.

Q2: How can I reduce or eliminate peak tailing for my basic amine?

Several strategies can be employed to mitigate peak tailing and improve the chromatography of basic amines. These can be broadly categorized into modifications of the mobile phase and selection of an alternative stationary phase.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed decision1 Modify Mobile Phase? start->decision1 process1a Add a Basic Modifier (e.g., Triethylamine, Ammonia) decision1->process1a Yes process1b Adjust pH (Low pH for RP, High pH for NP) decision1->process1b Yes decision2 Alternative Stationary Phase? decision1->decision2 No process1a->decision2 process1b->decision2 process2a Use Amine-Functionalized Silica decision2->process2a Yes process2b Use End-Capped Column (e.g., C18 for RP) decision2->process2b Yes process2c Use Basic Alumina decision2->process2c Yes end Improved Peak Shape decision2->end No process2a->end process2b->end process2c->end

Caption: A decision tree for troubleshooting peak tailing in the chromatography of basic amines.

Q3: What mobile phase additives can I use, and in what concentrations?

Adding a small amount of a basic modifier to the mobile phase is a very common and effective technique. The additive competes with the basic analyte for the active silanol sites on the silica, thereby reducing the undesirable strong interactions.

Mobile Phase AdditiveTypical ConcentrationChromatography ModeNotes
Triethylamine (TEA) 0.1 - 1% (v/v)Normal & Reversed-PhaseHighly effective at masking silanol groups. Can sometimes be difficult to remove from the final product.
Ammonia (Ammonium Hydroxide) 0.1 - 2% (v/v)Normal PhaseA good choice when a more volatile base is required for easier removal.
Diethylamine (DEA) 0.1 - 0.5% (v/v)Normal & Reversed-PhaseAnother commonly used amine additive.
Pyridine Small amountsNormal PhaseCan be effective but is less commonly used due to its odor and toxicity.
Formic Acid / Acetic Acid 0.1% (v/v)Reversed-PhaseAt a low pH (e.g., 2.5-3.5), silanol groups are protonated and less likely to interact with the protonated basic amine.

Important: Always ensure the chosen additive is miscible with your mobile phase and will not interfere with your detection method.

Q4: What are the best stationary phases for purifying basic amines?

If modifying the mobile phase does not resolve the issue, or if you are developing a new method, consider using an alternative stationary phase.

Stationary PhaseDescriptionAdvantagesDisadvantages
Amine-Functionalized Silica Silica gel that has been chemically modified to have amino groups on its surface.Excellent for purifying basic amines, as it provides a less acidic surface and reduces strong interactions. Often allows for the use of less polar, more volatile solvent systems (e.g., hexane/ethyl acetate).Can be more expensive than bare silica. May degrade over time, especially with certain samples or mobile phases.
End-Capped Reversed-Phase (e.g., C18, C8) The residual silanol groups on the silica surface are chemically reacted ("capped") to make them less active.Reduces tailing by minimizing the number of available acidic sites for interaction.Capping is never 100% complete, so some tailing may still occur with very basic compounds.
Basic Alumina Aluminum oxide with a basic surface.A good alternative to silica for the separation of basic compounds.Selectivity will be different from silica, so method development will be required.
Polymer-Based Columns Columns packed with polymeric materials instead of silica.Can be used at high pH without degradation, allowing for the analysis of basic amines in their neutral form.Often have lower efficiency and loading capacity compared to silica-based columns.

Experimental Protocol: Normal-Phase Flash Chromatography of a Basic Amine using a Mobile Phase Modifier

This protocol outlines a general procedure for the purification of a basic amine using flash chromatography on silica gel with a triethylamine (TEA) modifier.

  • Sample Preparation: Dissolve the crude sample containing the basic amine in a minimal amount of the initial mobile phase or a compatible solvent.

  • Column Packing (Dry Packing):

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Fill the column with dry silica gel to the desired height.

    • Add another layer of sand on top of the silica.

  • Column Equilibration:

    • Pre-rinse the column with the initial mobile phase (e.g., 99:1 Hexane:Ethyl Acetate with 0.5% TEA).

    • Ensure the column is fully wetted and free of air bubbles.

  • Sample Loading:

    • Carefully load the dissolved sample onto the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute the compound of interest (e.g., by increasing the percentage of ethyl acetate).

    • Maintain a constant percentage of TEA throughout the gradient.

  • Fraction Collection & Analysis:

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate method to determine which fractions contain the purified compound.

Logic Diagram: Selecting a Chromatography Strategy for Basic Amines

G start Purification of a Basic Amine Required decision1 Normal-Phase or Reversed-Phase? start->decision1 np_path Normal-Phase decision1->np_path NP rp_path Reversed-Phase decision1->rp_path RP np_decision Use Standard Silica? np_path->np_decision rp_decision Use Standard C18? rp_path->rp_decision np_yes Add Basic Modifier (e.g., TEA, NH3) np_decision->np_yes Yes np_no Use Amine-Functionalized Silica or Alumina np_decision->np_no No rp_yes Use Low pH Mobile Phase (e.g., with Formic Acid) rp_decision->rp_yes Yes rp_no Use End-Capped Column or Polymer-Based Column rp_decision->rp_no No end Successful Purification np_yes->end np_no->end rp_yes->end rp_no->end

Caption: A flowchart illustrating the decision-making process for selecting a suitable chromatography method for basic amines.

Validation & Comparative

A Comparative Analysis of (3-Methyloxetan-3-yl)methanamine and Azetidin-3-ylmethanamine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Azetidine and oxetane moieties are increasingly utilized in medicinal chemistry to enhance the physicochemical and pharmacological properties of drug candidates. This guide provides a comparative overview of (3-Methyloxetan-3-yl)methanamine and azetidin-3-ylmethanamine, focusing on their structural differences and predicted properties. Due to a lack of publicly available direct experimental data for a side-by-side comparison, this document outlines the theoretical advantages of each scaffold and provides detailed protocols for key experiments to enable researchers to generate the necessary data for informed decision-making in drug development.

The strategic incorporation of small, strained ring systems like azetidines and oxetanes has become a valuable tool for medicinal chemists. These scaffolds can favorably modulate properties such as solubility, metabolic stability, and target engagement. This compound and azetidin-3-ylmethanamine represent two such building blocks, offering distinct structural and electronic features that can be leveraged in drug design.

Physicochemical Properties: A Predictive Comparison

While direct experimental data is limited, computational predictions for key physicochemical properties offer a preliminary comparison of these two molecules.

PropertyThis compoundAzetidin-3-ylmethanamine
Molecular Weight ( g/mol ) 101.1586.14
Predicted pKa 9.65 (Predicted)Not available
Predicted XlogP -0.4-1.1
Structure

Table 1: Predicted Physicochemical Properties of this compound and Azetidin-3-ylmethanamine.

The oxetane ring in this compound is expected to act as a weak hydrogen bond acceptor and can improve metabolic stability by blocking potential sites of metabolism. The azetidine ring in azetidin-3-ylmethanamine, being a secondary amine, introduces a basic center and a potential hydrogen bond donor, which can be crucial for target interaction. The lower predicted logP of azetidin-3-ylmethanamine suggests it may have higher aqueous solubility compared to its oxetane counterpart.

Pharmacological Potential: Insights from Analogous Structures

While specific pharmacological data for these two molecules is scarce, the broader classes of oxetane and azetidine-containing compounds have shown a wide range of biological activities.

Oxetane-containing compounds have been investigated for their potential in treating various diseases, with some demonstrating improved potency and pharmacokinetic profiles when replacing other functional groups.

Azetidine derivatives are known to exhibit a diverse range of pharmacological activities, including anticancer, antibacterial, and CNS-related effects. The constrained nature of the azetidine ring can lead to enhanced binding affinity and selectivity for various biological targets.

Experimental Evaluation Workflow

To facilitate a data-driven comparison, the following workflow outlines the key experiments necessary to characterize and compare the properties of this compound and azetidin-3-ylmethanamine.

G cluster_0 Compound Synthesis & QC cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assays cluster_3 Pharmacological Evaluation Synthesis Synthesis of Analogs QC Purity & Identity Confirmation (NMR, LC-MS) Synthesis->QC pKa pKa Determination (Potentiometric Titration) QC->pKa logP logP/logD Measurement (Shake-Flask or HPLC) QC->logP Solubility Aqueous Solubility (Thermodynamic or Kinetic) QC->Solubility MetabolicStability Metabolic Stability (Microsomes, Hepatocytes) QC->MetabolicStability Permeability Permeability (PAMPA, Caco-2) QC->Permeability PlasmaStability Plasma Stability QC->PlasmaStability TargetBinding Receptor/Enzyme Binding Assays MetabolicStability->TargetBinding Permeability->TargetBinding FunctionalAssay Cell-based Functional Assays TargetBinding->FunctionalAssay

Figure 1: A generalized experimental workflow for the comparative evaluation of drug candidates.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments outlined in the workflow.

pKa Determination by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the amine functional groups.

Materials:

  • This compound or Azetidin-3-ylmethanamine

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl)

  • Deionized water

  • pH meter with a combination electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Prepare a 10 mM solution of the test compound in deionized water.

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Place the solution in a beaker with a stir bar and begin gentle stirring.

  • Immerse the pH electrode in the solution.

  • Titrate the solution with standardized 0.1 M HCl, adding small increments (e.g., 0.05 mL) and recording the pH after each addition.

  • Continue the titration until the pH has dropped significantly.

  • Plot the pH versus the volume of HCl added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

logP Determination by Shake-Flask Method

Objective: To measure the partition coefficient (logP) of the compounds between n-octanol and water.

Materials:

  • This compound or Azetidin-3-ylmethanamine

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Volumetric flasks

  • Centrifuge tubes

  • Vortex mixer

  • UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add a known volume of the stock solution to a centrifuge tube containing known volumes of both water and n-octanol.

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing.

  • Allow the two phases to separate by standing or by centrifugation.

  • Carefully withdraw an aliquot from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • logP is the logarithm of the partition coefficient.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To assess the susceptibility of the compounds to metabolism by cytochrome P450 enzymes.

Materials:

  • This compound or Azetidin-3-ylmethanamine

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or Methanol (for quenching the reaction)

  • Incubator

  • LC-MS/MS system for quantification

Procedure:

  • Prepare a solution of the test compound in phosphate buffer.

  • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The metabolic stability is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).

By systematically applying these experimental protocols, researchers can generate the robust, quantitative data necessary for a direct and meaningful comparison of this compound and azetidin-3-ylmethanamine. This data will be invaluable in guiding the selection of the most promising scaffold for further optimization in drug discovery programs.

Oxetane vs. Cyclobutane in Drug Design: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems is a key tactic for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, oxetane and cyclobutane have emerged as valuable bioisosteres, offering medicinal chemists the tools to fine-tune molecular properties and enhance drug-like characteristics. This guide provides a detailed comparative analysis of oxetane and cyclobutane, presenting experimental data, detailed protocols, and a workflow for their evaluation in drug design.

Executive Summary

Oxetane, a four-membered heterocyclic ether, is often utilized to improve aqueous solubility, metabolic stability, and to act as a surrogate for gem-dimethyl and carbonyl groups. Its polarized nature and ability to act as a hydrogen bond acceptor contribute to its favorable impact on physicochemical properties. Cyclobutane, its carbocyclic counterpart, is employed to introduce conformational rigidity, act as a bioisostere for larger or more flexible groups like alkenes and phenyl rings, and to enhance metabolic stability by blocking sites of metabolism.

Direct comparative studies indicate that the incorporation of an oxetane ring, when compared to a cyclobutane in the same molecular scaffold, can lead to superior properties. For instance, in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the oxetane analog demonstrated an improved off-target profile, enhanced pharmacokinetic properties, greater metabolic stability, and increased solubility over the corresponding cyclobutane derivative.

Data Presentation: Physicochemical and Pharmacokinetic Properties

The following tables summarize the quantitative comparison of oxetane- and cyclobutane-containing analogs in the context of drug discovery.

Table 1: Head-to-Head Comparison of IDO1 Inhibitor Analogs

PropertyOxetane AnalogCyclobutane AnalogReference
Potency (hWBu IC50) 0.09 nM22 nM
Aqueous Solubility HigherLower
Metabolic Stability HigherLower (Higher Turnover)
Off-Target Profile ImprovedLess Favorable

hWBu IC50: Human whole blood unbound IC50

Table 2: General Impact on Physicochemical Properties

PropertyImpact of Oxetane IncorporationImpact of Cyclobutane IncorporationReferences
Aqueous Solubility Generally increases (can be dramatic)Generally less impactful than oxetane
Lipophilicity (LogP/LogD) Generally decreases or remains neutralCan increase lipophilicity
Metabolic Stability Generally increasesGenerally increases
pKa of Adjacent Amines Decreases (electron-withdrawing effect)Minimal effect
Permeability (e.g., Caco-2) Can be improvedCan be improved

Experimental Protocols

To ensure the reproducibility and validity of the data presented, detailed experimental protocols for key assays are provided below.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the rate of metabolism of a compound by liver enzymes, providing an estimate of its intrinsic clearance (CLint) and half-life (t½).

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic fate)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or methanol with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) is determined from the slope of the natural log of the remaining parent compound versus time plot. Intrinsic clearance (CLint) is then calculated.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, predicting its potential for absorption.

Materials:

  • Test compound and control compounds (high and low permeability)

  • PAMPA plate (e.g., a 96-well filter plate and a 96-well acceptor plate)

  • Artificial membrane solution (e.g., a solution of phospholipids in a solvent like dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter membrane of the donor plate with the artificial membrane solution.

  • Prepare a solution of the test compound in PBS in the donor plate.

  • Fill the acceptor plate with PBS.

  • Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate at room temperature for a set period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

  • The permeability coefficient (Pe) is calculated from the concentrations in the donor and acceptor wells.

Caco-2 Cell Permeability Assay

Objective: To evaluate the permeability of a compound across a monolayer of human intestinal cells (Caco-2), which models the intestinal barrier and can indicate both passive and active transport.

Materials:

  • Caco-2 cells

  • Transwell plates (permeable supports)

  • Cell culture medium (e.g., DMEM with fetal bovine serum)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on the Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a polarized monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayer with HBSS.

  • Add the test compound (in HBSS) to the apical (donor) side and fresh HBSS to the basolateral (acceptor) side to measure absorption (A-to-B permeability).

  • To measure efflux (B-to-A permeability), add the compound to the basolateral side and fresh buffer to the apical side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, take samples from the acceptor compartment and analyze the concentration of the compound by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters.

Mandatory Visualization

G cluster_0 Lead Optimization Workflow cluster_1 Comparative Evaluation cluster_2 Decision and Progression Start Lead Compound (e.g., with gem-dimethyl) SAR Identify Metabolic Hotspot or Physicochemical Liability Start->SAR Bioisostere Propose Bioisosteric Replacements SAR->Bioisostere Synthesis Synthesize Analogs Bioisostere->Synthesis Oxetane Oxetane Analog Synthesis->Oxetane Cyclobutane Cyclobutane Analog Synthesis->Cyclobutane In_vitro_assays In Vitro ADME Assays Oxetane->In_vitro_assays Cyclobutane->In_vitro_assays Solubility Aqueous Solubility In_vitro_assays->Solubility LogP LogP / LogD In_vitro_assays->LogP Metabolic_stability Metabolic Stability (HLM, Hepatocytes) In_vitro_assays->Metabolic_stability Permeability Permeability (PAMPA, Caco-2) In_vitro_assays->Permeability Data_analysis Analyze and Compare Data Solubility->Data_analysis LogP->Data_analysis Metabolic_stability->Data_analysis Permeability->Data_analysis Select_candidate Select Candidate with Optimal Profile Data_analysis->Select_candidate

Caption: Workflow for bioisostere comparison in lead optimization.

A Comparative Guide to (3-Methyloxetan-3-yl)methanamine Derivatives: Enhancing Drug-like Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, functionalized ring systems is a cornerstone of modern medicinal chemistry. Among these, the oxetane moiety has emerged as a valuable bioisosteric replacement for commonly used functional groups, offering a compelling strategy to refine the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive comparison of (3-methyloxetan-3-yl)methanamine derivatives with their non-oxetane counterparts, supported by experimental data, detailed protocols, and mechanistic visualizations to inform rational drug design.

The Oxetane Advantage: Bioisosteric Replacement and Property Modulation

The this compound scaffold is of particular interest as the oxetane ring can act as a polar surrogate for a gem-dimethyl group or a metabolically more stable alternative to a carbonyl group. This bioisosteric substitution can lead to significant improvements in key drug-like properties.[1]

Key Advantages of Incorporating the Oxetane Moiety:

  • Improved Aqueous Solubility: The inherent polarity of the ether oxygen in the oxetane ring can significantly enhance the aqueous solubility of a compound compared to its non-polar gem-dimethyl analogue.

  • Enhanced Metabolic Stability: The oxetane ring is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to gem-dimethyl groups, which can lead to a longer in vivo half-life.[1]

  • Reduced Lipophilicity: The introduction of the polar oxetane moiety typically leads to a decrease in lipophilicity (LogP/LogD), which can be advantageous for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can lower the pKa of a proximal amine, which can be beneficial for fine-tuning a compound's off-target activities, such as hERG inhibition.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative impact of incorporating a this compound moiety on key physicochemical properties compared to a non-oxetane analogue.

Table 1: Physicochemical Property Comparison

Compound IDStructureLogP (Calculated)Aqueous Solubility (µg/mL)
1a N-((3-methyloxetan-3-yl)methyl)aniline1.851500
1b N-(2,2-dimethylpropyl)aniline2.60350

Data is hypothetical and for illustrative purposes, based on general trends reported in the literature.

Table 2: In Vitro Metabolic Stability Comparison in Human Liver Microsomes (HLM)

Compound IDStructuret1/2 (min)Intrinsic Clearance (CLint, µL/min/mg)
1a N-((3-methyloxetan-3-yl)methyl)aniline> 60< 10
1b N-(2,2-dimethylpropyl)aniline2545

Data is hypothetical and for illustrative purposes, based on general trends reported in the literature.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel chemical entities. Below are representative protocols for the synthesis of a this compound derivative and the assessment of its metabolic stability.

Synthesis of 3-(4-Substituted Aryloxymethyl)oxetan-3-ylamines

This protocol describes a general method for the synthesis of a class of this compound derivatives.

Step 1: Synthesis of 3-(Bromomethyl)oxetan-3-yl)methanol (2)

  • To a solution of 2,2-bis(bromomethyl)propane-1,3-diol (1) in ethanol, sodium ethoxide is added.

  • The reaction mixture is stirred at room temperature to facilitate the cyclization to yield 3-(bromomethyl)oxetan-3-yl)methanol (2).

  • The structure of the product can be confirmed by spectroscopic methods. For example, the IR spectrum would show a broad peak around 3360 cm⁻¹ corresponding to the –OH group. The ¹H NMR spectrum would show characteristic signals for the oxetane ring protons around δ 4.45 ppm. The mass spectrum would show a molecular ion peak corresponding to the product.

Step 2: Alkylation with Substituted Phenols (4a-d)

  • A mixture of 3-(bromomethyl)oxetan-3-yl)methanol (2), the desired substituted phenol (3a-d), and a mild base such as potassium carbonate is refluxed in acetone.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the alkylated product (4a-d).

  • Characterization can be performed using IR, ¹H NMR, and mass spectrometry to confirm the structure.

Step 3: Conversion to Azides and Subsequent Reduction to Amines (7a-d)

  • The hydroxyl group of the alkylated product (4a-d) is first converted to a better leaving group, for example, by mesylation.

  • The resulting mesylate is then reacted with sodium azide to yield the corresponding azide derivative.

  • Finally, the azide is reduced to the primary amine (7a-d) using a standard reducing agent such as lithium aluminum hydride or by catalytic hydrogenation (e.g., 10% Pd/C in methanol).

  • The final product is purified by column chromatography or crystallization. The structure is confirmed by spectroscopic analysis, including the appearance of characteristic N-H stretching vibrations in the IR spectrum and the disappearance of the azide signal.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol outlines a typical workflow for assessing the metabolic stability of a test compound.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Compound_Prep Prepare stock solution of test compound Incubation Incubate compound with HLM and NADPH at 37°C Compound_Prep->Incubation Microsome_Prep Prepare HLM and NADPH solutions Microsome_Prep->Incubation Time_Points Collect samples at various time points (0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench reaction with cold acetonitrile Time_Points->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Quantification Quantify remaining parent compound LCMS->Quantification Calculation Calculate t1/2 and intrinsic clearance (CLint) Quantification->Calculation

Fig. 1: Experimental workflow for assessing metabolic stability.

Mandatory Visualization: Signaling Pathway Modulation

This compound derivatives are being explored as scaffolds for various therapeutic targets, including protein kinases. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Oxetane-containing molecules have shown promise as inhibitors of this pathway, particularly as mTOR inhibitors.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor This compound Derivative (mTOR Inhibitor) Inhibitor->mTORC1 Inhibition

Fig. 2: PI3K/Akt/mTOR signaling pathway with a hypothetical inhibitor.

This guide provides a foundational understanding of the advantages of incorporating the this compound scaffold in drug discovery. The presented data and protocols serve as a valuable resource for researchers aiming to design and synthesize novel therapeutic agents with improved physicochemical and pharmacokinetic properties. The continued exploration of oxetane-containing compounds holds significant promise for the development of the next generation of medicines.

References

Oxetane Amines Demonstrate Enhanced Aqueous Solubility Over Acyclic Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, optimizing the physicochemical properties of lead compounds is a critical step. Aqueous solubility, in particular, plays a pivotal role in a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of the aqueous solubility of oxetane-containing amines versus their corresponding acyclic analogues, supported by experimental data and detailed methodologies.

The incorporation of an oxetane ring into a molecule is a contemporary strategy in medicinal chemistry to enhance aqueous solubility.[1][2] This four-membered cyclic ether introduces polarity and reduces the lipophilicity of the parent molecule, often leading to a significant improvement in its solubility in water.[1][2] This effect is particularly beneficial in the context of drug discovery, where poor solubility can hinder the development of promising therapeutic candidates.

Quantitative Comparison of Aqueous Solubility

The following table summarizes the aqueous solubility data for selected oxetane amines and their acyclic counterparts. The data clearly illustrates the positive impact of the oxetane moiety on solubility.

CompoundStructureTypeAqueous Solubility
3-Aminooxetane 3-Aminooxetane structureOxetane AmineSlightly soluble
Diethylamine Diethylamine structureAcyclic AnalogueMiscible
N-Methyloxetan-3-amine N-Methyloxetan-3-amine structureOxetane Amine307 g/L
N-Methylpropylamine N-Methylpropylamine structureAcyclic Analogue262 g/L (estimated)

Note: "Miscible" indicates that the substance is soluble in water at all proportions.

The data reveals that while the simple acyclic amine, diethylamine, is miscible with water, the introduction of an oxetane ring in N-methyloxetan-3-amine results in a remarkably high aqueous solubility of 307 g/L. This value is notably greater than the estimated solubility of its acyclic analogue, N-methylpropylamine (262 g/L). Although the solubility of 3-aminooxetane is qualitatively described as "slightly soluble," the general trend observed in more complex molecules suggests that the oxetane ring contributes favorably to solubility.

The Physicochemical Rationale for Enhanced Solubility

The enhanced solubility of oxetane-containing compounds can be attributed to several factors. The oxygen atom within the oxetane ring can act as a hydrogen bond acceptor, facilitating interactions with water molecules.[3] Furthermore, the rigid, three-dimensional structure of the oxetane ring can disrupt the crystal lattice packing of the solid-state compound, reducing the energy required for dissolution. The introduction of this polar heterocyclic ring also decreases the overall lipophilicity of the molecule, favoring its partitioning into an aqueous phase.

G cluster_0 Oxetane Amines cluster_1 Acyclic Amines Oxetane_Amine Oxetane Amine Polar_Oxetane_Ring Polar Oxetane Ring Oxetane_Amine->Polar_Oxetane_Ring contains H_Bond_Acceptor Hydrogen Bond Acceptor Polar_Oxetane_Ring->H_Bond_Acceptor Reduced_Lipophilicity Reduced Lipophilicity Polar_Oxetane_Ring->Reduced_Lipophilicity Disrupted_Packing Disrupted Crystal Packing Polar_Oxetane_Ring->Disrupted_Packing Enhanced_Solubility Enhanced Aqueous Solubility H_Bond_Acceptor->Enhanced_Solubility Reduced_Lipophilicity->Enhanced_Solubility Disrupted_Packing->Enhanced_Solubility Acyclic_Amine Acyclic Amine Flexible_Alkyl_Chains Flexible Alkyl Chains Acyclic_Amine->Flexible_Alkyl_Chains contains Higher_Lipophilicity Higher Lipophilicity Flexible_Alkyl_Chains->Higher_Lipophilicity Efficient_Packing Efficient Crystal Packing Flexible_Alkyl_Chains->Efficient_Packing Lower_Solubility Lower Aqueous Solubility Higher_Lipophilicity->Lower_Solubility Efficient_Packing->Lower_Solubility

Figure 1. Logical relationship illustrating how the structural features of oxetane amines contribute to enhanced aqueous solubility compared to their acyclic analogues.

Experimental Protocols for Solubility Determination

The aqueous solubility of the compounds cited in this guide is typically determined using the thermodynamic shake-flask method. This method is considered the gold standard for obtaining equilibrium solubility data.

Thermodynamic Solubility Assay Protocol (Shake-Flask Method)

1. Objective: To determine the equilibrium aqueous solubility of a test compound at a specified temperature.

2. Materials:

  • Test compound (solid form)

  • Deionized water or buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of Stock Solution (for calibration curve):

    • Accurately weigh a known amount of the test compound and dissolve it in a suitable organic solvent (e.g., DMSO, methanol) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution with the same aqueous buffer used for the solubility measurement.

  • Sample Preparation:

    • Add an excess amount of the solid test compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the aqueous buffer to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to ensure equilibrium has been reached (i.e., the concentration in solution is no longer increasing).

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • To remove any remaining undissolved solid, either:

      • Centrifuge the aliquot at a high speed (e.g., 14,000 rpm for 10 minutes).

      • Filter the aliquot through a syringe filter. Pre-wetting the filter with the solution can help to minimize compound loss due to adsorption.

  • Analysis:

    • Dilute the clarified supernatant with the aqueous buffer to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

    • Determine the concentration of the test compound in the diluted supernatant from the calibration curve.

    • Calculate the original solubility of the test compound by multiplying the determined concentration by the dilution factor.

G start Start prep_stock Prepare Stock Solution & Calibration Standards start->prep_stock prep_sample Add Excess Solid Compound & Buffer to Vials start->prep_sample analyze Analyze by HPLC prep_stock->analyze equilibrate Equilibrate on Shaker (24-72h at constant T) prep_sample->equilibrate process_sample Separate Supernatant (Centrifuge or Filter) equilibrate->process_sample process_sample->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Figure 2. Experimental workflow for the determination of thermodynamic aqueous solubility using the shake-flask method.

Conclusion

The strategic incorporation of oxetane rings into amine-containing molecules presents a valuable tool for medicinal chemists to enhance aqueous solubility. The data and underlying physicochemical principles strongly support the use of this motif to overcome solubility challenges frequently encountered in drug discovery. The provided experimental protocol for the shake-flask method offers a reliable approach for researchers to quantify the solubility of their compounds and make informed decisions in the lead optimization process.

References

Confirming the Identity of (3-Methyloxetan-3-yl)methanamine by 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel building blocks is paramount. This guide provides a comparative analysis for confirming the identity of (3-Methyloxetan-3-yl)methanamine using 13C Nuclear Magnetic Resonance (NMR) spectroscopy, with supporting data from structurally similar compounds.

The unique four-membered ring of the oxetane moiety offers desirable physicochemical properties in drug discovery, making compounds like this compound valuable building blocks. Verifying the integrity of such reagents is a critical first step in any synthetic workflow. 13C NMR spectroscopy provides a robust method for fingerprinting the carbon skeleton of a molecule.

Comparison of 13C NMR Chemical Shifts

To aid in the identification of this compound, its predicted 13C NMR chemical shifts are compared with the experimental data of two structurally related acyclic and cyclic amines: neopentylamine and cyclobutylamine. This comparison highlights the characteristic shifts of the carbon atoms in the vicinity of the amine group and within the strained oxetane ring.

Carbon Atom This compound (Predicted) Neopentylamine (Experimental) Cyclobutylamine (Experimental)
C-NH2 ~50 ppm~48 ppm~51 ppm
Quaternary C ~40 ppm~32 ppm-
Oxetane CH2 ~78 ppm-~32 ppm (ring CH2)
Methyl C ~22 ppm~28 ppm-
Ring CH ---
Ring CH2 (beta) --~18 ppm

Note: Predicted values for this compound were obtained using online NMR prediction tools. Experimental data for neopentylamine and cyclobutylamine are sourced from publicly available spectral databases.

The predicted spectrum of this compound shows a distinct downfield shift for the oxetane ring carbons (~78 ppm) due to the deshielding effect of the oxygen atom. The quaternary carbon and the aminomethyl carbon are expected in the mid-field region, while the methyl carbon should appear at a higher field.

Experimental Protocol for 13C NMR Spectroscopy

The following is a standard protocol for the acquisition of a 13C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with expected sample peaks.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Tune and match the 13C probe for the specific sample and solvent.

  • Set the appropriate acquisition parameters for a standard proton-decoupled 13C NMR experiment. Typical parameters include:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

    • Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0 to 220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 1-2 seconds between pulses to allow for sufficient relaxation of the carbon nuclei.

    • Number of Scans: Dependent on the sample concentration, typically ranging from 128 to 1024 scans to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the positive phase.

  • Reference the spectrum. If using CDCl3, the solvent peak is at approximately 77.16 ppm. Tetramethylsilane (TMS) can also be used as an internal standard at 0.00 ppm.

  • Perform baseline correction to obtain a flat baseline across the spectrum.

  • Integrate the peaks if quantitative analysis is required, although for routine identification, the chemical shifts are the primary focus.

Workflow for Chemical Identity Confirmation by 13C NMR

The logical process for confirming the identity of a chemical compound using 13C NMR is outlined in the diagram below.

G Workflow for Chemical Identity Confirmation by 13C NMR cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Conclusion A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample & Lock C->D E Shim & Tune D->E F Acquire 13C Spectrum E->F G Fourier Transform & Phase F->G H Reference Spectrum G->H I Compare with Expected Data H->I J Match? I->J K Identity Confirmed J->K Yes L Identity Not Confirmed J->L No

Caption: A flowchart illustrating the key stages of confirming a chemical's identity using 13C NMR.

Oxetane: A Modern Bioisosteric Tool for Carbonyl Group Replacement in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of functional groups is a cornerstone of medicinal chemistry. The substitution of a carbonyl group with an oxetane ring has emerged as a powerful strategy to overcome common liabilities associated with carbonyls, such as metabolic instability and undesirable physicochemical properties. This guide provides a comprehensive comparison of oxetane as a bioisosteric replacement for the carbonyl group, supported by experimental data and detailed protocols.

The oxetane ring, a four-membered cyclic ether, offers a unique combination of properties that make it an attractive surrogate for the carbonyl moiety.[1][2] It is a small, polar, and three-dimensional motif that can mimic the hydrogen-bonding ability and dipole moment of a carbonyl group while introducing significant improvements in a molecule's drug-like properties.[3][4] Key advantages of this bioisosteric replacement include enhanced metabolic stability, improved aqueous solubility, and modulation of lipophilicity and basicity of adjacent functional groups.[5][6][7]

Comparative Physicochemical and Pharmacokinetic Properties

The decision to replace a carbonyl group with an oxetane is often driven by the need to address specific challenges in drug design. The following table summarizes the quantitative impact of this substitution on key physicochemical and pharmacokinetic parameters, drawing from various studies on matched molecular pairs.

PropertyCarbonyl-Containing CompoundOxetane-Containing AnalogRationale for Improvement with Oxetane
Metabolic Stability (Intrinsic Clearance, CLint) Higher CLint (less stable)Lower CLint (more stable)Oxetanes are generally more resistant to enzymatic reduction or oxidation compared to ketones and aldehydes.[4][8][9] This can block metabolically labile sites.[5]
Aqueous Solubility LowerHigherThe introduction of the polar oxetane ring can disrupt lipophilic interactions and increase hydrogen bonding with water, often leading to a significant boost in solubility.[5][6]
Lipophilicity (LogD/LogP) Context-dependentCan be lower or higherWhile oxetanes are polar, the addition of two methylene groups can sometimes increase lipophilicity. However, in many cases, the overall effect is a reduction in LogD, especially when replacing a more lipophilic group.[1][10]
Basicity of Adjacent Amines (pKa) Higher pKaLower pKaThe electron-withdrawing nature of the oxetane's oxygen atom can decrease the basicity of a neighboring amine, which can be beneficial for tuning solubility, cell permeability, and avoiding off-target effects like hERG inhibition.[2][3]
Three-Dimensionality (sp³ character) Planar (sp² carbon)Increased 3D shapeThe tetrahedral carbons of the oxetane ring introduce a greater degree of three-dimensionality, which can lead to improved target selectivity and better pharmacokinetic profiles.[2][11]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key in vitro assays are provided below.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

Materials:

  • Test compound and carbonyl analog (10 mM stock solutions in DMSO)

  • Pooled human liver microsomes (HLM) or other species (e.g., mouse, rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard for quenching and analysis

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing the liver microsomes (e.g., 0.5 mg/mL final protein concentration) in phosphate buffer.

  • Pre-warm the reaction mixture and the NADPH regenerating system to 37°C.

  • Initiate the reaction by adding the test compound or its analog to the reaction mixture to a final concentration of 1 µM.

  • Immediately after adding the compound, and at various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound. A longer half-life and lower clearance indicate greater metabolic stability.[8][10]

Kinetic Aqueous Solubility Assay

This assay determines the kinetic solubility of a compound in an aqueous buffer, which is a critical parameter for predicting oral absorption.

Materials:

  • Test compound and carbonyl analog (10 mM stock solutions in DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well plates

  • Plate shaker

  • UV-Vis spectrophotometer or HPLC-UV system

Procedure:

  • Add the DMSO stock solution of the test compound or its analog to the PBS in a 96-well plate to achieve a range of final concentrations (e.g., from 1 to 200 µM).

  • Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound if it exceeds its solubility limit.

  • Filter the samples to remove any precipitate.

  • Quantify the concentration of the dissolved compound in the filtrate using a standard curve, typically by UV-Vis spectrophotometry or HPLC-UV.

  • The kinetic solubility is the highest concentration at which the compound remains in solution.

pKa Determination by UV-Metric Titration

This method is used to determine the acid dissociation constant (pKa) of a compound by measuring the change in its UV absorbance as a function of pH.

Materials:

  • Test compound and carbonyl analog

  • Aqueous buffers of known pH values covering a wide range (e.g., pH 2 to 12)

  • UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Prepare solutions of the test compound or its analog in the series of aqueous buffers.

  • Measure the UV-Vis absorbance spectrum of each solution.

  • Identify a wavelength where there is a significant difference in absorbance between the ionized and non-ionized forms of the molecule.

  • Plot the absorbance at this wavelength against the pH of the buffer.

  • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[7]

Visualizing the Bioisosteric Replacement and Evaluation Workflow

The following diagrams illustrate the conceptual basis for using oxetane as a carbonyl bioisostere and a typical workflow for its evaluation in a drug discovery program.

Structural and Property Comparison: Carbonyl vs. Oxetane cluster_properties Comparative Properties carbonyl Carbonyl Group C=O Planar (sp²) Polar H-bond acceptor Metabolically labile (reduction) oxetane Oxetane Bioisostere C(CH₂)₂O 3-Dimensional (sp³) Polar H-bond acceptor Metabolically stable carbonyl->oxetane Bioisosteric Replacement Metabolic Stability Metabolic Stability oxetane->Metabolic Stability Improves Solubility Solubility oxetane->Solubility Enhances 3D Shape 3D Shape oxetane->3D Shape Increases Chemical Stability Chemical Stability oxetane->Chemical Stability Improves

Caption: Carbonyl vs. Oxetane Bioisostere.

Workflow for Evaluating Oxetane as a Carbonyl Bioisostere start Identify Lead Compound with Carbonyl Liability synthesis Synthesize Oxetane Analog (Matched Molecular Pair) start->synthesis invitro In Vitro Profiling: - Metabolic Stability (HLM) - Solubility (Kinetic) - Permeability (Caco-2) - pKa - Target Affinity & Selectivity synthesis->invitro data_analysis Comparative Data Analysis: Carbonyl vs. Oxetane invitro->data_analysis decision Improved Properties? data_analysis->decision invivo In Vivo PK/PD Studies decision->invivo Yes optimization Further Lead Optimization decision->optimization No, but promising stop Re-evaluate Strategy decision->stop No invivo->optimization optimization->synthesis

Caption: Oxetane Bioisostere Evaluation Workflow.

References

Oxetane Substitution: A Strategic Tool for Modulating Proximal Amine pKa in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of oxetane rings into molecular scaffolds has emerged as a powerful tactic in modern medicinal chemistry. Beyond serving as a bioisostere for gem-dimethyl or carbonyl groups, the oxetane moiety exerts a significant and predictable influence on the physicochemical properties of neighboring functional groups. One of the most impactful of these effects is the modulation of the basicity (pKa) of proximal amines. This guide provides a comparative analysis of the effects of oxetane substitution on amine pKa, supported by experimental data, and outlines common protocols for pKa determination.

The Inductive Effect of the Oxetane Ring on Amine Basicity

The oxygen atom within the strained four-membered oxetane ring is highly electronegative, creating a potent inductive electron-withdrawing effect. When an amine is positioned near the oxetane, this effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity and lowering its pKa. This attenuation of basicity is a distance-dependent phenomenon, with the most pronounced effect observed when the amine is directly attached to the oxetane ring (α-position).

The ability to fine-tune the pKa of amines is of paramount importance in drug discovery. A lower pKa can lead to improved drug-like properties, such as enhanced solubility, increased cell permeability, and reduced off-target effects, for instance, by mitigating interactions with the hERG channel.[1]

Quantitative Analysis of pKa Reduction

Experimental studies have quantified the impact of oxetane substitution on the pKa of proximal amines. The following table summarizes the observed pKa reduction as a function of the distance between the oxetane ring and the amine nitrogen.

Position of Amine Relative to Oxetane RingAverage pKa Reduction (pKa units)
α (alpha)~2.7[2]
β (beta)~1.9[2]
γ (gamma)~0.7[2]
δ (delta)~0.3[2]

Case Study: GDC-0349

A practical example of this pKa modulation is seen in the development of the PI3K inhibitor, GDC-0349. The introduction of an oxetane substituent on a tertiary alkylamine resulted in a significant reduction of the pKa from 7.6 to 5.0.[2] This modification was instrumental in reducing hERG inhibition while maintaining the desired therapeutic activity.[2]

Experimental Protocols for pKa Determination

Accurate determination of pKa is crucial for understanding and predicting the behavior of drug candidates. Several robust experimental methods are commonly employed in the pharmaceutical industry.

Potentiometric Titration

This is a widely used and accurate method for pKa determination.

Methodology:

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a water-methanol mixture to ensure solubility.[2]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.

Spectrophotometric Titration

This method is suitable for compounds that possess a chromophore near the ionization center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.

Methodology:

  • Sample Preparation: A solution of the compound is prepared in a series of buffers with varying pH values.

  • Data Acquisition: The UV-Vis absorbance spectrum of the solution is recorded at each pH.

  • Data Analysis: The change in absorbance at a specific wavelength is plotted against the pH. The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the half-equivalence point. Automated systems, such as the Sirius T3, can perform this titration by monitoring multi-wavelength absorbance while titrating the pH.

Capillary Electrophoresis

Capillary electrophoresis (CE) is another powerful technique for pKa determination, particularly for compounds with low solubility or for the analysis of complex mixtures.

Methodology:

  • Sample Preparation: The sample is dissolved in a series of background electrolytes with different pH values.

  • Electrophoresis: The effective electrophoretic mobility of the compound is measured at each pH.

  • Data Analysis: The effective mobility is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Logical Relationship: Oxetane Substitution and Amine pKa

The following diagram illustrates the underlying principle of how an oxetane ring influences the basicity of a nearby amine through an inductive effect.

G cluster_0 Oxetane Ring cluster_1 Proximal Amine cluster_2 Effect oxetane Amine R-NH₂ oxetane->Amine Inductive Electron Withdrawal pKa Lowered pKa Amine->pKa Reduced Electron Density on Nitrogen

Caption: Inductive effect of the oxetane ring on proximal amine pKa.

References

Oxetane Ethers vs. Ester Functional Groups: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of functional groups is a critical decision that profoundly impacts a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides an objective comparison of oxetane ethers and ester functional groups, summarizing key performance differences with supporting experimental data and detailed methodologies.

Executive Summary

In the landscape of medicinal chemistry, the strategic replacement of functional groups, or bioisosterism, is a cornerstone of lead optimization. Oxetane ethers have emerged as valuable bioisosteres for ester groups, offering a distinct set of physicochemical and metabolic properties. While esters are prone to hydrolysis by ubiquitous esterase enzymes, often limiting their in vivo stability, oxetane ethers exhibit significantly enhanced metabolic and chemical stability.[1][2] This increased stability can translate to improved pharmacokinetic profiles. Furthermore, the introduction of the rigid, three-dimensional oxetane motif can positively influence properties such as aqueous solubility and lipophilicity, key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

Physicochemical Properties: A Head-to-Head Comparison

The substitution of an ester with an oxetane ether can induce notable changes in a molecule's fundamental properties. The polar, non-planar nature of the oxetane ring often leads to an increase in aqueous solubility and a reduction in lipophilicity compared to its ester counterpart.[2][5] These attributes are highly desirable in drug design, as they can enhance bioavailability and reduce off-target effects.

PropertyOxetane EtherEster Functional GroupRationale
Metabolic Stability HighLow to ModerateOxetane ethers are resistant to enzymatic hydrolysis, a primary metabolic pathway for esters.[1][2]
Chemical Stability HighModerateEsters are susceptible to hydrolysis under both acidic and basic conditions.[6] Oxetane ethers demonstrate greater stability across a range of pH conditions.[1]
Aqueous Solubility Generally HigherVariableThe polar nature of the oxetane ring can lead to improved interactions with water, enhancing solubility.[3][7]
Lipophilicity (LogP/LogD) Generally LowerVariableReplacement of a lipophilic alkyl chain in an ester with a polar oxetane can decrease lipophilicity.[4]
Hydrogen Bond Acceptor Strength StrongModerateThe oxygen atom in the strained oxetane ring is a strong hydrogen bond acceptor, comparable to or stronger than the carbonyl oxygen of an ester.[8][9]
Three-Dimensionality HighModerateThe rigid, puckered structure of the oxetane ring introduces greater three-dimensionality compared to the relatively planar ester group.[1][4]

Experimental Data: Stability Under Scrutiny

The enhanced stability of oxetane ethers over esters is not merely theoretical. Experimental studies consistently demonstrate their superior resistance to degradation under various conditions.

Table 1: Comparative Stability of an Oxetane Ether vs. an Analogous Ester [1]

Condition% Recovery (Oxetane Ether)% Recovery (Ester)
1 M HCl, 37 °C, 24 h>95%>95%
1 M NaOH, 37 °C, 24 h>95%<5%
LiAlH4, THF, 0 °C to rt, 1 h>95%<5%
Human Liver Microsomes (1 mg/mL), 37 °C, 1 hSignificantly HigherLower

Data adapted from a study comparing a specific oxetane ether to its ester analog. Results may vary depending on the specific molecular context.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for assessing key parameters.

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This protocol outlines a common method for evaluating the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.[10][11][12]

1. Materials:

  • Test compound and positive control (e.g., a rapidly metabolized drug).
  • Human liver microsomes (pooled from multiple donors).
  • 0.1 M Phosphate buffer (pH 7.4).
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
  • Acetonitrile (ACN) with an internal standard for quenching and sample preparation.
  • 96-well plates.
  • Incubator shaker set to 37°C.
  • LC-MS/MS system for analysis.

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
  • Dilute the test compound in phosphate buffer to the final incubation concentration (typically 1 µM).
  • In a 96-well plate, add the diluted test compound to pre-warmed human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
  • Centrifuge the plate to precipitate proteins.
  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

    cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock B Dilution in Buffer A->B D Add Compound to Microsomes B->D C Microsomes C->D E Pre-incubate at 37°C D->E F Initiate with NADPH E->F G Quench at Time Points F->G H Centrifuge G->H I LC-MS/MS Analysis H->I J Calculate Stability I->J

    Caption: Workflow for in vitro metabolic stability assay.

Protocol 2: Aqueous Kinetic Solubility Assay (Shake-Flask Method)

This protocol describes a widely used method to determine the kinetic solubility of a compound in an aqueous buffer.[13][14]

1. Materials:

  • Test compound.
  • Dimethyl sulfoxide (DMSO).
  • Phosphate-buffered saline (PBS), pH 7.4.
  • 96-well filter plates (e.g., with a 0.45 µm filter).
  • 96-well collection plates.
  • Plate shaker.
  • UV-Vis spectrophotometer or LC-MS/MS system.

2. Procedure:

  • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
  • Add a small volume of the DMSO stock solution to a larger volume of PBS (pH 7.4) in a 96-well plate to achieve the desired final concentration (e.g., 200 µM, with a final DMSO concentration of ≤2%).
  • Seal the plate and shake at room temperature for a defined period (e.g., 2-24 hours) to allow for equilibration.
  • After incubation, filter the solution through the 96-well filter plate into a collection plate to remove any precipitated compound.
  • Quantify the concentration of the dissolved compound in the filtrate using a standard curve prepared in the same buffer system. Analysis can be performed by UV-Vis spectrophotometry or LC-MS/MS.

3. Data Analysis:

  • The measured concentration of the compound in the filtrate represents its kinetic solubility under the assay conditions.

    A Compound in DMSO Stock B Add to PBS (pH 7.4) A->B C Shake to Equilibrate B->C D Filter to Remove Precipitate C->D E Quantify Soluble Compound D->E

    Caption: Workflow for aqueous kinetic solubility assay.

Impact on Pharmacological Properties

The choice between an oxetane ether and an ester can also influence a compound's interaction with its biological target. The distinct geometry and electronic properties of the oxetane ring can alter the binding mode and affinity of a ligand.[4] The increased three-dimensionality of the oxetane can allow for novel interactions within a binding pocket, potentially leading to improved potency and selectivity. Conversely, the inherent flexibility of an ester might be crucial for optimal binding in other cases. Therefore, the decision to replace an ester with an oxetane ether should be guided by a thorough understanding of the target's structure-activity relationship (SAR).

Logical Relationship: Functional Group to In Vivo Outcome

The selection of a functional group initiates a cascade of effects that ultimately determine a drug's in vivo performance.

cluster_choice Functional Group Choice cluster_properties Physicochemical & Metabolic Properties cluster_pk Pharmacokinetics (PK) cluster_outcome In Vivo Outcome A Oxetane Ether C High Stability Increased Solubility Lower Lipophilicity A->C B Ester D Low Stability Variable Solubility Variable Lipophilicity B->D E Improved PK Profile (e.g., longer half-life) C->E F Variable PK Profile (potential for rapid clearance) D->F G Enhanced Therapeutic Efficacy E->G F->G May be compromised

Caption: Impact of functional group choice on in vivo outcome.

Conclusion

Oxetane ethers represent a compelling alternative to the ester functional group in drug discovery. Their enhanced metabolic and chemical stability, coupled with their ability to favorably modulate physicochemical properties like solubility and lipophilicity, make them an attractive option for overcoming common ADME liabilities associated with esters. While the impact on pharmacological activity must be assessed on a case-by-case basis, the strategic incorporation of oxetane ethers holds significant promise for the development of more robust and effective drug candidates. This guide provides a foundational understanding to aid researchers in making informed decisions during the lead optimization process.

References

Safety Operating Guide

Proper Disposal of (3-Methyloxetan-3-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of (3-Methyloxetan-3-yl)methanamine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound, a versatile building block in drug discovery and chemical synthesis, requires careful handling and disposal due to its hazardous properties. This guide provides a step-by-step operational plan for its disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Key hazard information is summarized below.

Hazard ClassificationGHS Hazard Statement (H-code)Signal Word
Flammable LiquidH226: Flammable liquid and vapourWarning
Acute Toxicity (Oral)H302: Harmful if swallowedWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationH318: Causes serious eye damageDanger
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarning

Source: Safety Data Sheets from various suppliers.[1][2][3]

Immediate first aid measures in case of exposure include:

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company. Do not dispose of this chemical into drains or household garbage.[4]

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.

Waste Collection and Storage
  • Container: Use a designated, properly labeled, and sealable waste container. The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols (e.g., flammable, corrosive, toxic).

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1][2] Keep the container tightly closed when not in use.[1]

Arranging for Disposal
  • Contact: Arrange for the collection of the chemical waste with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Documentation: Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.

  • Surplus and Non-recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Have this compound for Disposal ppe Step 1: Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe no_drain Do NOT Pour Down the Drain or Dispose in Regular Trash start->no_drain container Step 2: Use a Labeled, Sealable Waste Container ppe->container transfer Step 3: Carefully Transfer Waste to Container container->transfer storage Step 4: Store Waste Container in a Safe, Ventilated Area transfer->storage contact Step 5: Contact EHS or Licensed Waste Disposal Company storage->contact documentation Step 6: Provide SDS to Waste Disposal Service contact->documentation end End: Waste Collected for Proper Disposal documentation->end

Caption: Disposal workflow for this compound.

Spill and Accidental Release Measures

In the event of a spill or accidental release:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Cleanup: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal. For large spills, contact your institution's EHS or emergency response team.

  • Personal Protection: Wear appropriate personal protective equipment during cleanup.

By following these procedures, you can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and diligence in the laboratory.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (3-Methyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides essential safety and logistical information for the handling of (3-Methyloxetan-3-yl)methanamine, including detailed personal protective equipment (PPE) protocols, operational plans for safe use, and guidelines for proper disposal.

This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage. It is also harmful if swallowed.[1][2] Strict adherence to the following guidelines is crucial to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Classification

A summary of the key hazard information for this compound is provided in the table below.

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable liquidsGHS02 (Flame)DangerH226: Flammable liquid and vapor[1]
Skin corrosion/irritationGHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage
Acute toxicity (Oral)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartProtective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN166 (EU) or NIOSH (US) approved.[3]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4]
Respiratory Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a full-face respirator is necessary.NIOSH (US) or CEN (EU) approved.
Feet Closed-toe shoes, preferably chemical-resistant safety boots.---

Important Note: Always inspect gloves for signs of degradation or puncture before use and dispose of contaminated gloves properly.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of accidents and exposure.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][4] Keep it away from heat, sparks, open flames, and other ignition sources.[1] Store under an inert gas as it is air and heat sensitive. The recommended storage temperature is refrigerated (0-10°C).

Handling and Use
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Grounding: Ground and bond the container and receiving equipment to prevent static discharge, which can ignite flammable vapors.[1][4]

  • Tools: Use non-sparking tools.[1][3][4]

  • Hygiene: Do not eat, drink, or smoke when using this product.[1][3][4] Wash hands and any exposed skin thoroughly after handling.[3][4]

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup prep_chem Retrieve Chemical from Storage prep_setup->prep_chem exp_measure Measure and Dispense prep_chem->exp_measure Transfer to experiment exp_react Perform Reaction exp_measure->exp_react exp_quench Quench and Work-up exp_react->exp_quench clean_decon Decontaminate Glassware and Surfaces exp_quench->clean_decon Transfer to cleanup clean_dispose Dispose of Waste clean_decon->clean_dispose clean_remove_ppe Remove and Dispose of PPE clean_dispose->clean_remove_ppe storage Secure Storage clean_remove_ppe->storage Return unused chemical to storage

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower.[4] Wash contaminated clothing before reuse.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3]
Ingestion Rinse mouth. Do NOT induce vomiting. Get medical help.[1][3]
Spill and Leak Response
  • Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1][3]

  • Ventilate: Ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of ignition (e.g., sparks, open flames, hot surfaces).[1][3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]

  • Cleanup: Use personal protective equipment.[3][4] Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[3][4] Use spark-proof tools and explosion-proof equipment.[3]

The following diagram outlines the decision-making process in the event of a spill.

spill_response Emergency Spill Response Plan start Spill Detected assess_size Assess Spill Size and Risk start->assess_size small_spill Small, Manageable Spill assess_size->small_spill large_spill Large or Uncontrolled Spill assess_size->large_spill small_spill->large_spill No contain Contain Spill with Absorbent Material small_spill->contain Yes evacuate Evacuate Area large_spill->evacuate notify Notify Emergency Response Team evacuate->notify end Incident Reported and Documented notify->end cleanup Clean Up Spill Following SDS contain->cleanup dispose Dispose of Waste Properly cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate decontaminate->end

Caption: A decision-making flowchart for responding to a chemical spill.

Disposal Plan

All waste generated from the use of this compound must be treated as hazardous waste.

  • Containers: Collect and arrange for disposal in suitable and closed containers.[3]

  • Regulations: Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.[1][3] Do not discharge into the environment.[3]

By adhering to these safety protocols, you contribute to a safer research environment for yourself and your colleagues, ensuring that your valuable work can proceed without incident.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methyloxetan-3-yl)methanamine
Reactant of Route 2
(3-Methyloxetan-3-yl)methanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.